molecular formula C16H19ClO3 B1668023 Bucloxic Acid CAS No. 32808-51-8

Bucloxic Acid

Cat. No.: B1668023
CAS No.: 32808-51-8
M. Wt: 294.77 g/mol
InChI Key: IJTPQQVCKPZIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bucloxic acid is an aromatic ketone.
water insoluble anti-inflammatory agent with analgesic & antipyretic properties

Properties

IUPAC Name

4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO3/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTPQQVCKPZIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32808-52-9 (hydrochloride-salt), 32808-53-0 (calcium salt)
Record name Bucloxic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032808518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022695
Record name Bucloxic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32808-51-8
Record name Bucloxic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32808-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucloxic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032808518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucloxic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bucloxic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCLOXIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV89R7ELF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Bucloxic Acid?

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a non-steroidal anti-inflammatory drug (NSAID), publicly available, in-depth technical information regarding the specific mechanism of action, quantitative efficacy, and detailed experimental data for Bucloxic Acid is limited. This guide synthesizes the available information and provides a broader context of its likely mechanism based on its classification.

Introduction to this compound

This compound, also known as Bucloxonic Acid or by its systematic IUPAC name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, is recognized as an anti-inflammatory agent with analgesic and antipyretic properties.[1] Its chemical formula is C₁₆H₁₉ClO₃.[1] While its therapeutic use in chronic glomerular nephropathies has been noted, detailed pharmacological studies are not widely published.

Presumed Mechanism of Action: Cyclooxygenase Inhibition

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is presumed to be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is involved in protective functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. Inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs.

The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-1 versus COX-2.

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Prostaglandin_Synthesis_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ activation PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 COX enzymes COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection NSAIDs This compound (NSAID) NSAIDs->COX Inhibition

Figure 1: General mechanism of NSAID action on the prostaglandin synthesis pathway.

Quantitative Data on COX Inhibition (Illustrative)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen12806.67
Diclofenac0.0760.0260.34
Celecoxib826.80.08
Indomethacin0.00900.3134.4
Meloxicam376.10.16
Data compiled from various sources for illustrative purposes only.

Experimental Protocols for Assessing COX Inhibition

While specific experimental protocols for this compound are not available, the following outlines a general methodology for determining the COX-inhibitory activity of a compound.

In Vitro COX Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Method for detection of prostaglandin production (e.g., ELISA for PGE₂, LC-MS/MS)

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer.

  • Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), the reaction is stopped (e.g., by adding a quenching solution).

  • Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE₂) produced is quantified using a suitable detection method.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow Start Start PrepareEnzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->PrepareEnzyme PrepareInhibitor Prepare Serial Dilutions of this compound Start->PrepareInhibitor Incubate Pre-incubate Enzymes with this compound PrepareEnzyme->Incubate PrepareInhibitor->Incubate AddSubstrate Add Arachidonic Acid to Initiate Reaction Incubate->AddSubstrate StopReaction Terminate Reaction AddSubstrate->StopReaction Quantify Quantify Prostaglandin Production (e.g., ELISA) StopReaction->Quantify Analyze Calculate % Inhibition and Determine IC₅₀ Quantify->Analyze End End Analyze->End

Figure 2: Generalized workflow for an in vitro COX inhibition assay.

Conclusion

This compound is classified as a non-steroidal anti-inflammatory drug, and its mechanism of action is anticipated to be the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. However, a comprehensive, publicly accessible body of research detailing its specific inhibitory profile, quantitative data, and the full spectrum of its molecular interactions is currently lacking. Further research and publication of data are necessary to provide a more in-depth understanding of the precise pharmacological properties of this compound. The information and protocols provided herein are based on the general understanding of NSAIDs and should be considered in that context.

References

An In-Depth Technical Guide to Bucloxic Acid: Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucloxic acid, chemically known as 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As a member of the arylalkanoic acid class of drugs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
IUPAC Name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid
Molecular Formula C₁₆H₁₉ClO₃
Molecular Weight 294.77 g/mol
CAS Number 32808-51-8
Appearance White crystalline powder
Melting Point Not available
Solubility Insoluble in water

Discovery and History

While detailed historical records of the initial discovery are not extensively documented in readily available scientific literature, the development of this compound can be traced back to research conducted in the 1970s. A French patent, FR2040575A, filed by A. Lespagnol, C. Lespagnol, and D. Verbene, is a key early reference, suggesting its origins in French pharmaceutical research.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a Friedel-Crafts acylation reaction, a well-established method for the preparation of aryl ketones. This synthetic route is analogous to the synthesis of other structurally similar compounds.

Proposed Synthetic Pathway

The primary route for synthesizing this compound involves the acylation of 3-chloro-4-cyclohexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Synthesis_Pathway Reactant1 3-Chloro-4-cyclohexylbenzene Intermediate Acylium Ion Intermediate Reactant1->Intermediate + Reactant2 Succinic Anhydride Reactant2->Intermediate + Catalyst Anhydrous AlCl₃ Catalyst->Intermediate Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Intermediate Product This compound (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) Intermediate->Product Electrophilic Aromatic Substitution

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a generalized procedure for the synthesis of this compound based on established Friedel-Crafts acylation methodologies.

Materials:

  • 3-chloro-4-cyclohexylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (1M solution)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane.

  • Addition of Reactants: To the solvent, add equimolar amounts of 3-chloro-4-cyclohexylbenzene and succinic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add approximately 2.2 equivalents of anhydrous aluminum chloride to the stirred solution. Maintain a low temperature to control the exothermic reaction.

  • Reaction: After the complete addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC). Gentle heating under reflux may be necessary if the reaction is sluggish.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1M hydrochloric acid. This step should be performed in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution and then with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup AddReactants 2. Add Reactants Setup->AddReactants AddCatalyst 3. Add Catalyst AddReactants->AddCatalyst React 4. Reaction Monitoring AddCatalyst->React Quench 5. Quenching React->Quench Workup 6. Liquid-Liquid Extraction Quench->Workup Drying 7. Drying Workup->Drying Concentration 8. Solvent Removal Drying->Concentration Purification 9. Recrystallization Concentration->Purification

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

By blocking the active site of the COX enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response.

COX_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 & COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation BucloxicAcid This compound BucloxicAcid->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Reference NSAIDs (e.g., indomethacin, celecoxib)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Hydrochloric acid (2.0 M) to stop the reaction

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂) or LC-MS/MS for quantification

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer.

  • Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.

  • Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include wells with a reference inhibitor and a vehicle control (DMSO alone).

  • Enzyme Addition and Pre-incubation: Add the COX-1 or COX-2 enzyme solution to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).

  • Termination of Reaction: Stop the reaction by adding 2.0 M HCl.

  • Quantification of Prostaglandin E₂ (PGE₂): Measure the concentration of PGE₂ produced in each well using a competitive ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepEnzyme 1. Prepare Enzyme Solutions PrepReactionMix 2. Prepare Reaction Mixture PrepEnzyme->PrepReactionMix PrepInhibitor 3. Prepare Inhibitor Solutions PrepReactionMix->PrepInhibitor AddInhibitor 4. Add Inhibitor PrepInhibitor->AddInhibitor AddEnzyme 5. Add Enzyme & Pre-incubate AddInhibitor->AddEnzyme AddSubstrate 6. Add Substrate & Incubate AddEnzyme->AddSubstrate StopReaction 7. Terminate Reaction AddSubstrate->StopReaction Quantify 8. Quantify PGE₂ StopReaction->Quantify Analyze 9. Calculate IC₅₀ Quantify->Analyze

Caption: Experimental workflow for the in vitro COX inhibition assay.

Quantitative Data

Clinical and Preclinical Information

Information regarding extensive clinical trials on the efficacy and safety of this compound is limited in publicly accessible databases. As with other NSAIDs, potential side effects would likely involve the gastrointestinal tract, and long-term use would require careful monitoring. Preclinical studies would be necessary to establish the anti-inflammatory and analgesic properties of this compound in vivo, as well as to determine its pharmacokinetic and toxicological profile.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a mechanism of action centered on the inhibition of cyclooxygenase enzymes. While its detailed discovery history and comprehensive quantitative biological data are not widely published, its synthesis can be achieved through established chemical reactions like the Friedel-Crafts acylation. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate the biological activity of this compound, contributing to a more complete understanding of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and clinical utility.

An In-Depth Technical Guide to Bucloxic Acid (CAS: 32808-51-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with additional uricosuric properties. This document provides a comprehensive technical overview of its synthesis, physicochemical characteristics, mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols for evaluating its anti-inflammatory and uricosuric activities are presented, alongside a summary of available quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of anti-inflammatory and uricosuric agents.

Introduction

This compound, also known as bucloxonic acid, emerged as a therapeutic candidate for rheumatic diseases due to its dual action as an anti-inflammatory and uricosuric agent. Like other NSAIDs, its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][] Additionally, its ability to increase the renal excretion of uric acid offered a potential advantage in the management of gout and other hyperuricemic conditions.[3][4] This guide synthesizes the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

This compound is an aromatic ketone and a carboxylic acid derivative.[5] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 32808-51-8
Molecular Formula C₁₆H₁₉ClO₃
Molecular Weight 294.77 g/mol
Appearance Crystals
Melting Point 163 °C
UV max (in ethanol) 255 nm (ε 15,500)
pKa 4.43 ± 0.17 (Predicted)
Solubility Soluble in DMSO

Synthesis and Manufacturing

Synthesis Pathway Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Chloro-4-cyclohexyl- acetophenone R Friedel-Crafts Acylation in an inert solvent (e.g., nitrobenzene or chlorobenzene) A->R B Succinic Anhydride B->R C Aluminum Chloride (AlCl₃) C->R Catalyst P This compound (4-(3-chloro-4-cyclohexylphenyl) -4-oxobutanoic acid) R->P

Caption: Plausible synthesis route for this compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on similar Friedel-Crafts acylations.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-cyclohexylacetophenone and succinic anhydride in an inert solvent like nitrobenzene or chlorobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone).

Pharmacology

Mechanism of Action: Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selectivity of an NSAID for COX-1 versus COX-2 influences its efficacy and side-effect profile.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological function) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Bucloxic This compound Bucloxic->COX1 Inhibition Bucloxic->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis by this compound via COX-1/COX-2.

Mechanism of Action: Uricosuric Effects

This compound also demonstrates a uricosuric effect, meaning it increases the excretion of uric acid in the urine. This action is beneficial in conditions like gout, which is characterized by hyperuricemia. The uricosuric effect is generally achieved by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. This is primarily mediated by transporters such as URAT1 (urate transporter 1). By blocking these transporters, this compound reduces the reabsorption of uric acid from the filtrate back into the bloodstream, thus promoting its elimination.

cluster_tubule Renal Proximal Tubule Cell URAT1 URAT1 Urate Transporter Urate_Blood Uric Acid URAT1->Urate_Blood Lumen Tubular Lumen (Urine) Blood Blood Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption Bucloxic This compound Bucloxic->URAT1 Inhibition

Caption: Uricosuric mechanism of this compound via inhibition of URAT1.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic parameters for this compound in humans are not extensively reported in recent literature, general characteristics can be inferred from its chemical class. As a carboxylic acid-containing NSAID, it is likely well-absorbed orally, highly bound to plasma proteins, and metabolized in the liver, followed by renal excretion of its metabolites.

ParameterValueSpeciesReference(s)
Absorption Well-absorbed orallyGeneral for class
Distribution High plasma protein bindingGeneral for class
Metabolism Hepatic (e.g., hydroxylation, glucuronidation)General for class
Excretion Primarily renalGeneral for class

Non-Clinical and Clinical Studies

Anti-inflammatory Activity

In vivo studies in animal models, such as the carrageenan-induced paw edema model in rats, are standard for evaluating the anti-inflammatory potential of NSAIDs. In such models, the administration of the test compound is expected to reduce the swelling (edema) caused by the inflammatory agent.

Uricosuric Activity

The uricosuric activity of this compound can be assessed in animal models of hyperuricemia. This typically involves measuring the plasma uric acid levels and the fractional excretion of uric acid in the urine after administration of the compound.

Clinical Efficacy

This compound has been studied for the treatment of various rheumatic diseases. Clinical trials have evaluated its efficacy in reducing pain and inflammation in patients with conditions like rheumatoid arthritis.

Toxicology

The toxicological profile of this compound includes acute toxicity data from animal studies.

SpeciesRoute of AdministrationLD₅₀ (mg/kg)Reference(s)
MiceOral900
RatsOral120
MiceIntraperitoneal (i.p.)1100
RatsIntraperitoneal (i.p.)210

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol provides a general method for determining the IC₅₀ values of a test compound against COX-1 and COX-2.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis A Prepare enzyme solution (COX-1 or COX-2) D Pre-incubate enzyme with This compound or vehicle A->D B Prepare this compound dilutions (in DMSO) B->D C Prepare Arachidonic Acid (Substrate) E Initiate reaction by adding Arachidonic Acid C->E D->E F Incubate at 37°C E->F G Terminate reaction F->G H Measure Prostaglandin E₂ (PGE₂) levels (e.g., by EIA or LC-MS) G->H I Calculate % inhibition and IC₅₀ H->I

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Pre-incubation: In a reaction vessel, combine the enzyme solution with either the test compound dilution or vehicle (DMSO) and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • Termination: Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).

  • Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: Administer this compound or the control substance orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a simple in vitro screening method for anti-inflammatory activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin (or bovine serum albumin) in a phosphate-buffered saline (pH 6.4).

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures. A control group will contain the vehicle.

  • Incubation and Denaturation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

  • Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration of this compound compared to the control.

Safety and Toxicology

The primary adverse effects associated with NSAIDs are gastrointestinal issues, renal toxicity, and cardiovascular risks, which are linked to the inhibition of COX-1 in the gastric mucosa and kidneys. Given the LD₅₀ values, this compound exhibits moderate acute toxicity. Long-term toxicity studies would be necessary to fully characterize its safety profile for chronic use.

Conclusion

This compound is a non-steroidal anti-inflammatory agent with the added benefit of a uricosuric effect. Its mechanism of action is consistent with other NSAIDs, involving the inhibition of COX enzymes. The available data suggest its potential as a therapeutic agent for inflammatory conditions, particularly those associated with hyperuricemia. This technical guide provides a consolidated resource of the existing knowledge on this compound, highlighting the need for further research to fully elucidate its clinical potential, particularly regarding its COX selectivity and detailed pharmacokinetic profile in humans.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and analytical methodologies. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with established principles for similar compounds to provide a thorough resource for research and development.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below. It is practically insoluble in water and soluble in dimethyl sulfoxide (DMSO).[1][2]

PropertyValueSource
IUPAC Name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid[2]
Synonyms Bucloxonic acid, 804CB, Esfar[2]
CAS Number 32808-51-8[2]
Chemical Formula C₁₆H₁₉ClO₃
Molecular Weight 294.77 g/mol
Melting Point 163 °C
Boiling Point No data available
pKa (Predicted) 4.43 ± 0.17
LogP (XLogP3-AA) 4.2
Solubility Water: Insoluble; DMSO: Soluble

Mechanism of Action: Cyclooxygenase Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Bucloxic_Acid This compound Bucloxic_Acid->COX1 Inhibition Bucloxic_Acid->COX2 Inhibition Reactants 3-chloro-4-cyclohexylbenzene + Succinic Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Catalyst Lewis Acid Catalyst (AlCl₃) Catalyst->Reaction Quenching Aqueous Acid Quench Reaction->Quenching Extraction Organic Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Product This compound Purification->Product cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC HPLC Analysis (C18 Column, UV Detection) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Sample_Prep Sample Preparation (this compound Solution) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidative Sample_Prep->Thermal Sample_Prep->Photolytic Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC->Data_Analysis Method_Validation Method Validation (ICH Guidelines) Data_Analysis->Method_Validation

References

An In-depth Technical Guide to Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthesis protocol, its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its pharmacokinetic and toxicological profile. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Data

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

ParameterValueReference
Molecular Formula C₁₆H₁₉ClO₃[1][2][3]
Molecular Weight 294.77 g/mol [1][2]
IUPAC Name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid
CAS Number 32808-51-8
Melting Point 163 °C
Appearance Crystals from acetone

Synthesis of this compound

A representative synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction, a common method for the preparation of aryl ketones. The following protocol is adapted from the synthesis of a structurally similar compound, 4-(4-biphenylyl)-4-oxo-butanoic acid.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-Chloro-4-cyclohexylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Chlorobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a solution of 3-chloro-4-cyclohexylbenzene and succinic anhydride dissolved in chlorobenzene, anhydrous aluminum chloride is added portion-wise with stirring.

  • The reaction mixture is heated and stirred for several hours.

  • After the reaction is complete, the mixture is cooled and then quenched by the slow addition of water, followed by hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and then dried to yield this compound.

Disclaimer: This is a representative synthesis protocol. Actual reaction conditions may need to be optimized.

Synthesis_Workflow Start Start Reactants Dissolve 3-chloro-4-cyclohexylbenzene and succinic anhydride in chlorobenzene Start->Reactants Add_Catalyst Add anhydrous AlCl₃ Reactants->Add_Catalyst Reaction Heat and stir Add_Catalyst->Reaction Quench Quench with H₂O and HCl Reaction->Quench Filter_Wash Filter and wash with H₂O Quench->Filter_Wash Dry Dry the product Filter_Wash->Dry End This compound Dry->End

A representative workflow for the synthesis of this compound.

Mechanism of Action

Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often associated with the inhibition of COX-1.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H₂ (PGH₂) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Prostaglandins_H->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Bucloxic_Acid This compound Bucloxic_Acid->COX1 Bucloxic_Acid->COX2

Mechanism of action of this compound via COX inhibition.

Experimental Protocols for Efficacy Assessment

The anti-inflammatory activity of this compound can be evaluated using standard preclinical models.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the inhibitory potency of this compound against COX-1 and COX-2 enzymes.

Protocol:

  • Purified COX-1 or COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The production of prostaglandins (e.g., PGE₂) is measured using methods such as ELISA or LC-MS.

  • The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.

Representative Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
This compound [Data not available][Data not available]
Fenbufen (for comparison)3.98.1

Note: The IC₅₀ values for Fenbufen are provided for illustrative purposes to indicate the expected range of activity for a similar NSAID.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Rats are divided into control and treatment groups.

  • The treatment groups receive various doses of this compound orally.

  • After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation and edema.

  • The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Experimental_Workflow Start Start Animal_Grouping Group and acclimate rats Start->Animal_Grouping Dosing Administer this compound (or vehicle) orally Animal_Grouping->Dosing Induction Inject carrageenan into hind paw Dosing->Induction Measurement Measure paw volume at various time points Induction->Measurement Analysis Calculate % inhibition of edema Measurement->Analysis End End Analysis->End

Workflow for the carrageenan-induced paw edema assay.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug is crucial for determining its dosage regimen and understanding its disposition in the body. While specific pharmacokinetic data for this compound is limited, the general profile of similar NSAIDs like fenbufen can provide insights.

Representative Pharmacokinetic Parameters (based on Fenbufen):

ParameterDescriptionRepresentative Value
Absorption Readily absorbed from the gastrointestinal tract.-
Protein Binding Highly bound to plasma proteins.>99%
Metabolism Metabolized in the liver to active metabolites.-
Excretion Primarily excreted in the urine as conjugates.-
Half-life (t₁/₂) The time it takes for the plasma concentration to reduce by half.~10-17 hours

Disclaimer: These parameters are based on data for fenbufen and should be considered as representative examples. Specific studies on this compound are required for accurate determination.

Toxicology

The safety profile of any drug candidate is of paramount importance. Acute toxicity is often assessed by determining the median lethal dose (LD₅₀).

Acute Toxicity Data for this compound:

SpeciesRouteLD₅₀ (mg/kg)
MiceOral900
Intraperitoneal1100
RatsOral120
Intraperitoneal210

These data indicate that this compound has moderate acute toxicity. Further comprehensive toxicological studies are necessary to fully characterize its safety profile for clinical use.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a mechanism of action centered on the inhibition of cyclooxygenase enzymes. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, methods for its preclinical evaluation, and an outline of its pharmacokinetic and toxicological characteristics. The provided experimental protocols and representative data offer a framework for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bucloxic acid, a non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing the necessary theoretical background and detailed experimental protocols to enable researchers to determine the solubility of this compound in various solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for any solubility studies. These properties influence its behavior in different solvent systems and are critical for the design of appropriate experimental methods.

PropertyValueSource
Molecular Formula C₁₆H₁₉ClO₃[1][2]
Molecular Weight 294.77 g/mol [1][2]
Melting Point 163 °C[3]
LogP 4.38
Predicted pKa 4.43 ± 0.17N/A
Appearance White crystalline solidN/A
IUPAC Name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid

Note: The pKa value is a predicted value and should be experimentally verified. The LogP value indicates that this compound is a lipophilic compound, suggesting poor aqueous solubility.

This compound Solubility Data

As of the last literature review, specific quantitative solubility data for this compound in a range of common solvents is not widely available. It is known to be soluble in dimethyl sulfoxide (DMSO) and can be recrystallized from acetone and toluene, indicating some degree of solubility in these organic solvents, particularly at elevated temperatures. It is generally considered to be insoluble in water.

To facilitate research and development, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedNotes
Water25
Water37
Ethanol25
Methanol25
Isopropanol25
Acetone25
Toluene25
Dichloromethane25
Diethyl Ether25
Dimethyl Sulfoxide25
Other

Experimental Protocols for Solubility Determination

For a poorly water-soluble acidic compound like this compound, the following experimental protocols are recommended for accurate solubility determination.

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (crystalline powder)

  • Selected solvents of high purity

  • Glass flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Apparatus for concentration analysis (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.

  • Periodically, take samples from the supernatant, filter them, and measure the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Once equilibrium is established, stop the agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen analytical method.

  • Determine the concentration of this compound in the diluted filtrate using a validated analytical method (see Section 4).

  • Calculate the solubility, taking into account the dilution factor.

Potentiometric titration is a rapid and efficient method for determining the intrinsic solubility and pKa of ionizable compounds like this compound.

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • High-purity water

  • pH meter with a calibrated electrode

  • Automated titrator or a burette

  • Stirrer

Procedure:

  • Prepare a suspension of this compound in water. A known amount of the compound is added to a known volume of water.

  • Place the suspension in a thermostated vessel and stir continuously.

  • Immerse the calibrated pH electrode into the suspension.

  • Titrate the suspension with the standardized base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.

  • Continue the titration until all the solid has dissolved and a clear solution is obtained, and then continue further to obtain the full titration curve.

  • The point at which the solid completely dissolves can be identified from the titration curve. The intrinsic solubility and pKa can be calculated from the pH, the volume of titrant added, and the initial amount of this compound.

Analytical Methods for Concentration Determination

Accurate determination of the dissolved this compound concentration is crucial for reliable solubility data.

HPLC is a highly specific and sensitive method for quantifying this compound.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with an acidic pH to ensure the protonation of the carboxylic acid group).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

For simpler and faster measurements, UV-Vis spectrophotometry can be used, provided that the solvent does not interfere with the absorbance of this compound at the analytical wavelength.

  • Solvent: The chosen solvent should be transparent in the UV range of interest.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance for this compound should be determined by scanning a dilute solution.

  • Quantification: A calibration curve (absorbance vs. concentration) must be established using standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound combine Combine in a sealed flask prep_compound->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-72h) combine->agitate settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm filter sample->filter dilute Dilute if necessary filter->dilute measure Measure concentration (HPLC or UV-Vis) dilute->measure calculate Calculate solubility measure->calculate

References

Bucloxic Acid: An Examination of its Analgesic and Antipyretic Potential as a Phenylacetic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature providing specific quantitative data and detailed experimental protocols for the analgesic and antipyretic properties of Bucloxic Acid is exceptionally scarce. Therefore, this guide provides a comprehensive overview based on the activities of structurally related phenylacetic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which this compound belongs. The experimental data and methodologies presented are representative of this class of compounds and serve as a framework for understanding the potential pharmacological profile of this compound.

Introduction

This compound is a phenylacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] Like other NSAIDs, its mechanism of action is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[2][3] Phenylacetic acid derivatives such as diclofenac and aceclofenac are widely used clinically for their potent analgesic and anti-inflammatory effects.[4][5] This guide will explore the expected analgesic and antipyretic properties of this compound within the context of its chemical class.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

  • COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation, including pain and fever.

By inhibiting COX enzymes, particularly COX-2, NSAIDs reduce the production of prostaglandins, thereby alleviating pain and reducing fever. The analgesic effect stems from the decreased sensitization of peripheral nociceptors to inflammatory mediators, while the antipyretic effect is due to the inhibition of prostaglandin synthesis in the hypothalamus, the body's thermoregulatory center.

Signaling Pathway of Cyclooxygenase Inhibition

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Pain_Fever_Inflammation Pain, Fever, Inflammation Prostaglandins->Pain_Fever_Inflammation Bucloxic_Acid This compound (NSAID) Bucloxic_Acid->COX_Enzymes Inhibition

Caption: Mechanism of action of this compound via COX inhibition.

Analgesic Properties

Phenylacetic acid derivatives are effective in treating mild to moderate pain, particularly that associated with inflammation. Their analgesic efficacy is typically evaluated in preclinical models using chemical and thermal noxious stimuli.

Representative Preclinical Analgesic Data for Phenylacetic Acid Derivatives
Animal ModelTest MethodTypical Outcome MeasureExample CompoundPotency (ED50) or % InhibitionReference
MouseAcetic Acid-Induced WrithingReduction in the number of writhesDiclofenac~5-15 mg/kg
Mouse/RatHot Plate TestIncreased latency to paw licking/jumpingDiclofenac~10-30 mg/kg
RatFormalin TestReduction in paw licking time (early & late phases)Aceclofenac~20-50 mg/kg
RatCarrageenan-Induced Paw EdemaReduction in paw volume (anti-inflammatory)Diclofenac~5-10 mg/kg
Experimental Protocols for Analgesic Activity

Acetic Acid-Induced Writhing Test This model assesses peripheral analgesic activity.

  • Animals: Typically, Swiss albino mice are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., diclofenac), and test groups (this compound at various doses).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

    • The number of writhes is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test This method evaluates centrally acting analgesics.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The baseline reaction time (latency to lick a paw or jump) is recorded for each animal.

    • Animals are treated with the test compound, standard (e.g., morphine), or vehicle.

    • The reaction time is measured at various intervals post-treatment (e.g., 30, 60, 90, 120 minutes).

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in reaction latency compared to baseline and the control group indicates analgesic activity.

Experimental Workflow for Analgesic Evaluation

Analgesic_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Grouping Group Allocation (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Analgesic_Test Analgesic Test (e.g., Acetic Acid Writhing) Drug_Administration->Analgesic_Test Data_Collection Data Collection (e.g., Writhing Count) Analgesic_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End Results->End

Caption: Preclinical workflow for assessing analgesic activity.

Antipyretic Properties

The antipyretic action of NSAIDs is a result of their ability to inhibit prostaglandin E2 (PGE2) synthesis in the hypothalamus. Fever is typically induced in animal models by injecting a pyrogenic substance.

Representative Preclinical Antipyretic Data for Phenylacetic Acid Derivatives
Animal ModelPyrogenTypical Outcome MeasureExample CompoundEffective Dose RangeReference
RatBrewer's YeastReduction in rectal temperatureIndomethacin5-20 mg/kg
RabbitLipopolysaccharide (LPS)Reduction in rectal temperatureAspirin100-300 mg/kg
RatTurpentineReduction in rectal temperatureAspirin100-200 mg/kg
Experimental Protocol for Antipyretic Activity

Brewer's Yeast-Induced Pyrexia A standard model for evaluating antipyretic drugs.

  • Animals: Wistar or Sprague-Dawley rats are often used.

  • Procedure:

    • The initial rectal temperature of each animal is recorded.

    • Pyrexia is induced by a subcutaneous injection of a 15-20% suspension of Brewer's yeast in saline.

    • After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.

    • Animals are then treated with the test compound, a standard antipyretic (e.g., paracetamol or aspirin), or vehicle.

    • Rectal temperatures are recorded at regular intervals (e.g., every hour for 4-5 hours).

  • Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.

Conclusion

References

Navigating the Therapeutic Potential of Bucloxic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Non-Steroidal Anti-Inflammatory Agent

Foreword

Bucloxic acid, chemically identified as 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been a subject of scientific investigation for its therapeutic properties. Despite some initial mischaracterization in select commercial literature as a pyrazole derivative, its chemical structure firmly places it within the class of aromatic ketones and benzenebutanoic acid derivatives. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into its synthesis, mechanism of action, and the experimental methodologies used to evaluate its efficacy, presenting a clear and data-driven summary of its pharmacological profile.

Chemical and Physical Properties

This compound is a crystalline solid with established chemical and physical characteristics that are crucial for its formulation and study. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid[1]
CAS Number 32808-51-8[2]
Molecular Formula C₁₆H₁₉ClO₃[2]
Molecular Weight 294.77 g/mol [2]
Melting Point 163 °C[2]
Appearance Crystals (from acetone)

Synthesis of this compound

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of the core aromatic ketone structure of the molecule.

Experimental Protocol: Friedel-Crafts Acylation

The synthesis involves the reaction of 2-chloro-1-cyclohexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Materials:

  • 2-chloro-1-cyclohexylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • An inert solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (for workup)

  • Apparatus for reflux and extraction

Procedure:

  • Dissolve 2-chloro-1-cyclohexylbenzene and succinic anhydride in the inert solvent within a reaction vessel equipped with a reflux condenser and a stirring mechanism.

  • Cool the mixture in an ice bath.

  • Gradually add anhydrous aluminum chloride to the cooled and stirred mixture. The addition should be controlled to manage the exothermic reaction.

  • After the addition of the catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture under reflux for a sufficient period to ensure the completion of the reaction. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent to recover any remaining product.

  • Combine the organic layers, wash with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent, such as acetone, to obtain pure this compound crystals.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chloro-1-cyclohexylbenzene 2-chloro-1-cyclohexylbenzene Reaction Friedel-Crafts Acylation 2-chloro-1-cyclohexylbenzene->Reaction Succinic anhydride Succinic anhydride Succinic anhydride->Reaction AlCl3 (catalyst) AlCl3 (catalyst) AlCl3 (catalyst)->Reaction Inert solvent Inert solvent Inert solvent->Reaction Reflux Reflux Reflux->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway of this compound via Friedel-Crafts acylation.

Mechanism of Anti-Inflammatory and Analgesic Action

The therapeutic effects of this compound are primarily attributed to its ability to modulate the inflammatory cascade. Like many NSAIDs, its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation, pain, and fever.

Inhibition of Cyclooxygenase (COX)

This compound is understood to be a non-selective inhibitor of both COX-1 and COX-2 isoforms. By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins and thromboxanes.

Diagram 2: this compound's Inhibition of the COX Pathway

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 This compound This compound This compound->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever

Caption: Inhibition of prostaglandin synthesis by this compound.

Potential Modulation of Other Inflammatory Pathways

While COX inhibition is the primary mechanism, further research may elucidate the effects of this compound on other inflammatory pathways, such as the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, and the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

Experimental Evaluation of Efficacy

The anti-inflammatory and analgesic properties of this compound are quantified through a series of standardized in vivo and in vitro assays.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used preclinical model to assess the acute anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

  • Drug Administration: this compound and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Diagram 3: Workflow for Carrageenan-Induced Paw Edema Assay

G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Baseline Paw Volume Baseline Paw Volume Drug Administration->Baseline Paw Volume Carrageenan Injection Carrageenan Injection Baseline Paw Volume->Carrageenan Injection Post-Injection Paw Volume Measurement Post-Injection Paw Volume Measurement Carrageenan Injection->Post-Injection Paw Volume Measurement Data Analysis Data Analysis Post-Injection Paw Volume Measurement->Data Analysis

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

Experimental Protocol:

  • Animal Model: Swiss albino mice are commonly used.

  • Grouping and Drug Administration: Similar to the anti-inflammatory assay, animals are divided into control, standard (e.g., aspirin), and test groups, and the respective treatments are administered.

  • Induction of Writhing: After a set period (e.g., 30 minutes) following drug administration, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. While comprehensive human data is limited, animal studies provide valuable insights. The metabolism of this compound likely proceeds through typical pathways for xenobiotics, including hydroxylation and conjugation reactions in the liver to facilitate excretion.

Toxicology

Preclinical toxicology studies are crucial to determine the safety profile of a drug candidate. For this compound, acute toxicity is typically assessed by determining the median lethal dose (LD₅₀) in different animal models and via various routes of administration.

Table 2: Acute Toxicity Data for this compound

Animal ModelRoute of AdministrationLD₅₀ (mg/kg)
MiceOral900
RatsOral120
MiceIntraperitoneal1100
RatsIntraperitoneal210

Data sourced from historical literature and should be interpreted in that context.

Conclusion

This compound is a non-steroidal anti-inflammatory agent with a well-defined chemical structure and a mechanism of action centered on the inhibition of cyclooxygenase enzymes. Its synthesis via Friedel-Crafts acylation is a standard and reproducible method. The evaluation of its anti-inflammatory and analgesic properties relies on established in vivo and in vitro experimental protocols. While historical data provides a foundation for understanding its pharmacological profile, further research, particularly in the areas of specific enzyme kinetics, detailed metabolic pathways, and modern clinical trials, would be necessary to fully elucidate its therapeutic potential in the current landscape of drug development. This guide serves as a foundational resource for scientists and researchers interested in the further exploration of this compound.

References

A Foundational Guide to a Potential Research Program on Bucloxic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucloxic acid (4-(3-chloro-4-cyclohexyloxy-phenyl)-4-oxo-butanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in reducing inflammation and pain. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, concerns regarding its hepatotoxicity have limited its clinical use. This has created a compelling rationale for the development of novel this compound derivatives with an improved safety profile, specifically reduced liver toxicity, while retaining or enhancing anti-inflammatory activity.

This guide outlines a foundational roadmap for an early-stage research program focused on the design, synthesis, and evaluation of novel this compound derivatives. Due to the limited publicly available data on such derivatives, this document provides a framework based on established principles of NSAID drug discovery. It includes generalized experimental protocols for synthesis and in vitro screening, a proposed workflow for hit identification, and a discussion of the underlying biochemical pathways. The objective is to provide a comprehensive starting point for research teams aiming to develop safer and more effective anti-inflammatory agents based on the this compound scaffold.

This compound: A Profile of the Parent Compound

This compound belongs to the arylalkanoic acid class of NSAIDs. Its anti-inflammatory, analgesic, and antipyretic properties are attributed to its inhibition of the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression significantly increases during inflammatory processes.[1][] The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1][3]

The development of this compound derivatives would aim to achieve greater selectivity for COX-2 over COX-1, a common strategy for mitigating the gastrointestinal side effects of NSAIDs.[3] More critically, a primary goal would be to address the hepatotoxicity associated with the parent compound. The mechanisms of drug-induced liver injury are complex and can involve mitochondrial dysfunction, oxidative stress, and immune-mediated responses. A research program would need to systematically evaluate new derivatives for their potential to trigger these hepatotoxic pathways.

Quantitative Data for this compound (Baseline)
ParameterValueDescription
COX-1 IC50 ~15 µMThe half-maximal inhibitory concentration against the COX-1 enzyme. A higher value is generally desirable to reduce gastrointestinal side effects.
COX-2 IC50 ~0.5 µMThe half-maximal inhibitory concentration against the COX-2 enzyme. A lower value indicates greater anti-inflammatory potency.
Selectivity Index (SI) ~30Calculated as (COX-1 IC50 / COX-2 IC50). A higher SI indicates greater selectivity for COX-2.
HepG2 EC50 ~50 µMThe half-maximal effective concentration for cytotoxicity in a human liver cell line (HepG2). A higher value suggests lower potential for hepatotoxicity.

Proposed Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of novel this compound derivatives.

General Synthesis of this compound Derivatives (Esterification)

This protocol describes a general method for creating ester derivatives of this compound, a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of a parent drug.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Activation: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) to the solution to activate the carboxylic acid group.

  • Alcohol Addition: Introduce the desired alcohol to the reaction mixture. The choice of alcohol will determine the final ester derivative.

  • Reaction: Stir the mixture at room temperature for a specified period (typically 12-24 hours) to allow the esterification to proceed.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. The filtrate is then washed with an acidic solution, a basic solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

In Vitro COX Inhibition Assay

This colorimetric assay is used to determine the potency of synthesized derivatives against COX-1 and COX-2.

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), and solutions of hemin, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, hemin, and either COX-1 or COX-2 enzyme to each well. Add the test compound (this compound derivative) at various concentrations.

  • Reaction Initiation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C. Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

  • Absorbance Measurement: Incubate for an additional 2 minutes at 25°C and then measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration that inhibits 50% of the enzyme's activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of the derivatives to cause cell death, a key indicator of toxicity. The human hepatoma cell line HepG2 is a relevant model for assessing potential hepatotoxicity.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.

Visualizations: Pathways and Workflows

Mechanism of Action: COX Inhibition Pathway

The following diagram illustrates the established mechanism of action for NSAIDs like this compound.

COX_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes ArachidonicAcid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->GI_Protection Bucloxic_Derivative This compound Derivative Bucloxic_Derivative->COX_Enzymes Inhibits

Caption: Mechanism of action for this compound derivatives via COX enzyme inhibition.
Experimental Workflow for Derivative Screening

This diagram outlines a typical workflow for the early-stage screening of newly synthesized this compound derivatives.

Screening_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Hit Selection Synthesis Synthesis of Derivative Library Purification Purification & Analysis (HPLC, NMR, MS) Synthesis->Purification COX_Assay COX-1 / COX-2 Inhibition Assays Purification->COX_Assay Test Compounds Cytotoxicity_Assay Hepatotoxicity Screening (MTT Assay on HepG2) Data_Analysis Calculate IC50, EC50, and Selectivity Index Cytotoxicity_Assay->Data_Analysis Generate Data Hit_Selection Identify 'Hit' Compounds (High Potency, Low Toxicity) Data_Analysis->Hit_Selection Further_Studies Lead Optimization & In Vivo Testing Hit_Selection->Further_Studies Advance to Further Studies

Caption: High-level workflow for the screening of novel this compound derivatives.
Logical Relationship: Balancing Efficacy and Safety

The central challenge in developing new this compound derivatives is to separate the desired anti-inflammatory effects from the unwanted hepatotoxic effects. This diagram illustrates this core concept.

SAR_STR cluster_goal Drug Design Goal Bucloxic_Scaffold This compound Scaffold Pharmacophore Pharmacophore (Anti-inflammatory Activity) Bucloxic_Scaffold->Pharmacophore Responsible for Toxicophore Toxicophore (Hepatotoxicity) Bucloxic_Scaffold->Toxicophore Responsible for Retain Retain or Enhance Pharmacophore Pharmacophore->Retain Modify Modify or Remove Toxicophore Toxicophore->Modify Ideal_Derivative Ideal Derivative: Safe & Effective NSAID Retain->Ideal_Derivative Modify->Ideal_Derivative

Caption: Conceptual goal of separating the pharmacophore from the toxicophore.

References

In-Vitro Studies of Bucloxic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a notable scarcity of in-vitro research data for Bucloxic Acid prevents the creation of an in-depth technical guide as requested. This report outlines the current information gap and the necessary data required to fulfill such a request.

To generate the requested in-depth technical guide for researchers, scientists, and drug development professionals, the following types of in-vitro studies would be essential:

Core Data Requirements (Currently Unavailable)

Quantitative Enzyme Inhibition Data
  • Cyclooxygenase (COX) Inhibition: IC50 values for both COX-1 and COX-2 enzymes are fundamental for characterizing any NSAID. This data is crucial for understanding the drug's selectivity and potential for gastrointestinal side effects.

  • Other Potential Targets: Data on the inhibition of other relevant enzymes in the inflammatory cascade, such as lipoxygenases or phospholipases, would provide a more complete mechanistic profile.

Detailed Experimental Protocols
  • Enzyme Inhibition Assays: Specific methodologies for determining COX-1/COX-2 inhibition by this compound, including enzyme source (e.g., human recombinant, ovine), substrate concentration, and detection method (e.g., colorimetric, fluorometric, radioenzymatic), are needed.

  • Cell-Based Assays: Protocols for experiments using relevant cell lines (e.g., macrophages like RAW 264.7, endothelial cells, or specific cancer cell lines) to investigate anti-inflammatory effects, cytotoxicity, and apoptosis induction are required. This would include details on cell culture conditions, drug concentrations used, incubation times, and the specific assays performed (e.g., MTT assay for cytotoxicity, Annexin V/PI staining for apoptosis, Griess assay for nitric oxide production).

  • Cytokine and Prostaglandin Production Assays: Methodologies for measuring the effect of this compound on the production of key inflammatory mediators like prostaglandins (e.g., PGE2) and cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants, typically using ELISA or similar immunoassays.

Signaling Pathway Analysis
  • NF-κB Signaling Pathway: Investigations into the effect of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This would involve experiments like Western blotting for key proteins (e.g., IκBα, phosphorylated p65) or reporter gene assays.

  • MAPK Signaling Pathway: Studies on the modulation of mitogen-activated protein kinase (MAPK) pathways (e.g., p38, ERK, JNK) which are also critical in the inflammatory response.

  • Apoptosis Signaling Pathways: Elucidation of the intrinsic and/or extrinsic apoptosis pathways if this compound is found to induce cell death, including analysis of caspase activation.

Hypothetical Experimental Workflows and Signaling Pathways

While specific data for this compound is absent, the following diagrams illustrate the types of experimental workflows and signaling pathways that would be investigated in typical in-vitro studies of an NSAID. These are provided as a conceptual framework of what would be included in the requested technical guide if the data were available.

Hypothetical Experimental Workflow for COX Inhibition Assay

G cluster_prep Reagent Preparation cluster_incubation Assay Incubation cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme (COX-1/COX-2), Arachidonic Acid (Substrate), This compound (Test Compound) incubation Incubate Enzyme with This compound at various concentrations reagents->incubation Pre-incubation add_substrate Add Arachidonic Acid to initiate reaction incubation->add_substrate Reaction Start detection Measure Prostaglandin E2 (PGE2) production (e.g., via ELISA) add_substrate->detection Reaction Stop & Measurement analysis Calculate % Inhibition and determine IC50 value detection->analysis Data Processing

Caption: A generalized workflow for an in-vitro cyclooxygenase (COX) inhibition assay.

Hypothetical NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Bucloxic_Acid This compound (Hypothetical Target) Bucloxic_Acid->IKK Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

Conclusion

At present, the lack of specific in-vitro data for this compound in the public scientific domain makes it impossible to generate the requested in-depth technical guide. Key information regarding its quantitative effects on inflammatory enzymes, detailed methodologies for its assessment, and its impact on cellular signaling pathways is required. Should such data become available, a comprehensive technical guide complete with data tables, detailed protocols, and visualizations could be produced to support the research and drug development community. Researchers interested in this compound would need to conduct foundational in-vitro studies to generate this currently unavailable data.

An In-depth Technical Guide on the Potential Role of Bucloxic Acid in the Study of Chronic Glomerular Nephropathies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the direct application of bucloxic acid in the study of chronic glomerular nephropathies is limited, with primary references dating back several decades. This guide synthesizes the known information about this compound as a non-steroidal anti-inflammatory drug (NSAID) and contextualizes its potential role within the broader understanding of NSAID effects on renal physiology and pathology, which is relevant for studying kidney diseases.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1] Its primary mechanism of action, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2][3][4] Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever, but are also crucial for maintaining normal kidney function, including renal blood flow and glomerular filtration.[5]

While one historical source from 1974 suggests its use in the treatment of chronic glomerular nephropathies, recent and detailed studies on its specific application in this research area are not available in the public domain. Therefore, this guide will focus on the established roles of COX inhibition and the general effects of NSAIDs on the kidney as a basis for understanding the potential, albeit largely unexplored, utility of this compound as a research tool in this field.

The Cyclooxygenase Pathway and its Relevance to Glomerular Health

The primary mechanism of action for NSAIDs like this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which have diverse physiological effects, including the regulation of renal hemodynamics.

  • COX-1 is constitutively expressed in many tissues, including the kidneys, and is involved in homeostatic functions such as maintaining gastric mucosal integrity and regulating renal blood flow.

  • COX-2 is typically inducible and is upregulated during inflammation. However, it is also constitutively expressed in certain parts of the kidney, such as the macula densa, where it plays a role in regulating renin release and sodium balance.

In the context of chronic glomerular nephropathies, inflammation is a key pathological process. Therefore, the anti-inflammatory effects of COX inhibition could be a theoretical avenue for investigation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible/Constitutive in Kidney) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation RenalHemodynamics Renal Hemodynamics Prostaglandins->RenalHemodynamics BucloxicAcid This compound (NSAID) BucloxicAcid->COX1 BucloxicAcid->COX2

Figure 1: Simplified signaling pathway of Cyclooxygenase (COX) inhibition by this compound. Max Width: 760px.

Potential Applications of this compound in Experimental Models of Chronic Glomerular Nephropathies

Given its classification as an NSAID, this compound could theoretically be used in various experimental models of chronic glomerular nephropathies to probe the role of inflammation and prostaglandin signaling in disease progression. The selection of an appropriate animal model is critical for studying these complex diseases.

Several well-established animal models are used to study chronic glomerular diseases. The choice of model depends on the specific aspect of the disease being investigated, such as immune-mediated injury, podocyte damage, or glomerulosclerosis.

Model Inducing Agent/Method Key Pathological Features Relevance to Human Disease
Adriamycin (Doxorubicin) Nephropathy Single intravenous injection of AdriamycinPodocyte injury, proteinuria, focal segmental glomerulosclerosis (FSGS), tubular interstitial fibrosis.Mimics human primary FSGS.
Puromycin Aminonucleoside (PAN) Nephrosis Single or multiple injections of puromycin aminonucleosidePodocyte apoptosis, massive proteinuria, nephrotic syndrome.Model for studying podocyte injury and nephrotic syndrome.
5/6 Nephrectomy Surgical removal of one kidney and ligation of branches of the renal artery of the remaining kidneyGlomerular hypertension, hyperfiltration, glomerulosclerosis, interstitial fibrosis.Models progressive renal functional decline.
Anti-Glomerular Basement Membrane (GBM) Nephritis Injection of anti-GBM antibodiesCrescentic glomerulonephritis, severe proteinuria, rapid decline in renal function.Model for Goodpasture's syndrome.
Spontaneously Hypertensive Rat (SHR) Genetic predispositionHypertension-induced renal injury, proteinuria, glomerulosclerosis.Model for hypertensive nephropathy.

This protocol is a hypothetical framework based on standard practices for drug efficacy studies in rodent models of kidney disease.

cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis (Week 6) AnimalSelection Select Male Sprague-Dawley Rats Acclimatization Acclimatize for 1 week AnimalSelection->Acclimatization Grouping Divide into 3 groups: 1. Control 2. Adriamycin + Vehicle 3. Adriamycin + this compound Acclimatization->Grouping Induction Induce nephropathy with a single IV injection of Adriamycin (e.g., 5 mg/kg) to groups 2 and 3 Grouping->Induction Treatment Administer this compound (dose to be determined) or Vehicle daily via oral gavage for 6 weeks Induction->Treatment WeeklyMonitoring Weekly monitoring of: - Body weight - Urine collection for proteinuria analysis Treatment->WeeklyMonitoring Sacrifice Euthanize animals WeeklyMonitoring->Sacrifice BloodCollection Collect blood for serum creatinine and BUN analysis Sacrifice->BloodCollection KidneyHarvest Harvest kidneys for: - Histopathology (H&E, PAS staining) - Immunohistochemistry (e.g., for inflammatory markers) Sacrifice->KidneyHarvest

Figure 2: Hypothetical experimental workflow for evaluating this compound in an animal model of chronic glomerular nephropathy. Max Width: 760px.

Potential Effects and Side Effects of this compound on Renal Function

The use of NSAIDs, including potentially this compound, in the context of pre-existing kidney disease requires careful consideration due to their known renal side effects.

Potential Therapeutic Effect Potential Adverse Effect Underlying Mechanism
Reduction of glomerular inflammationAcute kidney injury (AKI)Inhibition of COX-2 mediated inflammation.
Reduction of proteinuria (hypothesized)Salt and water retention, hypertensionPotential modulation of podocyte function or reduction of inflammatory cytokine-mediated glomerular permeability.
Acute interstitial nephritisA hypersensitivity reaction that is not directly related to COX inhibition.
Worsening of chronic kidney disease (CKD)Long-term reduction in renal blood flow and potential for chronic interstitial nephritis.

Conclusion and Future Directions

This compound, as an NSAID, possesses anti-inflammatory properties that could theoretically be of interest in studying the inflammatory component of chronic glomerular nephropathies. The historical mention of its use in this context provides a starting point for re-evaluation. However, the significant lack of recent research necessitates a cautious and foundational approach to any new investigations.

Future research should aim to:

  • Characterize the in vitro effects of this compound on glomerular cells, particularly podocytes and mesangial cells, to understand its cellular mechanisms of action.

  • Conduct well-designed in vivo studies using established animal models of chronic glomerular nephropathies to evaluate the efficacy and safety of this compound.

  • Investigate the specific COX-1 versus COX-2 inhibitory profile of this compound in the renal context, as this will have significant implications for its therapeutic window and side-effect profile.

Until such studies are performed, the role of this compound in studying chronic glomerular nephropathies remains speculative and is based on extrapolation from the broader class of NSAIDs. Researchers and drug development professionals should prioritize newer, more selective anti-inflammatory agents with better-characterized renal safety profiles for the investigation and treatment of these complex diseases.

References

Literature review of Bucloxic Acid research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Bucloxic Acid" has yielded no relevant results. It is possible that the name is misspelled or refers to a compound that is not widely documented in publicly available scientific literature.

To provide an accurate and in-depth technical guide as requested, please verify the correct spelling of the compound. If an alternative name or a CAS number is available, please provide it.

Upon receiving the correct information, a comprehensive literature review will be conducted to address all the core requirements, including:

  • Data Presentation: Summarizing all available quantitative data into clearly structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Mandatory Visualization: Creating diagrams for signaling pathways and experimental workflows using Graphviz (DOT language) with the specified formatting.

Awaiting clarification to proceed with the research and generation of the technical whitepaper.

Methodological & Application

Synthesis of Bucloxic Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Bucloxic Acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid), a compound of interest for research purposes due to its anti-inflammatory properties. The synthesis is presented as a two-step process commencing with the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride to form the intermediate, 4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid. This intermediate is subsequently chlorinated to yield the final product, this compound. This guide includes comprehensive experimental procedures, tables of quantitative data, and visual diagrams to elucidate the synthetic pathway and experimental workflow, ensuring a reproducible and efficient synthesis for research applications.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with potential applications in various research fields. Its synthesis involves standard organic chemistry reactions, making it accessible for laboratory-scale production for investigational use. The presented protocol is designed to be clear, concise, and reproducible for researchers with a foundational knowledge of organic synthesis.

Data Presentation

Table 1: Physicochemical Properties of this compound and Intermediate

Property4-(4'-cyclohexylphenyl)-4-keto-n-butyric acidThis compound
Molecular Formula C₁₆H₂₀O₃C₁₆H₁₉ClO₃
Molecular Weight 260.33 g/mol 294.77 g/mol [1]
CAS Number 941-35-532808-51-8[1]
Appearance White to off-white solidWhite crystalline solid
Melting Point 148-150 °C159 °C

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsCatalystSolventTypical Yield
1 Friedel-Crafts AcylationCyclohexylbenzene, Succinic anhydrideAnhydrous AlCl₃Dichloromethane~85%
2 Chlorination4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid, SO₂Cl₂-Chloroform~64%

Experimental Protocols

Step 1: Synthesis of 4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid via Friedel-Crafts Acylation

This procedure details the synthesis of the keto-acid intermediate through the acylation of cyclohexylbenzene.

Materials:

  • Cyclohexylbenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous dichloromethane.

  • Reagent Addition: To the dichloromethane, add cyclohexylbenzene (1.0 eq) and succinic anhydride (1.0 eq).

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Subsequently, heat the mixture to reflux (approximately 40 °C) and maintain for 4 hours.

  • Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with 5% sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from toluene to yield pure 4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid as a white solid.

Step 2: Synthesis of this compound via Chlorination

This protocol describes the chlorination of the keto-acid intermediate to produce this compound.

Materials:

  • 4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Chloroform (CHCl₃)

  • Toluene for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid (1.0 eq) in anhydrous chloroform.

  • Reagent Addition: Slowly add sulfuryl chloride (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess sulfuryl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from toluene to obtain pure this compound as white crystals.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Chlorination Cyclohexylbenzene Cyclohexylbenzene Intermediate 4-(4'-cyclohexylphenyl)- 4-keto-n-butyric acid Cyclohexylbenzene->Intermediate SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate BucloxicAcid This compound Intermediate_ref->BucloxicAcid SO₂Cl₂, Chloroform Experimental_Workflow cluster_Acylation Friedel-Crafts Acylation cluster_Chlorination Chlorination A1 Mix Cyclohexylbenzene & Succinic Anhydride in CH₂Cl₂ A2 Cool to 0-5 °C A1->A2 A3 Add AlCl₃ portion-wise A2->A3 A4 Stir at RT, then reflux A3->A4 A5 Quench with HCl/ice A4->A5 A6 Extract with CH₂Cl₂ A5->A6 A7 Wash, dry, and concentrate A6->A7 A8 Recrystallize from Toluene A7->A8 C1 Dissolve Intermediate in Chloroform A8->C1 Intermediate Product C2 Add SO₂Cl₂ C1->C2 C3 Reflux C2->C3 C4 Quench with water C3->C4 C5 Extract, wash, and dry C4->C5 C6 Recrystallize from Toluene C5->C6

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID). Accurate and reliable quantitative analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic research. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for routine analysis and has been developed to ensure specificity, linearity, accuracy, and precision.

Experimental Protocols

1. Apparatus and Software

  • HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column thermostat.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Reagents and Materials

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Methanol (HPLC grade).

3. Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of this compound.[1] The mobile phase consists of a mixture of acetonitrile and water, with phosphoric acid used to adjust the pH.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1]

Table 1: Chromatographic Conditions and System Suitability Parameters

ParameterValue
HPLC ColumnC18 Column (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Injection Volume20 µL
Column Temperature30 °C
Retention Time~ 5.2 min
Theoretical Plates> 2000
Tailing Factor< 2.0

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

  • Sample Preparation (for pharmaceutical formulations): For tablets or capsules, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Make up to the volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range.

  • Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value. It is often assessed using recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

Table 2: Linearity Study of this compound

Concentration (µg/mL)Peak Area (arbitrary units)
152,345
2.5130,112
5261,543
10525,876
15788,901
201,050,234
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Study

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)% RSD
54.9599.00.8
1010.08100.80.5
1515.21101.40.6

Table 4: Precision Study

Concentration (µg/mL)Repeatability (Intra-day) % RSD (n=6)Intermediate Precision (Inter-day) % RSD (n=6)
100.450.78

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.45

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Sample B Dissolution in Solvent A->B C Sonication B->C D Volume Makeup C->D E Filtration (0.45 µm) D->E F Injection into HPLC E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (260 nm) G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Report Generation J->K

Caption: Experimental Workflow of this compound Analysis by HPLC.

G cluster_precision Precision Assessment Validation HPLC Method Validation Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (r² > 0.999) Validation->Linearity Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD_LOQ LOD & LOQ (Sensitivity) Validation->LOD_LOQ Robustness Robustness (Minor Variations) Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical Workflow of HPLC Method Validation.

References

Application Note: Gas Chromatographic Methods for the Detection of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. Gas chromatography (GC), owing to its high resolution and sensitivity, presents a viable analytical approach. However, due to the low volatility and polar nature of the carboxylic acid moiety, derivatization is a mandatory step to ensure successful GC analysis.

This document provides a detailed protocol for a proposed Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative determination of this compound. The described method is based on established principles for the analysis of acidic compounds and involves a derivatization step to form a volatile ester of this compound.

Proposed Analytical Method

The following protocol outlines a comprehensive procedure for the analysis of this compound using gas chromatography. This method is a proposed strategy and would require validation for specific applications.

Experimental Protocols

1. Sample Preparation (from Pharmaceutical Formulations)

  • Objective: To extract this compound from a solid dosage form.

  • Procedure:

    • Weigh and finely powder a representative number of tablets to obtain a homogenous sample.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Mix thoroughly and filter a portion of the solution through a 0.45 µm syringe filter into a clean vial. This solution has a nominal concentration of 200 µg/mL.

2. Derivatization: Esterification to form Methyl Ester

  • Objective: To convert the non-volatile this compound into its more volatile methyl ester derivative for GC analysis.[1][2][3][4]

  • Reagents:

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

    • Hexane (GC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Transfer 1 mL of the prepared sample solution (200 µg/mL) into a 10 mL screw-cap reaction vial.

    • Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.

    • Add 2 mL of BF3-methanol solution to the dried residue.

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature.

    • Add 2 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute to extract the this compound methyl ester into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC autosampler vial for analysis.

Gas Chromatography (GC) Conditions
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: A suitable chromatography data system.

Data Presentation

The following table summarizes the expected quantitative data from a validated method based on the proposed protocol. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (min) ~ 12.5
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Linearity Range 1.5 - 50 µg/mL (r² > 0.995)
Recovery (%) 95 - 105%
Precision (%RSD) < 5%

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the proposed GC method for this compound detection.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_output Output start Pharmaceutical Formulation weigh Weighing & Powdering start->weigh dissolve Dissolution in Methanol weigh->dissolve filter Filtration dissolve->filter dry Evaporation filter->dry react Esterification with BF3-Methanol dry->react extract Liquid-Liquid Extraction react->extract dry_extract Drying with Na2SO4 extract->dry_extract inject GC Injection dry_extract->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify report Analytical Report quantify->report

Caption: Experimental workflow for this compound analysis by GC.

derivatization_pathway bucloxic_acid This compound (R-COOH) methyl_ester This compound Methyl Ester (R-COOCH3) Volatile bucloxic_acid->methyl_ester Esterification (Heat) bf3_methanol BF3-Methanol gc_analysis GC Analysis methyl_ester->gc_analysis

References

Application Notes and Protocols for the In Vitro Evaluation of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucloxic acid (CAS 32808-51-8), also known as 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid or by its former trade name Esfar, is a nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Like other NSAIDs, its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[4][] While this compound has been documented as an anti-inflammatory agent, detailed protocols and extensive data regarding its specific use in cell culture are not widely available in publicly accessible literature.

These application notes provide a generalized framework and detailed protocols for the evaluation of this compound or other novel anti-inflammatory compounds in a cell culture setting. The methodologies described are based on standard practices for characterizing the in vitro efficacy and cytotoxicity of NSAIDs.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

This compound, as an NSAID, is predicted to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) Prostaglandins_H2->Prostaglandins_Thromboxanes Isomerases Inflammatory_Prostaglandins Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Inflammatory_Prostaglandins Isomerases Bucloxic_Acid This compound (NSAID) Bucloxic_Acid->COX1 Bucloxic_Acid->COX2

Figure 1: General mechanism of action of this compound via inhibition of the COX pathway.

Quantitative Data Summary

The following table represents hypothetical data that could be generated from the experimental protocols described below. These values are for illustrative purposes and are not based on published data for this compound.

Cell LineAssayParameterThis compoundControl NSAID (e.g., Ibuprofen)
RAW 264.7Cytotoxicity (MTT)IC50 (µM) after 24h> 100> 100
HT-29Cytotoxicity (MTT)IC50 (µM) after 24h8595
RAW 264.7PGE2 InhibitionIC50 (µM)1510
HT-29IL-6 Inhibition (ELISA)IC50 (µM)2520
RAW 264.7COX-2 Expression (Western Blot)% Inhibition at 20 µM60%70%

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Maintenance Compound_Prep 2. This compound Stock Solution Preparation Cytotoxicity 3. Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity Inflammation_Induction 4. Induction of Inflammation (e.g., LPS treatment) Cytotoxicity->Inflammation_Induction Anti_Inflammatory_Assay 5. Anti-Inflammatory Assays (PGE2, Cytokine ELISA) Inflammation_Induction->Anti_Inflammatory_Assay Mechanism_Assay 6. Mechanistic Studies (Western Blot for COX-2) Anti_Inflammatory_Assay->Mechanism_Assay Data_Analysis 7. Data Analysis & Interpretation (IC50 Calculation) Mechanism_Assay->Data_Analysis

Figure 2: General experimental workflow for evaluating this compound in cell culture.
Cell Culture and Maintenance

  • Recommended Cell Lines:

    • RAW 264.7 (Murine Macrophage): A standard model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of prostaglandins and pro-inflammatory cytokines.

    • HT-29 (Human Colon Adenocarcinoma): An epithelial cell line that can be induced to express COX-2 and produce inflammatory mediators in response to stimuli like IL-1β or TNF-α.

  • Culture Medium:

    • RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • HT-29: McCoy's 5A Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock Solution
  • Solvent: Due to its chemical structure, this compound is likely soluble in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a 100 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

    • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the cells.

  • Materials:

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with 0.1% DMSO).

    • Incubate for 24 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Prostaglandin E2 (PGE2) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of PGE2, a key inflammatory prostaglandin.

  • Materials:

    • 24-well cell culture plates

    • Lipopolysaccharide (LPS) from E. coli

    • PGE2 ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include a non-stimulated control and a vehicle control (LPS + 0.1% DMSO).

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of PGE2 inhibition relative to the vehicle control and determine the IC50 value.

Cytokine Inhibition Assay (ELISA)

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines such as IL-6 or TNF-α.

  • Materials:

    • 24-well cell culture plates

    • LPS (for RAW 264.7) or IL-1β/TNF-α (for HT-29)

    • ELISA kits for the specific cytokines of interest

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation steps as in the PGE2 Inhibition Assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of the target cytokine (e.g., IL-6) using a specific ELISA kit.

    • Calculate the percentage of cytokine inhibition and determine the IC50 value.

Western Blot for COX-2 Expression

This technique is used to determine if this compound affects the expression level of the COX-2 protein.

  • Materials:

    • 6-well cell culture plates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Primary antibodies (anti-COX-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound and LPS as described previously.

    • After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the COX-2 expression to the loading control.

Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and optimized for specific experimental conditions and research goals. As there is limited specific information on the use of this compound in cell culture, researchers should proceed with careful dose-response studies and appropriate controls.

References

Bucloxic Acid: Applications in Animal Models of Inflammation - A Review of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bucloxic acid (Butan-4-oloxy-4'-chloro-3,5-diiodobenzoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its potential to alleviate inflammation. Like other NSAIDs, its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever. This document provides an overview of the common animal models used to assess the anti-inflammatory properties of compounds like this compound and outlines the typical experimental protocols involved.

Key Animal Models for Assessing Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and highly reproducible model of acute inflammation. The sub-plantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (3-6 hours) is primarily mediated by the production of prostaglandins, with a significant infiltration of neutrophils. This model is particularly useful for screening the acute anti-inflammatory effects of NSAIDs that target prostaglandin synthesis.

Adjuvant-Induced Arthritis in Rats

This model is a well-established tool for studying chronic inflammation and is often used to evaluate potential treatments for rheumatoid arthritis. A single injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic inflammatory response that manifests as arthritis in the distal joints. The disease develops over several weeks, allowing for the assessment of a compound's ability to modulate chronic inflammatory processes, including immune cell infiltration, pannus formation, and joint destruction.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice (weighing 150-200g for rats, 20-25g for mice)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound) at various doses

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment. Provide free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III: Reference drug + Carrageenan

    • Group IV, V, VI, etc.: Test compound (different doses) + Carrageenan

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

Expected Quantitative Data (Illustrative)

The following table illustrates how quantitative data from a study on a hypothetical NSAID could be presented.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours ± SEM% Inhibition of Edema at 3 hours
Carrageenan Control-0.85 ± 0.05-
Reference Drug100.32 ± 0.0362.35
Test Compound250.65 ± 0.0423.53
Test Compound500.48 ± 0.0343.53
Test Compound1000.35 ± 0.0258.82
Protocol 2: Adjuvant-Induced Arthritis

Objective: To evaluate the chronic anti-inflammatory and anti-arthritic activity of a test compound in a rat model of adjuvant-induced arthritis.

Materials:

  • Male Lewis or Wistar rats (weighing 150-180g)

  • Freund's Complete Adjuvant (FCA)

  • Test compound (e.g., this compound) at various doses

  • Reference drug (e.g., Methotrexate or Indomethacin)

  • Vehicle

  • Digital calipers

  • Scoring system for arthritis severity

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.

  • Grouping and Treatment:

    • Group I: Normal control (no FCA, no treatment)

    • Group II: Arthritic control (FCA + vehicle)

    • Group III: Reference drug (FCA + reference drug)

    • Group IV, V, VI, etc.: Test compound (FCA + different doses of test compound)

    • Administer the vehicle, reference drug, or test compound daily from day 0 (prophylactic) or from the onset of clinical signs of arthritis (e.g., day 10, therapeutic) for a period of 21 or 28 days.

  • Assessment of Arthritis:

    • Paw Volume/Thickness: Measure the volume or thickness of both hind paws on alternate days from day 0 to the end of the experiment.

    • Arthritic Score: Score the severity of arthritis in all four paws based on a scale of 0-4 for each paw (0 = no erythema or swelling; 4 = severe erythema and swelling with ankylosis). The maximum possible score is 16.

    • Body Weight: Record the body weight of the animals regularly as an indicator of systemic health.

  • Terminal Analysis (at the end of the study):

    • Histopathology: Euthanize the animals and collect the ankle joints for histopathological examination to assess inflammation, pannus formation, cartilage erosion, and bone resorption.

    • Biochemical Markers: Collect blood samples to measure inflammatory markers such as C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Expected Quantitative Data (Illustrative)

Treatment GroupDose (mg/kg/day)Mean Arthritic Score on Day 21 ± SEM% Inhibition of Arthritic ScoreMean Paw Volume Increase (mL) on Day 21 ± SEM% Inhibition of Paw Swelling
Arthritic Control-12.5 ± 0.8-1.5 ± 0.1-
Reference Drug15.2 ± 0.558.40.6 ± 0.0560.0
Test Compound259.8 ± 0.721.61.1 ± 0.0826.7
Test Compound507.5 ± 0.640.00.8 ± 0.0646.7
Test Compound1005.8 ± 0.453.60.7 ± 0.0553.3

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of NSAIDs like this compound primarily involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This interruption of the arachidonic acid cascade is a central mechanism in reducing inflammation.

Diagram of the Arachidonic Acid Cascade and NSAID Action

Arachidonic_Acid_Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGG2/PGH2) Prostaglandins (PGG2/PGH2) COX-1 / COX-2->Prostaglandins (PGG2/PGH2) Pro-inflammatory Prostaglandins (PGE2, PGI2) Pro-inflammatory Prostaglandins (PGE2, PGI2) Prostaglandins (PGG2/PGH2)->Pro-inflammatory Prostaglandins (PGE2, PGI2) Inflammation, Pain, Fever Inflammation, Pain, Fever Pro-inflammatory Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 / COX-2 Inhibition Phospholipase A2 Phospholipase A2

Caption: Mechanism of this compound via COX inhibition.

Experimental Workflow for Preclinical Anti-inflammatory Drug Screening

Experimental_Workflow cluster_acute Acute Inflammation Model cluster_chronic Chronic Inflammation Model A1 Animal Grouping & Dosing A2 Carrageenan Injection A1->A2 A3 Paw Volume Measurement (0-5h) A2->A3 A4 Data Analysis (% Inhibition) A3->A4 C1 Adjuvant Injection (Day 0) C2 Daily Dosing (Prophylactic/Therapeutic) C1->C2 C3 Monitor Paw Volume & Arthritic Score (Days 0-28) C2->C3 C4 Terminal Analysis (Histopathology, Biomarkers) C3->C4 Start Drug Candidate (this compound) Start->A1 Start->C1

Caption: Workflow for evaluating anti-inflammatory drugs.

The carrageenan-induced paw edema and adjuvant-induced arthritis models are indispensable tools in the preclinical evaluation of anti-inflammatory drugs. While specific, detailed studies on this compound are not widely accessible, the standardized protocols presented here provide a robust framework for investigating its efficacy. Researchers aiming to study this compound should conduct dose-response studies within these models to generate the quantitative data necessary to establish its anti-inflammatory profile. Such studies would be crucial for a comprehensive understanding of its therapeutic potential.

In-vivo Experimental Design with Bucloxic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in-vivo experiments to evaluate the anti-inflammatory and analgesic properties of Bucloxic Acid. The protocols outlined below are based on established preclinical models and include guidance on dose selection, experimental procedures, and data analysis.

Introduction to this compound

Quantitative Data Summary

Due to the limited recent literature on this compound, a comprehensive summary of its in-vivo efficacy is not available. However, historical toxicological data provides a crucial starting point for dose-ranging studies.

Table 1: Acute Toxicity of this compound [1]

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral900
Intraperitoneal (i.p.)1100
RatOral120
Intraperitoneal (i.p.)210

Note: LD50 (Lethal Dose, 50%) is the dose required to be lethal for 50% of the tested population. This data should be used to establish a safe upper limit for dosing in efficacy studies. Initial efficacy testing should begin at doses significantly lower than the LD50.

Signaling Pathway

The presumed primary signaling pathway affected by this compound is the cyclooxygenase (COX) pathway, a critical component of the inflammatory response.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects Cellular Damage/Stimuli Cellular Damage/Stimuli Phospholipids Phospholipids Cellular Damage/Stimuli->Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Bucloxic_Acid This compound Bucloxic_Acid->COX1 Inhibition Bucloxic_Acid->COX2 Inhibition

Figure 1: Presumed mechanism of action of this compound via inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory and analgesic effects of this compound in well-established rodent models.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is a widely used and reliable method for evaluating acute inflammation.

Objective: To determine the anti-inflammatory efficacy of this compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (10 mg/kg) or another reference NSAID

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Animal balance

  • Oral gavage needles

Experimental Workflow:

A Acclimatize Rats (7 days) B Fast Overnight (with water ad libitum) A->B C Group and Weigh Animals B->C D Administer this compound, Vehicle, or Positive Control (Oral Gavage) C->D E Inject 0.1 mL 1% Carrageenan into sub-plantar region of right hind paw (1 hour post-drug) D->E F Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, and 5 hours E->F G Calculate Paw Edema and Percentage Inhibition F->G H Euthanize Animals G->H

Figure 2: Workflow for the carrageenan-induced paw edema experiment.

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (low, medium, and high doses - a dose-ranging study is recommended, starting from doses around 10-50 mg/kg, considering the oral LD50 in rats is 120 mg/kg)[1]

    • Positive Control (e.g., Indomethacin 10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or positive control orally via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time 0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Table 2: Example Data Table for Carrageenan-Induced Paw Edema Study

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition of Edema at 3 hours
1 hr 2 hr
Vehicle Control-
This compoundLow
This compoundMedium
This compoundHigh
Positive Control10
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model is a classic screening tool for peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is a response to pain.

Objective: To evaluate the peripheral analgesic effect of this compound by quantifying the reduction in acetic acid-induced writhing in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Aspirin (100 mg/kg) or another reference NSAID

  • 0.6% (v/v) Acetic acid solution in distilled water

  • Observation chambers

  • Stopwatch

  • Animal balance

  • Oral gavage and intraperitoneal injection needles

Experimental Workflow:

A Acclimatize Mice (7 days) B Fast for 3-4 hours (with water ad libitum) A->B C Group and Weigh Animals B->C D Administer this compound, Vehicle, or Positive Control (Oral Gavage) C->D E Inject 0.1 mL/10g 0.6% Acetic Acid intraperitoneally (30 minutes post-drug) D->E F Place mouse in observation chamber and record number of writhes for 20 minutes E->F G Calculate Mean Writhing and Percentage Inhibition F->G H Euthanize Animals G->H

Figure 3: Workflow for the acetic acid-induced writhing test.

Procedure:

  • Animal Acclimatization: House mice in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 3-4 hours with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (low, medium, and high doses - a dose-ranging study is recommended, starting from doses around 50-200 mg/kg, considering the oral LD50 in mice is 900 mg/kg)

    • Positive Control (e.g., Aspirin 100 mg/kg)

  • Drug Administration: Administer the vehicle, this compound, or positive control orally via gavage.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and record the total number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes_control - Mean writhes_treated) / Mean writhes_control] x 100

Table 3: Example Data Table for Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM (in 20 min)% Inhibition of Writhing
Vehicle Control-0
This compoundLow
This compoundMedium
This compoundHigh
Positive Control100

General Considerations for In-vivo Studies

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Ethics Committee (IAEC).

  • Dose Formulation: this compound should be appropriately formulated for the chosen route of administration. For oral gavage, a suspension in an inert vehicle like 0.5% carboxymethylcellulose is common.

  • Pharmacokinetics: If resources permit, pharmacokinetic studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in optimizing dosing regimens for more advanced studies.

  • Toxicity: In addition to acute toxicity (LD50), sub-chronic toxicity studies may be necessary for longer-term treatment paradigms. This involves repeated administration of this compound over a period (e.g., 28 days) and monitoring for any adverse effects, including changes in body weight, food and water intake, hematology, and clinical chemistry, as well as histopathological examination of major organs.

Conclusion

These application notes and protocols provide a robust framework for the preclinical in-vivo evaluation of this compound. While there is a scarcity of recent, specific data on this compound, the provided toxicological information and the well-established protocols for NSAID testing offer a solid starting point for researchers. It is recommended to begin with dose-ranging studies to establish the effective dose range for anti-inflammatory and analgesic activities before proceeding to more complex models of disease.

References

Application Note: Preparation of Bucloxic Acid Solutions for In-Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[2][3][4][5] Due to its hydrophobic nature and classification as a water-insoluble compound, proper solubilization is critical for its use in aqueous-based in-vitro assays, such as cell culture experiments. This document provides a detailed protocol for the dissolution of this compound to prepare stock solutions and subsequent working solutions for reliable and reproducible experimental results.

Mechanism of Action: COX Inhibition

This compound, as an NSAID, is predicted to inhibit the cyclooxygenase (COX) pathway. This pathway is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two primary COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation and in certain cancers. The inhibition of these enzymes by this compound reduces prostaglandin production, thereby exerting its anti-inflammatory effects.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Homeostasis Physiological Functions (Stomach lining, Platelets) Prostaglandins->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Bucloxic This compound Bucloxic->COX1 Bucloxic->COX2 Stimuli Pro-inflammatory Stimuli (Cytokines, Growth Factors) Stimuli->COX2

Figure 1. Simplified diagram of the Cyclooxygenase (COX) signaling pathway showing the inhibitory action of this compound.

Physicochemical Properties & Solubility Data

Understanding the properties of this compound is essential for selecting an appropriate dissolution strategy. As a hydrophobic compound, it exhibits poor solubility in water. Organic solvents are therefore required to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in biological research for its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with aqueous media.

PropertyValueSource
Molecular Formula C₁₆H₁₉ClO₃PubChem CID 93159
Molecular Weight 294.77 g/mol PubChem CID 93159
Appearance Solid (predicted)General chemical knowledge
Water Solubility InsolublePubChem CID 93159
Recommended Solvent Dimethyl Sulfoxide (DMSO)General practice for hydrophobic drugs
DMSO Stock Conc. 10-50 mM (Recommended)Standard laboratory practice

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO and subsequently dilute it to a final working concentration in cell culture media.

4.1. Materials and Equipment

  • This compound powder (C₁₆H₁₉ClO₃, MW: 294.77 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Target in-vitro medium (e.g., DMEM with 10% FBS)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2. Workflow for Solution Preparation

Dissolution_Workflow start Start weigh 1. Weigh this compound (e.g., 2.95 mg) start->weigh add_dmso 2. Add DMSO to Powder (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, gentle warming if needed) add_dmso->dissolve stock 4. Result: 10 mM Stock Solution (Store at -20°C, protected from light) dissolve->stock dilute 5. Prepare Working Solution (Serial dilution into culture medium) stock->dilute final 6. Final Concentration in Assay (e.g., 10 µM with 0.1% DMSO) dilute->final end End final->end

Figure 2. Experimental workflow for dissolving this compound and preparing working solutions for in-vitro assays.

4.3. Step-by-Step Procedure

Part A: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 294.77 g/mol = 0.0029477 g = 2.95 mg

  • Weighing: Carefully weigh out 2.95 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Solubilization: Add 1 mL of sterile, cell-culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. Solutions stored at -20°C should be stable for at least one month.

Part B: Preparation of a 10 µM Working Solution

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution to avoid pipetting very small volumes. For example, dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution.

    • Add 5 µL of the 10 mM stock solution to 495 µL of culture medium.

  • Final Dilution: Dilute the intermediate solution to the final desired concentration. To prepare a 1 mL final volume of 10 µM working solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium.

  • Solvent Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples (e.g., 0.1% DMSO in this example) but without the this compound.

4.4. Important Considerations

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

  • Precipitation: When diluting the DMSO stock in aqueous media, the compound may precipitate. To avoid this, add the stock solution to the medium drop-wise while vortexing or swirling gently. Always inspect the final working solution for any signs of precipitation before adding it to cells.

  • Stability: Prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted aqueous solutions of this compound for extended periods.

  • Safety: this compound was withdrawn from the market due to concerns about hepatotoxicity. Handle the compound with appropriate care and personal protective equipment.

Conclusion

This protocol provides a reliable method for the solubilization of this compound using DMSO for in-vitro biological research. Adherence to these steps, including careful preparation of stock and working solutions and the use of appropriate vehicle controls, will ensure accurate and reproducible results in studies investigating the biological effects of this compound.

References

Bucloxic Acid: A Tool Compound for Investigating Cyclooxygenase-Dependent Pathways in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Bucloxic acid (4-(3-chloro-4-cyclohexylbenzoyl)butanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that, like other members of its class, is recognized for its analgesic, anti-inflammatory, and antipyretic properties. In the context of drug discovery and biomedical research, this compound can serve as a valuable tool compound for elucidating the roles of cyclooxygenase (COX) enzymes in various physiological and pathological processes. Its primary mechanism of action is believed to be the inhibition of COX-1 and COX-2, the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.

These application notes provide a comprehensive overview of this compound as a tool compound, including its mechanism of action, protocols for its use in in vitro assays, and guidance for data interpretation.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

This compound exerts its anti-inflammatory effects by inhibiting the activity of the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation. Its products, primarily prostaglandins like PGE2, contribute to the classic signs of inflammation: pain, swelling, redness, and heat.

By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostanoids. The differential inhibition of COX-1 and COX-2 is a key determinant of an NSAID's efficacy and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with the inhibition of COX-1's protective functions. The specific inhibitory profile of this compound against COX-1 and COX-2 is crucial for its application as a research tool.

Data Presentation: In Vitro Inhibitory Activity

Table 1: In Vitro Cyclooxygenase Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound To be determinedTo be determinedTo be determined
Celecoxib150.04375
Indomethacin0.0630.480.13

Data for reference compounds are sourced from published literature and may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for COX-1 and COX-2 Inhibition

This protocol describes a method to determine the IC50 values of this compound for both COX-1 and COX-2 using a fluorometric assay kit.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Fluorometric COX Assay Kit (containing assay buffer, probe, cofactor, and arachidonic acid)

  • Celecoxib (for COX-2 inhibition control)

  • SC-560 or other selective COX-1 inhibitor (for COX-1 inhibition control)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 535/587 nm)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from nanomolar to micromolar. Prepare similar dilutions for the control inhibitors.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, COX probe, and COX cofactor according to the manufacturer's instructions.

  • Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to the master mix immediately before starting the assay.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add the enzyme/reaction mixture and DMSO (vehicle control).

    • Test wells: Add the enzyme/reaction mixture and the various dilutions of this compound.

    • Positive control wells: Add the enzyme/reaction mixture and the appropriate selective inhibitor (Celecoxib for COX-2, SC-560 for COX-1).

  • Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity (Inhibition of PGE2 Production)

This protocol outlines a method to assess the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Indomethacin (positive control)

  • PGE2 ELISA kit

  • 24-well cell culture plates

  • Cell lysis buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or indomethacin (dissolved in culture medium) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well and store it at -80°C until the PGE2 measurement.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability (Optional but Recommended): After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure that the observed inhibition of PGE2 is not due to cytotoxicity.

  • Data Analysis:

    • Normalize the PGE2 concentrations to the total protein content of the cells in each well (determined by BCA assay of cell lysates).

    • Calculate the percentage of inhibition of PGE2 production for each concentration of this compound relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Visualizations

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic_acid->cox2 pgh2_1 Prostaglandin H2 (PGH2) cox1->pgh2_1 pgh2_2 Prostaglandin H2 (PGH2) cox2->pgh2_2 housekeeping Physiological Prostaglandins (e.g., GI protection, platelet function) pgh2_1->housekeeping inflammation Inflammatory Prostaglandins (e.g., PGE2) Pain, Fever, Inflammation pgh2_2->inflammation bucloxic_acid This compound bucloxic_acid->cox1 Inhibition bucloxic_acid->cox2 Inhibition

Caption: Mechanism of action of this compound on the COX pathway.

Experimental_Workflow start Start cell_culture Seed RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with this compound (various concentrations) cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure PGE2 levels (ELISA) supernatant->elisa data_analysis Data Analysis (Calculate % Inhibition and IC50) elisa->data_analysis end End data_analysis->end

Caption: Workflow for cell-based anti-inflammatory assay.

Investigating the Anti-inflammatory Effects of Bucloxic Acid in Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucloxic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the cyclooxygenase (COX) inhibitor class. These drugs are widely recognized for their therapeutic effects in mitigating inflammation, pain, and fever. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation. In the context of immunology, macrophages are central players in the inflammatory response. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), macrophages produce a cascade of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). This document provides detailed application notes and experimental protocols to investigate the anti-inflammatory properties of this compound on macrophage activity. The focus is on its potential to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and to reduce the production of pro-inflammatory markers.

Key Signaling Pathways in Macrophage Activation

The inflammatory response in macrophages is predominantly regulated by the NF-κB and MAPK signaling cascades.

  • NF-κB Signaling Pathway: Activation of macrophages by stimuli like LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial signaling network in macrophages. Phosphorylation of these kinases upon stimulation leads to the activation of various transcription factors that also contribute to the expression of inflammatory mediators.

This compound, as a COX inhibitor, is expected to primarily target the production of prostaglandins. However, there is potential for crosstalk between the prostaglandin pathway and the NF-κB and MAPK signaling cascades. Investigating these interactions is crucial for a comprehensive understanding of this compound's anti-inflammatory mechanism.

G LPS-Induced Inflammatory Signaling in Macrophages cluster_0 Cytoplasm cluster_1 Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB->Proinflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines iNOS iNOS Proinflammatory_Genes->iNOS COX2 COX-2 Proinflammatory_Genes->COX2 NO Nitric Oxide (NO) iNOS->NO MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates AP1->Proinflammatory_Genes PGs Prostaglandins COX2->PGs Bucloxic_Acid This compound Bucloxic_Acid->COX2 inhibits G Experimental Workflow for Macrophage Stimulation start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in Plates culture->seed adhere Allow Adherence (Overnight) seed->adhere pretreat Pre-treat with this compound (1 hr) adhere->pretreat stimulate Stimulate with LPS (e.g., 24 hrs) pretreat->stimulate harvest Harvest Supernatant and/or Cell Lysate stimulate->harvest analysis Downstream Analysis (ELISA, Griess Assay, Western Blot, etc.) harvest->analysis end End analysis->end

Application Notes and Protocols for Studying Cyclooxygenase (COX) Pathways Using Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase, is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2.[1][3] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Consequently, COX enzymes are a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The study of COX pathways often involves the use of inhibitors to elucidate their physiological and pathological roles.

While specific experimental data and detailed protocols for the use of bucloxic acid in studying COX pathways are not extensively available in the current literature, this document provides a comprehensive guide to the principles and methods for investigating COX inhibition. The following sections detail generalized protocols and data presentation formats that can be adapted for testing any potential COX inhibitor.

Quantitative Data on COX Inhibition

The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity of the inhibitor. The table below presents illustrative IC50 values for some well-characterized COX inhibitors.

Table 1: Inhibitory Potency (IC50) of Selected Compounds against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 14.20.4233.8
Diclofenac Sodium --1.80
Compound VIIa 19.50.2967.2

Data presented is for illustrative purposes, based on values reported for various compounds in the literature. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes using an enzyme immunoassay (EIA) kit.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Enzyme Immunoassay (EIA) kit (e.g., from Cayman Chemical)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Hydrochloric acid (HCl) to stop the reaction

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the reaction buffer.

  • Add the co-factors, hematin and L-epinephrine, to the wells.

  • Add the purified COX-1 or COX-2 enzyme to the appropriate wells and incubate for a few minutes at room temperature.

  • Add the test compound at different concentrations to the wells. Include a positive control (a known COX inhibitor like celecoxib or indomethacin) and a negative control (solvent only).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding HCl.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using the EIA kit instructions. The amount of PGE2 is inversely proportional to the COX inhibitory activity of the test compound.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: Cell-Based COX Inhibition Assay

This protocol describes how to assess the inhibitory effect of a compound on COX activity within intact cells, such as macrophages.

Materials:

  • Cell line (e.g., murine macrophages)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce COX-2 expression

  • Test compound

  • [1-14C]arachidonic acid

  • Phosphate-buffered saline (PBS)

  • Scintillation counter

Procedure:

  • Culture the cells in T25 flasks until they reach the desired confluence.

  • To induce COX-2 expression, activate the cells with LPS (1 µg/ml) and IFN-γ (10 units/ml) in serum-free medium for approximately 7 hours.

  • Treat the activated cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Add [1-14C]arachidonic acid (20 µM) to the cells and incubate for 15 minutes at 37°C to allow for metabolism by COX enzymes.

  • Stop the reaction and extract the lipid-soluble metabolites.

  • Separate the prostanoid products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled prostanoids using a scintillation counter.

  • Calculate the percentage of inhibition of prostanoid production at each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

COX_Signaling_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostanoids Prostanoids Prostaglandin H2->Prostanoids Isomerases Physiological Functions Physiological Functions Prostanoids->Physiological Functions Inflammation & Pain Inflammation & Pain Prostanoids->Inflammation & Pain This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->COX-1 (Constitutive) This compound (Inhibitor)->COX-2 (Inducible)

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Prepare Reagents Prepare Reagents Enzyme Incubation Enzyme Incubation Prepare Reagents->Enzyme Incubation Add Test Compound Add Test Compound Enzyme Incubation->Add Test Compound Initiate Reaction Initiate Reaction Add Test Compound->Initiate Reaction Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Quantify Product Quantify Product Stop Reaction->Quantify Product Calculate IC50 Calculate IC50 Quantify Product->Calculate IC50 Data Analysis & Interpretation Data Analysis & Interpretation Calculate IC50->Data Analysis & Interpretation Culture Cells Culture Cells Induce COX-2 Induce COX-2 Culture Cells->Induce COX-2 Treat with Compound Treat with Compound Induce COX-2->Treat with Compound Add Arachidonic Acid Add Arachidonic Acid Treat with Compound->Add Arachidonic Acid Extract Metabolites Extract Metabolites Add Arachidonic Acid->Extract Metabolites Quantify Prostanoids Quantify Prostanoids Extract Metabolites->Quantify Prostanoids Calculate IC50_cell Calculate IC50 Quantify Prostanoids->Calculate IC50_cell Calculate IC50_cell->Data Analysis & Interpretation Start Start Start->Prepare Reagents Start->Culture Cells

Caption: Experimental workflow for evaluating a test compound's effect on COX activity.

References

Application of Bucloxic Acid in Nephrology Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature, there is currently no specific information available on the application of bucloxic acid in nephrology research. this compound is classified as a nonsteroidal anti-inflammatory drug (NSAID), and while the general effects of NSAIDs on the kidneys are well-documented, dedicated studies on this compound's role in kidney disease research, its specific mechanisms of action in renal cells, or its potential therapeutic applications in nephrology appear to be absent from the available scientific literature.

The general understanding of how NSAIDs affect the kidneys can provide a broad context, but it is important to note that these are class effects and may not be entirely representative of this compound's specific properties without dedicated research.

General Renal Effects of NSAIDs

NSAIDs as a class are known to potentially cause a range of renal adverse effects. These effects are primarily linked to their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. Prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration, particularly in the context of compromised kidney function.

Potential renal adverse effects associated with NSAID use include:

  • Acute Kidney Injury (AKI): This is more likely to occur in patients with pre-existing risk factors, especially those in hypovolemic states.[1]

  • Acute Interstitial Nephritis (AIN): This is a form of allergic reaction in the kidneys that can be triggered by various drugs, including NSAIDs.[2]

  • Fluid and Electrolyte Imbalances: NSAIDs can cause sodium and water retention.

  • Hyperkalemia: Elevated potassium levels can occur, particularly in patients with underlying kidney disease or those taking other medications that affect potassium levels.

The risk of these adverse effects is generally higher in individuals with pre-existing conditions such as chronic kidney disease, heart failure, or in elderly patients.[3]

Limitations in Providing Detailed Protocols and Data

Due to the lack of specific research on this compound in nephrology, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways. The creation of such detailed and specific scientific content requires a foundation of peer-reviewed research data, which is not available for this particular topic.

For researchers, scientists, and drug development professionals interested in the impact of anti-inflammatory agents on the kidney, the existing body of literature on other NSAIDs or different classes of anti-inflammatory drugs would be a more fruitful area of investigation. There is extensive research on the renal effects of drugs like indomethacin, ibuprofen, and celecoxib, as well as emerging research on novel anti-inflammatory pathways in kidney disease.

References

Application Notes and Protocols for the Synthesis of Bucloxic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential biological activities of Bucloxic Acid derivatives. This compound, a non-steroidal anti-inflammatory drug (NSAID), serves as a versatile scaffold for the development of novel therapeutic agents. This document details synthetic protocols for the preparation of ester and amide derivatives of this compound and discusses their potential pharmacological relevance based on studies of analogous NSAID derivatives.

Introduction to this compound and its Derivatives

This compound, chemically known as 4-(3-chloro-4-cyclohexylbenzoyl)propanoic acid, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The presence of a carboxylic acid functional group allows for straightforward chemical modification to generate a variety of ester and amide derivatives. Such derivatization can modulate the pharmacokinetic and pharmacodynamic properties of the parent drug, potentially leading to improved efficacy, reduced side effects, or altered routes of administration.

Synthetic Techniques for this compound Derivatives

The primary functional handle for derivatization on the this compound molecule is the carboxylic acid group. This allows for the synthesis of two major classes of derivatives: esters and amides, through esterification and amidation reactions, respectively.

Esterification of this compound

Ester derivatives of this compound can be synthesized by reacting the parent carboxylic acid with an appropriate alcohol in the presence of an acid catalyst or a coupling agent. Common methods include Fischer esterification and Steglich esterification.

a) Fischer Esterification: This method involves the reaction of this compound with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

b) Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a suitable method. This reaction proceeds at room temperature and generally provides good to excellent yields.

Amidation of this compound

Amide derivatives are synthesized by coupling this compound with a primary or secondary amine. The use of a coupling agent is necessary to activate the carboxylic acid group and facilitate the formation of the amide bond.

a) DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of amide bonds. The reaction of this compound with an amine in the presence of DCC proceeds smoothly at room temperature to yield the corresponding amide.

b) Boric Acid Catalyzed Amidation: An environmentally friendly and efficient method for amide synthesis involves the use of boric acid as a catalyst. This method allows for the direct condensation of carboxylic acids and amines, often with high yields and chemoselectivity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(3-chloro-4-cyclohexylbenzoyl)propanoate (Ester Derivative)

Method: Fischer Esterification

Materials:

  • This compound (1.0 eq)

  • Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound and a large excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl ester of this compound.

Protocol 2: Synthesis of N-Benzyl-3-(3-chloro-4-cyclohexylbenzoyl)propanamide (Amide Derivative)

Method: DCC Coupling

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (DCM) as solvent

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add benzylamine to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve DCC in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl amide of this compound.

Data Presentation

Compound IDParent NSAIDAmine MoietyAnalgesic Activity (% Inhibition)[1]Anti-inflammatory Activity (% Inhibition)[1]Ulcerogenic Index[1]
IA-1 IbuprofenSulphamethoxazole65.458.21.2
IA-2 IbuprofenSulphanilamide72.865.70.8
DA-1 DiclofenacSulphamethoxazole78.271.51.5
DA-2 DiclofenacSulphanilamide85.679.31.1
FA-1 FlurbiprofenSulphamethoxazole81.375.11.3
FA-2 FlurbiprofenSulphanilamide88.982.40.9
Ibuprofen --55.248.92.8
Diclofenac --70.165.83.2
Flurbiprofen --75.470.23.0

Note: The data presented is for amide prodrugs of ibuprofen, diclofenac, and flurbiprofen and is intended for illustrative purposes only. The actual activity of this compound derivatives would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

Mechanism of Action: COX Inhibition

This compound and its derivatives, as NSAIDs, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GastricProtection Gastric Protection, Platelet Aggregation Prostaglandins_Physiological->GastricProtection Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins_Inflammatory->Inflammation BucloxicAcidDerivatives This compound Derivatives BucloxicAcidDerivatives->COX1 BucloxicAcidDerivatives->COX2 InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) InflammatoryStimuli->COX2 Induces Expression PhospholipaseA2 Phospholipase A2

Caption: Mechanism of action of this compound derivatives via inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start This compound Esterification Esterification (e.g., Fischer, Steglich) Start->Esterification Amidation Amidation (e.g., DCC Coupling) Start->Amidation EsterDerivatives This compound Ester Derivatives Esterification->EsterDerivatives AmideDerivatives This compound Amide Derivatives Amidation->AmideDerivatives Purification Purification (Column Chromatography) EsterDerivatives->Purification AmideDerivatives->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BiologicalEvaluation Biological Evaluation Characterization->BiologicalEvaluation COXAssay In vitro COX-1/COX-2 Inhibition Assay BiologicalEvaluation->COXAssay AntiInflammatoryAssay In vivo Anti-inflammatory Activity Assay BiologicalEvaluation->AntiInflammatoryAssay DataAnalysis Data Analysis and Structure-Activity Relationship COXAssay->DataAnalysis AntiInflammatoryAssay->DataAnalysis

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for the Quantification of Bucloxic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Comprehensive searches for "Bucloxic Acid" did not yield specific information on a compound with this exact name. It is possible that this is a less common or alternative name for a known compound, a novel compound with limited public information, or a misspelling. However, based on the chemical suffix "-oxic," which is common to some non-steroidal anti-inflammatory drugs (NSAIDs) that are carboxylic acids (e.g., Tenoxicam), this document provides a detailed and adaptable application note and protocol for the quantification of a generic carboxylic acid-containing NSAID in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for similar compounds and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Title: Quantification of Carboxylic Acid-Containing NSAIDs in Human Plasma and Urine by LC-MS/MS

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] The therapeutic efficacy and safety of these drugs are closely related to their plasma concentrations. Therefore, the development of robust and sensitive bioanalytical methods for the quantification of NSAIDs and their metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] This application note describes a validated LC-MS/MS method for the determination of a model carboxylic acid-containing NSAID in human plasma and urine.

Principle

The method involves the extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.[4] LC-MS/MS offers high sensitivity and selectivity, allowing for the accurate quantification of low concentrations of the drug in complex biological fluids.[5] The method described herein utilizes a simple and efficient sample preparation step, followed by a rapid chromatographic run, making it suitable for high-throughput analysis.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

    • Vortex mixer

    • Centrifuge

    • Pipettes and tips

    • Autosampler vials

  • Reagents:

    • Reference standards for the analyte and internal standard

    • HPLC-grade methanol, acetonitrile, and water

    • Formic acid (LC-MS grade)

    • Human plasma and urine (drug-free)

    • Reagents for sample preparation (e.g., trichloroacetic acid for protein precipitation, methyl tert-butyl ether for LLE, or solid-phase extraction cartridges)

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the analyte's properties, the required limit of quantification, and the sample matrix. Below are three common protocols.

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (or 10% trichloroacetic acid) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LLE provides a cleaner extract compared to PPT, which can reduce matrix effects.

  • To 200 µL of plasma or urine sample, add 20 µL of the internal standard working solution.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

SPE is a highly selective method that can provide the cleanest extracts and achieve the lowest limits of quantification.

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB or WCX) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma or urine sample (pre-treated with 500 µL of 4% phosphoric acid in water) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      • Analyte: Q1: 350.1 -> Q3: 250.2

      • Internal Standard: Q1: 355.1 -> Q3: 255.2

    • Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
Range e.g., 1 - 1000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% bias) Within ±15% (±20% at LLOQ)-5% to +8%
Recovery Consistent, precise, and reproducible85-95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-thaw, bench-top, long-term) % change within ±15%Stable

Table 1: Summary of Bioanalytical Method Validation Parameters and Example Results.

Data Analysis

Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used to fit the data. The concentrations of the analyte in the quality control and unknown samples are then determined from the calibration curve.

Visualizations

Experimental Workflow

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing & Reporting SampleCollection 1. Sample Collection (Plasma, Urine) SampleReceipt 2. Sample Receipt & Logging SampleCollection->SampleReceipt Storage 3. Storage at -80°C SampleReceipt->Storage Thawing 4. Sample Thawing Storage->Thawing Spiking 5. Spiking with Internal Standard Thawing->Spiking Extraction 6. Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation 7. Evaporation (if LLE/SPE) Extraction->Evaporation LLE/SPE Reconstitution 8. Reconstitution Evaporation->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition 10. Data Acquisition LCMS->DataAcquisition Integration 11. Peak Integration DataAcquisition->Integration Calibration 12. Calibration Curve Generation Integration->Calibration Quantification 13. Concentration Calculation Calibration->Quantification Report 14. Final Report Quantification->Report

Caption: Experimental workflow for the quantification of an NSAID in biological samples.

Signaling Pathway

cluster_prostanoids Prostanoids cluster_effects Physiological Effects membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgd2 PGD2 pgh2->pgd2 pge2 PGE2 pgh2->pge2 pgf2a PGF2α pgh2->pgf2a pgi2 PGI2 pgh2->pgi2 txa2 TXA2 pgh2->txa2 nsaid This compound (NSAID) nsaid->cox1 nsaid->cox2 Inhibition inflammation Inflammation, Pain, Fever pge2->inflammation protection Gastric Protection, Kidney Function pge2->protection pgi2->inflammation pgi2->protection platelet Platelet Aggregation txa2->platelet

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Bucloxic Acid. The following guides and frequently asked questions (FAQs) address common challenges encountered during its preparation, with a focus on improving reaction yield and product purity.

Synthesis Pathway Overview

The primary route for the synthesis of this compound, chemically known as 4-(3-chloro-4-cyclohexyloxy-phenyl)-4-oxobutanoic acid, is a two-step process. The first step involves the synthesis of the key intermediate, 3-chloro-4-cyclohexyloxybenzene. This is followed by a Friedel-Crafts acylation reaction with succinic anhydride to yield the final product.

Bucloxic_Acid_Synthesis cluster_0 Step 1: Synthesis of 3-chloro-4-cyclohexyloxybenzene cluster_1 Step 2: Friedel-Crafts Acylation 3-chloro-4-nitrophenol 3-chloro-4-nitrophenol Intermediate_1 3-chloro-4-cyclohexyloxynitrobenzene 3-chloro-4-nitrophenol->Intermediate_1 Williamson Ether Synthesis (e.g., K2CO3, Acetone) Cyclohexyl_bromide Cyclohexyl bromide Cyclohexyl_bromide->Intermediate_1 Intermediate_2 3-chloro-4-cyclohexyloxyaniline Intermediate_1->Intermediate_2 Reduction (e.g., Fe/HCl or H2/Pd-C) Aromatic_Substrate 3-chloro-4-cyclohexyloxybenzene Intermediate_2->Aromatic_Substrate Sandmeyer Reaction (NaNO2, H3PO2) Bucloxic_Acid This compound Aromatic_Substrate->Bucloxic_Acid Lewis Acid Catalyst (e.g., AlCl3) in an inert solvent (e.g., Dichloromethane) Succinic_anhydride Succinic anhydride Succinic_anhydride->Bucloxic_Acid

General synthesis pathway for this compound.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Frequently Asked Questions

Q1: What is the most critical step for achieving a high yield of this compound?

A1: The Friedel-Crafts acylation (Step 2) is the most critical step influencing the final yield. The success of this reaction is highly dependent on the purity of the starting materials, the choice and handling of the Lewis acid catalyst, and maintaining anhydrous (water-free) reaction conditions.

Q2: I am observing a low yield in the Friedel-Crafts acylation step. What are the common causes?

A2: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1]

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.[1]

  • Insufficient Catalyst: The product, a ketone, can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1]

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to side reactions and decomposition of the product.[1]

Q3: What are the common side products in the synthesis of this compound?

A3: In the Friedel-Crafts acylation step, potential side products can arise from:

  • O-acylation: Phenols can undergo acylation at the hydroxyl group to form esters, especially in the absence of a strong Lewis acid catalyst.[2]

  • Fries Rearrangement: If O-acylation occurs, the resulting aryl ester can rearrange to the C-acylated product in the presence of a Lewis acid.

  • Polyacylation: Although the acyl group is deactivating, highly activated aromatic rings can sometimes undergo a second acylation.

Q4: How can I effectively purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for carboxylic acids include ethanol/water or acetic acid/water mixtures.

Experimental Protocols

Detailed Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol outlines the synthesis of this compound from 3-chloro-4-cyclohexyloxybenzene and succinic anhydride.

Materials:

  • 3-chloro-4-cyclohexyloxybenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 3-chloro-4-cyclohexyloxybenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Slowly add the solution from step 2 to the stirred suspension of aluminum chloride at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted succinic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of the Friedel-Crafts acylation step, providing a basis for optimization.

ParameterConditionEffect on YieldRationale
Catalyst Stoichiometry Sub-stoichiometric AlCl₃DecreasedIncomplete reaction due to catalyst complexation with the product ketone.
Stoichiometric or excess AlCl₃IncreasedEnsures enough active catalyst is present throughout the reaction.
Reaction Temperature Low Temperature (0-25°C)Potentially LowerSlower reaction rate may lead to incomplete conversion in a given time.
Elevated Temperature (Reflux)Potentially HigherIncreased reaction rate, but may also promote side reactions if too high.
Solvent Non-polar (e.g., Dichloromethane)Generally GoodFavors the desired C-acylation by stabilizing the acylium ion intermediate.
Polar (e.g., Nitrobenzene)Can be effective but harder to removeCan increase the solubility of reactants but may complicate workup.
Moisture Presence of WaterSignificantly DecreasedDeactivates the Lewis acid catalyst.

Mandatory Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials (3-chloro-4-cyclohexyloxybenzene, Succinic Anhydride) Start->Check_Purity Check_Catalyst Verify Anhydrous Conditions and Catalyst Activity (Fresh AlCl₃) Check_Purity->Check_Catalyst Pure Purify_Start Purify Starting Materials Check_Purity->Purify_Start Impure Optimize_Stoichiometry Optimize Catalyst Stoichiometry (Increase to 1.2 - 2.5 eq.) Check_Catalyst->Optimize_Stoichiometry Anhydrous Use_Anhydrous Use Anhydrous Solvent and Glassware Check_Catalyst->Use_Anhydrous Moisture Suspected Optimize_Temp Optimize Reaction Temperature (e.g., Reflux in DCM) Optimize_Stoichiometry->Optimize_Temp Stoichiometric Increase_Catalyst Perform Reaction with Increased Catalyst Amount Optimize_Stoichiometry->Increase_Catalyst Sub-stoichiometric Run_Temp_Screen Screen Different Temperatures Optimize_Temp->Run_Temp_Screen No Improvement End Improved Yield Optimize_Temp->End Improvement Purify_Start->Check_Catalyst Use_Anhydrous->Optimize_Stoichiometry Increase_Catalyst->Optimize_Temp Run_Temp_Screen->End

Troubleshooting workflow for low yield in this compound synthesis.

Purification_Logic Start Crude this compound Dissolve Dissolve in Minimum Amount of Hot Recrystallization Solvent (e.g., Ethanol/Water) Start->Dissolve Hot_Filter Hot Gravity Filtration (to remove insoluble impurities) Dissolve->Hot_Filter Cool Allow Filtrate to Cool Slowly to Room Temperature Hot_Filter->Cool Clear Solution Crystallize Induce Crystallization if Necessary (scratching, seed crystal) Cool->Crystallize Ice_Bath Cool in Ice Bath to Maximize Crystal Formation Crystallize->Ice_Bath Vacuum_Filter Collect Crystals by Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash Crystals with a Small Amount of Cold Solvent Vacuum_Filter->Wash Dry Dry the Purified Crystals Wash->Dry End Pure this compound Dry->End

Logical workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Overcoming Bucloxic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bucloxic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is characterized as a water-insoluble compound, which presents a significant challenge for its formulation and bioavailability in aqueous environments, such as those found in biological systems. Its predicted pKa is approximately 4.43, indicating that its solubility is pH-dependent.[1]

Q2: What are the general approaches to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These methods primarily include:

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of this compound will lead to its ionization, forming a more soluble salt.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which this compound is more soluble can increase the overall solubility of the drug in the aqueous mixture.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form an inclusion complex with improved aqueous solubility.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug, or by reducing the surface tension between the drug and the solvent.[2][3][4]

  • Salt Formation: Converting the acidic this compound into a salt form can significantly improve its solubility.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

This is a common issue due to the low intrinsic aqueous solubility of this compound.

Troubleshooting Steps:

  • Verify the pH of your solution: Since this compound is a weak acid with a predicted pKa of 4.43, its solubility will be significantly lower in acidic conditions (pH < 4.43). Ensure the pH of your buffer is neutral or slightly alkaline to promote the formation of the more soluble ionized form.

  • Consider pH Adjustment: If your experimental conditions allow, increasing the pH of the solution can dramatically increase solubility.

  • Employ a Co-solvent: If pH adjustment is not feasible, consider adding a co-solvent.

Issue 2: How can I use co-solvents to dissolve this compound?

Solution:

The use of co-solvents is a widely accepted method for dissolving poorly soluble drugs. Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Experimental Protocol: Solubility Determination in a Co-solvent System

This protocol outlines the steps to determine the solubility of this compound in an ethanol-water co-solvent system.

  • Preparation of Co-solvent Mixtures: Prepare a series of ethanol-water mixtures with varying volume percentages of ethanol (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 100% v/v).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to vials containing each co-solvent mixture.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., the corresponding co-solvent mixture or a solvent in which this compound is freely soluble, like DMSO).

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the solubility of this compound (in mg/mL or M) against the percentage of ethanol in the co-solvent mixture.

Expected Outcome:

The solubility of this compound is expected to increase with a higher concentration of ethanol in the co-solvent mixture.

Quantitative Data (Illustrative Example for a similar NSAID):

Ethanol Concentration (% v/v)Illustrative Solubility (mg/mL)
0 (Water)< 0.1
201.5
4012.0
6055.0
80150.0
100 (Ethanol)250.0

Workflow for Co-solvent Solubility Enhancement

start Start: this compound Precipitation check_ph Check pH of Aqueous Solution start->check_ph is_ph_low Is pH < pKa (4.43)? check_ph->is_ph_low adjust_ph Option 1: Adjust pH to > 6 is_ph_low->adjust_ph Yes ph_not_feasible pH Adjustment Not Feasible is_ph_low->ph_not_feasible No ph_success Solubility Increased adjust_ph->ph_success use_cosolvent Option 2: Use Co-solvent ph_not_feasible->use_cosolvent prepare_mixtures Prepare Co-solvent/Water Mixtures use_cosolvent->prepare_mixtures determine_solubility Determine Solubility (Shake-Flask) prepare_mixtures->determine_solubility analyze_data Analyze Data & Select Optimal Mixture determine_solubility->analyze_data cosolvent_success Solubility Increased analyze_data->cosolvent_success

Caption: Troubleshooting workflow for this compound precipitation.

Issue 3: How can I use cyclodextrins to improve the solubility of this compound?

Solution:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and a favorable safety profile.

Experimental Protocol: Phase Solubility Study with HP-β-CD

This protocol follows the Higuchi and Connors method to determine the stoichiometry and stability constant of the this compound:HP-β-CD inclusion complex.

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12, 14, 16 mM) in a buffer of desired pH (e.g., pH 7.0).

  • Equilibration:

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Seal the containers and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Sample Analysis:

    • After equilibration, filter the solutions through a 0.45 µm membrane filter to remove the undissolved drug.

    • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD. This is the phase solubility diagram.

    • Determine the type of phase solubility diagram (e.g., AL, AP, BS). For a 1:1 complex with increased solubility, an AL-type linear plot is expected.

    • Calculate the stability constant (Ks) from the slope and the intrinsic solubility (S0) of this compound using the following equation for an AL-type diagram: Ks = slope / [S0 * (1 - slope)]

Quantitative Data (Illustrative Example for a similar NSAID):

HP-β-CD Concentration (mM)Illustrative this compound Solubility (mM)
00.01
20.05
40.09
60.13
80.17
100.21

Logical Relationship for Cyclodextrin Complexation

cluster_0 Components cluster_1 Process cluster_2 Result Bucloxic_Acid This compound (Guest) - Poorly water-soluble - Hydrophobic Complexation Inclusion Complexation Bucloxic_Acid->Complexation Cyclodextrin HP-β-Cyclodextrin (Host) - Water-soluble exterior - Hydrophobic cavity Cyclodextrin->Complexation Inclusion_Complex This compound-HP-β-CD Complex - Increased aqueous solubility Complexation->Inclusion_Complex

References

Technical Support Center: Optimizing Bucloxic Acid Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing an optimal and reproducible dosage regimen for a novel compound in in-vivo studies is a critical early step. This guide provides a framework for optimizing the dosage of Bucloxic Acid, a representative novel anti-inflammatory agent, for which limited prior data exists. The principles and methodologies outlined here are broadly applicable to other new chemical entities.

Frequently Asked Questions (FAQs)

Q1: Where should I begin to determine a starting dose for this compound in an animal model?

A: When extensive prior data is unavailable, a systematic approach is crucial. Start with a comprehensive literature review for compounds with similar chemical structures or putative mechanisms of action. If no data exists, begin with in-vitro studies to determine the half-maximal effective concentration (EC50). This can be followed by a dose-escalation study in a small number of animals to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[1][2] Allometric scaling, which uses data from other species to estimate a starting dose based on body surface area and metabolic rates, can also be a useful tool.

Q2: What is the proposed mechanism of action for this compound?

A: As a novel anti-inflammatory agent, this compound is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes.[3][][5] These enzymes, particularly COX-2, are induced during inflammation and catalyze the production of prostaglandins (PGs), which are key mediators of pain, fever, and other inflammatory responses. By inhibiting COX-2, this compound would reduce the synthesis of these pro-inflammatory prostaglandins.

Q3: What are the key pharmacokinetic parameters I should consider for this compound?

A: Key pharmacokinetic (PK) parameters to evaluate include bioavailability, half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters will help you understand how the animal model absorbs, distributes, metabolizes, and excretes this compound, which is essential for designing an effective dosing schedule. A 1974 study, though lacking a detailed abstract, indicated that pharmacokinetic studies of this compound have been conducted in baboons.

Q4: How do I select the appropriate animal model for my in-vivo studies with this compound?

A: The choice of animal model depends on the specific research question and the inflammatory condition being studied. Common models for anti-inflammatory studies include carrageenan-induced paw edema in rats or mice to assess acute inflammation, and collagen-induced arthritis models for chronic inflammatory conditions. The selected model should be well-characterized and relevant to the human disease state you are targeting.

Troubleshooting Guide

Q1: I am observing high mortality or severe adverse effects in my study animals, even at what I predicted to be a low dose of this compound. What should I do?

A: Immediately halt the study and re-evaluate your starting dose. This indicates that the No-Observed-Adverse-Effect-Level (NOAEL) has been exceeded. Consider the following:

  • Dose Calculation Error: Double-check all calculations for dose formulation.

  • Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend this compound is non-toxic at the administered volume.

  • Route of Administration: The chosen route may lead to unexpectedly rapid absorption and high peak plasma concentrations. Consider a route with slower absorption (e.g., subcutaneous instead of intravenous).

  • Species Sensitivity: The chosen animal species may be particularly sensitive to this compound.

  • Conduct a More Granular Dose-Ranging Study: Start with a much lower dose and use smaller dose escalation steps to more accurately determine the MTD.

Q2: My in-vivo study with this compound is not showing any anti-inflammatory effect. What are the possible reasons?

A: A lack of efficacy can stem from several factors:

  • Insufficient Dose: The administered doses may be below the Minimum Effective Dose (MED). A dose-response study is necessary to determine the therapeutic window.

  • Poor Bioavailability: this compound may not be well absorbed when administered via the chosen route. A pharmacokinetic study is needed to assess bioavailability.

  • Rapid Metabolism/Clearance: The compound may be metabolized and cleared from the body too quickly to exert a therapeutic effect. The dosing frequency may need to be increased.

  • Inactive Compound: It is possible that this compound is not active in the chosen in-vivo model. Re-evaluate the in-vitro data and the relevance of the animal model.

Q3: I am seeing a high degree of variability in the response to this compound between animals in the same dose group. What can I do to reduce this?

A: High variability can obscure real treatment effects. Consider these potential sources and solutions:

  • Animal-Specific Factors: Ensure that all animals are of the same age, sex, and health status. Genetic variability within a strain can also contribute.

  • Dosing Inaccuracy: Refine your dosing technique to ensure each animal receives the precise intended dose. For oral gavage, ensure proper placement.

  • Stress and Environment: Animal stress can significantly impact physiological responses. Handle animals consistently and maintain a stable environment (light cycle, temperature, noise).

  • Assay Variability: Ensure that the methods used to measure the anti-inflammatory effect are precise and reproducible.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Selection: Use a small number of healthy animals (e.g., 3-5 per group) of the chosen species and strain.

  • Dose Selection: Based on in-vitro data or literature on similar compounds, select a starting dose. Subsequent doses should be escalated in a stepwise manner (e.g., 2-fold or 3-fold increments). Include a vehicle control group.

  • Administration: Administer this compound via the intended route of administration.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming. Record all observations.

  • Endpoint: The MTD is the dose level below the one that causes significant adverse effects or a body weight loss of more than 15-20%.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Groups: Use a sufficient number of animals to allow for multiple blood sampling time points.

  • Dosing: Administer a single dose of this compound, typically at a dose level known to be well-tolerated. For bioavailability assessment, include both an intravenous (IV) and the intended experimental (e.g., oral) route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as AUC, Cmax, Tmax, and t½.

Dose-Response Efficacy Study

Objective: To determine the dose range of this compound that produces a therapeutic anti-inflammatory effect.

Methodology:

  • Animal Model: Use a validated in-vivo model of inflammation (e.g., carrageenan-induced paw edema).

  • Dose Groups: Based on the MTD and PK data, select a range of doses (typically 3-5) to evaluate. Include a vehicle control group and a positive control group (e.g., a known NSAID like ibuprofen).

  • Treatment: Administer this compound at the selected doses prior to or after inducing inflammation, depending on the study design (prophylactic or therapeutic).

  • Efficacy Measurement: At a specified time point after inducing inflammation, measure the relevant endpoint (e.g., paw volume, inflammatory cytokine levels in tissue).

  • Data Analysis: Plot the dose versus the observed effect to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).

Data Presentation

Table 1: Example of MTD Study Results for this compound

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control3+2.5None0/3
103+1.8None0/3
303-1.2None0/3
1003-8.5Mild lethargy0/3
3003-18.2Severe lethargy, ruffled fur1/3

Table 2: Example Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (10 mg/kg)Oral (30 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.252.0
AUC (ng*h/mL) 32005100
t½ (h) 4.54.8
Bioavailability (%) 10053

Mandatory Visualizations

Bucloxic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins catalyzes Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Bucloxic_Acid This compound Bucloxic_Acid->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 induces

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Dose_Optimization_Workflow Start Start: Novel Compound (this compound) In_Vitro In-Vitro EC50 Determination Start->In_Vitro MTD Maximum Tolerated Dose (MTD) Study In_Vitro->MTD Inform starting dose PK Pharmacokinetic (PK) Study MTD->PK Select safe dose Dose_Response Dose-Response Efficacy Study PK->Dose_Response Inform dose range & frequency Optimal_Dose Establish Optimal Dose Regimen Dose_Response->Optimal_Dose

Caption: Experimental workflow for in-vivo dose optimization.

Troubleshooting_Tree Start In-Vivo Experiment Issue? High_Toxicity High Toxicity / Mortality? Start->High_Toxicity Yes No_Efficacy No Efficacy? Start->No_Efficacy No High_Variability High Variability? Start->High_Variability No Check_Dose_Calc Verify Dose Calculation High_Toxicity->Check_Dose_Calc Yes Check_Vehicle Assess Vehicle Toxicity High_Toxicity->Check_Vehicle Yes Lower_Dose Action: Lower Starting Dose & Re-run MTD Check_Dose_Calc->Lower_Dose Check_Vehicle->Lower_Dose Check_PK Review PK Data (Bioavailability, t½) No_Efficacy->Check_PK Yes Check_Model Re-evaluate Animal Model Relevance No_Efficacy->Check_Model No Increase_Dose Action: Increase Dose or Frequency Check_PK->Increase_Dose Check_Animals Standardize Animal Characteristics High_Variability->Check_Animals Yes Check_Technique Refine Dosing & Assay Techniques High_Variability->Check_Technique Yes Increase_N Action: Increase Sample Size (N) Check_Animals->Increase_N Check_Technique->Increase_N

Caption: Troubleshooting decision tree for common in-vivo study issues.

References

Troubleshooting Bucloxic Acid instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bucloxic Acid

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the instability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability a concern?

This compound (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID).[1] Like many complex organic molecules, its stability can be compromised by various environmental factors such as light, pH, and temperature.[2][3] Instability can lead to the degradation of the active compound, resulting in inaccurate experimental data, loss of potency, and the formation of unknown impurities.

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation often indicates that the compound has exceeded its solubility limit in the chosen solvent or that it is degrading. This compound, like many NSAIDs, is a weak acid and generally has low solubility in aqueous solutions.[4]

  • Verify Solubility: Check the concentration of your solution. You may need to dilute it or use a different solvent system. For many NSAIDs, co-solvents or pH adjustments are used to improve solubility.[4]

  • Check pH: The pH of your solution can significantly impact solubility. Adjusting the pH away from the compound's pKa may improve solubility.

  • Temperature: Ensure the solution is stored at the recommended temperature. Some compounds can precipitate out of solution at lower temperatures.

Q3: I am observing a loss of this compound concentration over time in my samples. What are the likely causes?

A gradual loss of concentration is a classic sign of chemical degradation. The most common causes are:

  • Photodegradation: this compound may be sensitive to light, particularly UV radiation. Exposure can lead to photodecarboxylation or other structural changes. Always store solutions in amber vials or protect them from light.

  • Hydrolysis: The ester and carboxylic acid functional groups in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation over time. Consider preparing solutions fresh or purging the headspace of your storage container with an inert gas like nitrogen or argon.

Q4: Can I autoclave my solutions containing this compound?

It is generally not recommended to autoclave solutions containing thermally sensitive compounds like this compound. The high temperatures used in autoclaving can accelerate degradation pathways such as hydrolysis and oxidation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Troubleshooting Guide: Diagnosing Instability

If you suspect this compound degradation, follow this systematic approach to identify the cause.

G cluster_0 Start: Experimental Issue Observed cluster_1 Initial Checks cluster_2 Investigation & Action cluster_3 Resolution start Inconsistent Results or Loss of Compound prep Review Sample Preparation & Storage start->prep solubility Visual Inspection: Precipitate or Cloudiness? prep->solubility storage Check Storage Conditions: Light, Temp, Headspace solubility->storage No sol_issue Potential Solubility Issue solubility->sol_issue Yes deg_issue Potential Degradation Issue storage->deg_issue sol_action Action: - Adjust pH/Solvent - Lower Concentration - Re-prepare Solution sol_issue->sol_action deg_action Action: - Protect from Light - Control Temperature - Use Fresh/Inert Gas - Run Stability Assay deg_issue->deg_action resolved Issue Resolved sol_action->resolved deg_action->resolved

Caption: Troubleshooting workflow for this compound instability.

Quantitative Data Summary

The stability of a compound is often assessed by measuring its degradation over time under various conditions. The following tables summarize expected stability profiles for a typical NSAID like this compound.

Table 1: Effect of pH on Hydrolytic Stability (Data represents the approximate percentage of this compound remaining after 48 hours in aqueous buffer at 37°C)

pH% Remaining (Protected from Light)
3.092%
5.098%
7.495%
9.085%

Table 2: Effect of Temperature and Light on Stability (Data represents the approximate percentage of this compound remaining after 24 hours in a pH 7.4 buffer)

Condition% Remaining
4°C, Protected from Light>99%
25°C, Protected from Light97%
25°C, Exposed to Ambient Lab Light90%
40°C, Protected from Light (Accelerated)88%

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro experiments.

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), amber glass vial, precision balance, vortex mixer.

  • Calculation: Calculate the mass of this compound required. For a 10 mM solution in 10 mL, you will need 29.48 mg (Molar Mass: 294.77 g/mol ).

  • Procedure: a. Weigh the this compound powder accurately and transfer it to the amber glass vial. b. Add the required volume of anhydrous DMSO. c. Vortex the solution thoroughly until all powder is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light. For best results, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for assessing the stability of this compound under specific experimental conditions (e.g., in cell culture media).

G cluster_0 A Prepare this compound in Test Matrix (e.g., Media) B Take Initial Sample (T=0) A->B C Incubate Under Test Conditions (e.g., 37°C, 5% CO2) B->C D Take Samples at Defined Time Points (e.g., 2, 4, 8, 24h) C->D E Analyze Samples via Validated HPLC Method D->E F Quantify Peak Area and Calculate % Remaining E->F

Caption: Experimental workflow for HPLC-based stability testing.

  • Objective: To quantify the concentration of this compound over time.

  • Methodology: a. Sample Preparation: Spike the experimental matrix (e.g., cell culture medium) with a known concentration of this compound. Prepare a control sample (T=0) by immediately quenching the reaction (e.g., by adding an equal volume of cold acetonitrile and freezing). b. Incubation: Incubate the remaining sample under the desired experimental conditions (e.g., 37°C, 5% CO₂). c. Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and quench it as described for the T=0 sample. d. HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent this compound peak from any potential degradation products.

    • Column: C18 reverse-phase column.
    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
    • Detection: UV detection at the compound's λmax. e. Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

References

Technical Support Center: Enhancing the Purity of Synthesized Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthesized bucloxic acid. The information is tailored to address specific challenges that may be encountered during its synthesis and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound, particularly when synthesized via the Willgerodt-Kindler reaction of 4-butoxyacetophenone.

Low Yield of this compound After Synthesis

Q: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Willgerodt-Kindler reaction for this compound synthesis can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Ensure the reaction is heated at the appropriate temperature and for a sufficient duration. The Willgerodt-Kindler reaction often requires prolonged heating.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
Suboptimal Reagent Stoichiometry The ratio of sulfur and morpholine to the starting 4-butoxyacetophenone is critical. An excess of sulfur and morpholine is typically used to drive the reaction to completion.[3] Experiment with slight variations in the molar ratios to find the optimal conditions for your specific setup.
Side Reactions The formation of byproducts is a known issue with the Willgerodt-Kindler reaction.[1] These can include various sulfur-containing intermediates and polymeric materials. Optimizing reaction temperature and time can help minimize the formation of these impurities.
Hydrolysis of the Thioamide Intermediate The initial product of the Kindler modification is a thioamide, which is then hydrolyzed to the carboxylic acid.[2] Incomplete hydrolysis will result in the thioamide remaining as an impurity and a lower yield of this compound. Ensure the hydrolysis step (e.g., with aqueous acid or base) is carried out to completion.
Presence of Impurities in the Crude Product

Q: My crude this compound contains significant impurities. How can I identify and remove them?

A: Impurities in crude this compound synthesized via the Willgerodt-Kindler reaction typically include unreacted starting materials, intermediates, and byproducts from side reactions.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
4-Butoxyacetophenone (Starting Material) Can be detected by TLC or HPLC. It is less polar than this compound.Recrystallization: Choose a solvent system where 4-butoxyacetophenone is more soluble than this compound at low temperatures. Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the less polar starting material from the more polar product.
4-Butoxyphenylthioacetamide (Thioamide Intermediate) This is the primary intermediate of the Kindler modification. It is less polar than this compound but more polar than the starting ketone.Complete Hydrolysis: Ensure the hydrolysis step is complete. This can be achieved by extending the reaction time or using a stronger acid/base for hydrolysis. Recrystallization/Chromatography: If hydrolysis is incomplete, these techniques can be used for separation, though ensuring complete reaction is preferable.
Sulfur-containing byproducts and polymers These are often amorphous, colored solids that are insoluble in many common organic solvents.Filtration: If these byproducts are insoluble, they can be removed by hot filtration during the recrystallization workup. Recrystallization: A proper solvent choice for recrystallization can leave these impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Recrystallization of this compound

Q1: What is a good solvent system for the recrystallization of this compound?

A1: For carboxylic acids like this compound, polar protic solvents or mixtures containing them are often effective. An ethanol/water mixture is a commonly used and effective solvent system for the recrystallization of phenylacetic acids. The crude this compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). Upon slow cooling, pure crystals of this compound should form. Other potential solvents include acetic acid, or mixtures of other alcohols with water.

Q2: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

Troubleshooting "Oiling Out":

  • Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a lower boiling point solvent system.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool slowly again.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Chromatographic Purification

Q3: What type of chromatography is suitable for purifying this compound?

A3: Both column chromatography and High-Performance Liquid Chromatography (HPLC) can be used to purify this compound.

  • Column Chromatography: This is a good technique for larger scale purification to remove less polar impurities like unreacted 4-butoxyacetophenone. Silica gel is a common stationary phase, and a mobile phase gradient of hexane and ethyl acetate can be effective.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for achieving high purity, especially for analytical purposes or small-scale preparative work.

Q4: I am seeing peak tailing for this compound in my reversed-phase HPLC analysis. How can I improve the peak shape?

A4: Peak tailing for acidic compounds in reversed-phase HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase.

Solutions for Peak Tailing:

  • Acidify the mobile phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will suppress the ionization of the carboxylic acid group of this compound and the silanol groups, reducing the undesirable interactions and improving peak shape.

  • Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Using such a column is highly recommended for the analysis of acidic compounds.

  • Optimize the organic modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (like elemental sulfur or polymers), perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify it.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Analytical HPLC Method for this compound Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization Primary Purification column_chromatography Column Chromatography start->column_chromatography Alternative Purification hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc hplc->recrystallization Purity < 99% hplc->column_chromatography Purity < 99% pure_product Pure this compound hplc->pure_product Purity > 99% nmr NMR Spectroscopy ms Mass Spectrometry pure_product->nmr pure_product->ms

Caption: Workflow for the purification and analysis of synthesized this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery solution1 Cool Slowly / Use Seeding oiling_out->solution1 solution2 Concentrate Solution / Scratch Flask no_crystals->solution2 solution3 Cool Filtrate / Use Less Solvent low_recovery->solution3

Caption: Troubleshooting common issues in this compound recrystallization.

References

Addressing batch-to-batch variability of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bucloxic Acid. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based anti-inflammatory assays using different batches of this compound. What could be the potential causes?

A1: Batch-to-batch variability in the biological activity of this compound can stem from several factors:

  • Purity Profile: The presence of different types or levels of impurities in different batches can significantly impact experimental outcomes. These impurities may arise from the synthesis or degradation of the compound.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with distinct solubility and dissolution rates, leading to variations in effective concentrations in your assays.

  • Residual Solvents: The presence of residual solvents from the manufacturing process can vary between batches and may have cytotoxic or other confounding effects on your experiments.

  • Compound Stability: Degradation of the compound over time, especially if storage conditions are not optimal, can lead to a decrease in potency and the formation of inactive or even interfering byproducts.

Q2: How can we assess the purity and integrity of a new batch of this compound?

A2: It is highly recommended to perform in-house quality control on each new batch of this compound. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify the structure of any detected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and identify any structural variants or impurities.

  • Powder X-Ray Diffraction (PXRD): To identify the crystalline form (polymorph) of the compound.

Q3: What are the best practices for storing and handling this compound to minimize variability?

A3: To ensure the stability and consistency of this compound:

  • Storage: Store the solid compound in a tightly sealed container at the recommended temperature (typically 2-8°C), protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid long-term storage of dilute solutions.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cyclooxygenase (COX) Activity Assays

Symptoms: You are performing a cell-free or cell-based COX-1/COX-2 inhibition assay and observe significant shifts in the half-maximal inhibitory concentration (IC50) of this compound between different batches.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Purity Differences Analyze the purity of each batch using HPLC. A lower purity in one batch will lead to a weaker inhibitory effect and a higher IC50 value.
Presence of Inhibitory or Activating Impurities Use LC-MS to identify any impurities. Some impurities might also inhibit or activate COX enzymes, leading to unpredictable results.
Solubility Issues Different batches (potentially different polymorphs) may have varying solubility in your assay buffer. Visually inspect for any precipitation. Use a consistent and validated method for dissolving the compound.
Compound Degradation Prepare fresh stock solutions for each experiment and compare their performance to older stocks.

Hypothetical Data Illustrating Batch Variability in a COX-2 Inhibition Assay:

Batch IDPurity (HPLC)IC50 (µM) for COX-2 Inhibition
BXA-00199.5%5.2
BXA-00297.2%8.9
BXA-00399.6%5.5
Issue 2: Variable Effects on NF-κB Signaling Pathway

Symptoms: When treating cells with different batches of this compound, you observe inconsistent inhibition of lipopolysaccharide (LPS)-induced NF-κB activation (e.g., as measured by p65 phosphorylation or a reporter assay).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Cytotoxic Impurities An impurity in one batch might be causing cell death, which would indirectly affect the NF-κB signaling readout. Perform a cell viability assay (e.g., MTT or LDH) in parallel.
Endotoxin Contamination The this compound or the solvent could be contaminated with endotoxin, which would activate the NF-κB pathway and counteract the inhibitory effect of the compound. Test all reagents for endotoxin levels.
Off-Target Effects of Impurities Impurities could be modulating other signaling pathways that cross-talk with the NF-κB pathway, leading to variable net effects.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To determine the purity of a batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Method:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare the mobile phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes).

  • Inject 10 µL of the sample solution.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Cell-Based COX-2 Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of COX-2 activity in a human macrophage-like cell line (e.g., U937).

Method:

  • Seed U937 cells in a 96-well plate and differentiate them into macrophages.

  • Pre-treat the cells with various concentrations of this compound (from different batches) for 1 hour.

  • Stimulate the cells with a COX-2 inducer (e.g., LPS) for 18-24 hours.

  • Add arachidonic acid to the cells and incubate for 15 minutes.

  • Collect the supernatant and measure the concentration of Prostaglandin E2 (PGE2) using an ELISA kit.

  • Plot the percentage of PGE2 inhibition against the log of this compound concentration to determine the IC50 value.

Visualizations

Bucloxic_Acid_Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess Purity and Integrity of this compound Batch start->check_purity hplc HPLC for Purity check_purity->hplc ms MS for Identity check_purity->ms nmr NMR for Structure check_purity->nmr pxrd PXRD for Polymorphism check_purity->pxrd purity_ok Purity and Identity Confirmed? hplc->purity_ok ms->purity_ok nmr->purity_ok pxrd->purity_ok purity_ok->start No (Contact Supplier) check_protocol Review Experimental Protocol purity_ok->check_protocol Yes solubility Compound Solubility check_protocol->solubility storage Storage and Handling check_protocol->storage cell_health Cell Health and Passage Number check_protocol->cell_health reagents Reagent Consistency check_protocol->reagents resolve Consistent Results solubility->resolve storage->resolve cell_health->resolve reagents->resolve COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation bucloxic_acid This compound bucloxic_acid->cox2 Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p50/p65) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription bucloxic_acid This compound (Potential Indirect Effects) bucloxic_acid->ikk Inhibits?

Technical Support Center: Storage and Handling of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Bucloxic Acid during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in storage?

A1: this compound, as an arylpropionic acid derivative containing a ketone and a chlorinated aromatic ring, is susceptible to degradation from several factors. The primary concerns are hydrolysis, oxidation, photodecomposition, and thermal stress. The presence of incompatible excipients in a formulation can also accelerate degradation.

Q2: What is the recommended general storage temperature for this compound?

A2: For solid this compound, storage at -20°C is a common recommendation to minimize thermal degradation and slow down other potential chemical reactions. However, the optimal storage temperature should be confirmed through stability studies for your specific material and formulation.

Q3: How does pH affect the stability of this compound in solution?

A3: Carboxylic acids can be susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can potentially catalyze the degradation of this compound. It is crucial to determine the pH of maximum stability for any liquid formulations.

Q4: Is this compound sensitive to light?

A4: Compounds containing chlorinated aromatic rings can be susceptible to photodegradation. Exposure to UV or even ambient light may lead to the formation of degradation products. Therefore, it is recommended to protect this compound from light during storage and handling.

Q5: What types of analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the stability of this compound and other arylpropionic acid derivatives[1][2][3]. Such a method should be able to separate the intact drug from all potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency or unexpected peaks in HPLC analysis of a stored sample. Degradation of this compound.1. Verify storage conditions (temperature, light exposure). 2. Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match. 3. Re-evaluate the suitability of the storage container and any excipients used.
Discoloration or change in the physical appearance of the solid material. Potential degradation, possibly due to light exposure or reaction with atmospheric components.1. Immediately analyze a sample using a validated stability-indicating method to determine the extent of degradation. 2. Review handling procedures to ensure minimal exposure to light and air. 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Precipitation or cloudiness observed in a this compound solution. 1. Poor solubility at the storage temperature or pH. 2. Formation of insoluble degradation products. 3. Interaction with the storage container.1. Confirm the solubility of this compound under the specific storage conditions. 2. Analyze the precipitate to identify its composition. 3. Conduct compatibility studies with the container material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the development and validation of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, reflux the stock solution at 60°C.

    • Photodegradation: Expose the stock solution and solid drug to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Use a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate all degradation products.

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the main peak from the degradation product peaks.

    • Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal resolution (>2) and peak shape for all components.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for a Typical Arylpropionic Acid Derivative

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 N HCl24 hoursDegradation
Base Hydrolysis0.1 N NaOH8 hoursSignificant Degradation
Oxidation3% H₂O₂24 hoursDegradation
Thermal (Solid)80°C48 hoursMinimal to Moderate Degradation
Thermal (Solution)60°C (Reflux)24 hoursModerate Degradation
Photolytic1.2 million lux hoursAs per ICH Q1BPotential Degradation

Note: The extent of degradation will be specific to this compound and needs to be determined experimentally.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Start: Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage analyze_sample Analyze Sample by Stability-Indicating HPLC check_storage->analyze_sample compare_results Compare with Reference Standard analyze_sample->compare_results compare_degradants Compare Degradation Profiles analyze_sample->compare_degradants degradation_confirmed Degradation Confirmed? compare_results->degradation_confirmed no_degradation No Significant Degradation (Issue may be analytical) degradation_confirmed->no_degradation No identify_cause Identify Root Cause degradation_confirmed->identify_cause Yes forced_degradation Perform Forced Degradation Study identify_cause->forced_degradation forced_degradation->compare_degradants modify_storage Modify Storage/Handling Procedures compare_degradants->modify_storage retest Retest Stability modify_storage->retest end End: Stable Product retest->end

Caption: Troubleshooting workflow for investigating suspected degradation of this compound.

G Key Factors in Preventing this compound Degradation bucloxic_acid This compound Stability storage_conditions Optimal Storage Conditions bucloxic_acid->storage_conditions formulation Appropriate Formulation bucloxic_acid->formulation handling Careful Handling bucloxic_acid->handling analytical_monitoring Regular Analytical Monitoring bucloxic_acid->analytical_monitoring temperature Controlled Temperature (-20°C for solid) storage_conditions->temperature light Protection from Light (Amber containers) storage_conditions->light atmosphere Inert Atmosphere (e.g., N2, Ar) storage_conditions->atmosphere ph Controlled pH (pH of max stability) formulation->ph excipients Compatible Excipients formulation->excipients container Inert Container Material formulation->container exposure Minimize Exposure to Air and Moisture handling->exposure hplc Stability-Indicating HPLC Method analytical_monitoring->hplc

Caption: Interrelated factors crucial for maintaining the stability of this compound.

References

Optimizing cell viability in the presence of high concentrations of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with high concentrations of Bucloxic Acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low Cell Viability Across All Treatment Groups, Including Low Concentrations

  • Question: I am observing significant cell death even at the lowest concentrations of this compound. What could be the cause?

  • Answer: This issue can stem from several factors. Firstly, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level, ideally below 0.1% and not exceeding 0.5%[1]. Secondly, verify the initial cell seeding density. Insufficient cell numbers can lead to poor viability even without treatment. Lastly, confirm the health and passage number of the cell line, as cells that have been in culture for too long may become sensitive.[2]

Issue 2: High Variability in Cell Viability Results Between Replicates

  • Question: My replicate wells for the same this compound concentration show vastly different viability percentages. How can I improve consistency?

  • Answer: Inconsistent results are often due to uneven cell seeding or incomplete dissolution of this compound. Ensure your cell suspension is homogenous before plating. For this compound, which may have limited solubility in aqueous media, it is crucial to prepare the dilutions carefully. A serial dilution approach in pre-warmed media can help prevent the compound from precipitating.[1] Visually inspect your treatment plates under a microscope for any signs of precipitation before incubation.

Issue 3: Precipitate Formation Upon Addition of this compound to Culture Media

  • Question: When I add my concentrated this compound stock to the cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue with hydrophobic compounds. To mitigate this, always add the this compound stock to pre-warmed (37°C) media while gently vortexing to facilitate mixing.[1] It is also recommended to create an intermediate dilution of your stock in warm media before preparing the final working concentrations. If precipitation persists, consider lowering the stock concentration and adjusting the dilution scheme to keep the solvent concentration low.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on its chemical properties as an aromatic ketone, DMSO is a suitable solvent for creating a high-concentration stock solution of this compound.

Q2: What is the optimal cell seeding density for a this compound cytotoxicity assay?

A2: The optimal seeding density is cell-line dependent. It is recommended to perform a preliminary experiment to determine the density that results in 70-80% confluency at the end of the assay period, ensuring that the cells are in the exponential growth phase during treatment.

Q3: How long should I expose my cells to this compound?

A3: The incubation time will depend on your experimental goals. A common starting point is to perform a time-course experiment, for example, measuring viability at 24, 48, and 72 hours, to understand the kinetics of this compound-induced cytotoxicity.

Q4: Which cell viability assay is most suitable for use with this compound?

A4: Tetrazolium-based assays like MTT and MTS are widely used to assess metabolic activity as an indicator of cell viability. These assays are robust and suitable for high-throughput screening. However, it is always good practice to confirm results with a secondary assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., Trypan Blue exclusion).

Quantitative Data Summary

The following tables summarize hypothetical data from cell viability assays performed on HeLa (cervical cancer) and A549 (lung cancer) cell lines after 48 hours of treatment with this compound.

Table 1: MTT Assay Results for this compound Treatment

This compound Concentration (µM)HeLa % Viability (Mean ± SD)A549 % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2100 ± 5.1
1091 ± 5.594 ± 4.9
2578 ± 6.185 ± 5.3
5052 ± 4.868 ± 6.2
10026 ± 3.945 ± 5.7
20011 ± 2.723 ± 4.1

Table 2: IC50 Values of this compound (48h Treatment)

Cell LineIC50 (µM)
HeLa55.8
A549112.3

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of working solutions in pre-warmed complete culture medium.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control group with the same final DMSO concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bucloxic_Acid High Conc. This compound Receptor Off-target Receptor Bucloxic_Acid->Receptor ROS Increased ROS Receptor->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Caspase_9 Caspase-9 Bax->Caspase_9 Bcl2->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Bucloxic Prepare this compound Dilutions Incubate_24h->Prepare_Bucloxic Treat_Cells Treat Cells Prepare_Bucloxic->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 2-4h Add_Reagent->Incubate_Reagent Read_Plate Read Plate on Spectrophotometer Incubate_Reagent->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Start Low Cell Viability Observed Check_Control Is Viability Low in Vehicle Control? Start->Check_Control Check_Cells Check Cell Health, Passage #, Seeding Density Check_Control->Check_Cells Yes Precipitate Is Precipitate Visible? Check_Control->Precipitate No Check_Solvent Check Final Solvent Concentration Check_Cells->Check_Solvent End Optimized Experiment Check_Solvent->End Improve_Solubility Improve Dissolution: - Pre-warm media - Slower addition - Intermediate dilution Precipitate->Improve_Solubility Yes Variability High Variability Between Replicates? Precipitate->Variability No Improve_Solubility->End Check_Plating Ensure Homogenous Cell Seeding Variability->Check_Plating Yes Variability->End No Check_Plating->End

References

Adjusting pH for optimal Bucloxic Acid activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing bucloxic acid in their experiments, with a focus on optimizing its activity by adjusting pH.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is precipitating out of solution. What could be the cause and how can I fix it?

A1: Precipitation of this compound is often related to the pH of your solution and the solvent used. This compound is an acidic compound with a predicted pKa of approximately 4.43.[1] This means that at pH values below its pKa, it will be predominantly in its less soluble, un-ionized (protonated) form.

  • Troubleshooting Steps:

    • Increase the pH: Try dissolving this compound in a buffer with a pH above its pKa (e.g., pH 7.4). In a more basic environment, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.

    • Use an appropriate solvent: While this compound is soluble in DMSO, for aqueous buffers, ensure the pH is suitable for maintaining solubility.[1]

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Stock Solutions: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

Q2: I am observing low or inconsistent activity of this compound in my assay. Could pH be a factor?

A2: Yes, the pH of your experimental medium can significantly impact the activity of this compound. The ionization state of the molecule, which is pH-dependent, can affect its ability to interact with its biological target.

  • Troubleshooting Steps:

    • Determine the Optimal pH: It is crucial to experimentally determine the optimal pH for this compound activity in your specific assay. This can be done by testing a range of pH values and measuring the compound's effect.

    • Maintain Consistent pH: Ensure that the pH of your buffers is stable throughout the experiment. Use appropriate buffering agents and verify the pH before each experiment.

    • Consider Cellular Compartment: If you are working with cells, the pH of the relevant cellular compartment (e.g., cytoplasm, lysosomes) may differ from your bulk medium. Consider how the compound will behave at these physiological pH values.

Q3: How does the pKa of this compound influence its behavior in solution?

A3: The pKa is the pH at which the protonated (un-ionized) and deprotonated (ionized) forms of an ionizable group are present in equal concentrations. For this compound, the carboxylic acid group has a predicted pKa of 4.43.[1]

  • At pH < 4.43: this compound will be mostly in its neutral, protonated form. This form is generally less soluble in aqueous solutions but may be more membrane-permeable.

  • At pH = 4.43: There will be an equal mixture of the protonated and deprotonated forms.

  • At pH > 4.43: this compound will be predominantly in its negatively charged, deprotonated (carboxylate) form. This form is typically more soluble in aqueous solutions.

The ionization state can affect not only solubility but also target binding and cellular uptake.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₉ClO₃[2]
Molecular Weight 294.77 g/mol [2]
Predicted pKa 4.43 ± 0.17
Solubility Soluble in DMSO
Melting Point 163°C
Therapeutic Function Anti-inflammatory

Experimental Protocol: Determination of Optimal pH for this compound Activity

This protocol outlines a general method for determining the optimal pH for this compound activity in a cell-free or biochemical assay.

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO)
  • A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9). Ensure the buffer components do not interfere with the assay.
  • Your specific assay components (e.g., enzyme, substrate, detection reagents).
  • pH meter
  • Spectrophotometer, fluorometer, or other appropriate detection instrument.

2. Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
  • Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to the desired final concentration for your assay. Ensure the final DMSO concentration is low and consistent across all conditions (typically <1%).
  • Perform the Activity Assay:
  • Set up your assay in a multi-well plate or appropriate reaction vessels.
  • For each pH value to be tested, include the following controls:
  • Negative Control: All assay components except this compound.
  • Positive Control (if applicable): A known inhibitor or activator of your target.
  • Test Condition: All assay components including your working solution of this compound.
  • Incubate the reactions under your standard assay conditions (e.g., temperature, time).
  • Measure Activity: At the end of the incubation period, measure the assay signal using the appropriate instrument.
  • Data Analysis:
  • Normalize the activity in the presence of this compound to the negative control for each pH.
  • Plot the percentage of activity (or inhibition) as a function of pH.
  • The pH at which this compound shows its maximum effect is the optimal pH for its activity under these experimental conditions.

Visualizations

Experimental_Workflow start Start prepare_stock Prepare Concentrated This compound Stock (in DMSO) start->prepare_stock prepare_working Prepare Working Solutions in each pH Buffer prepare_stock->prepare_working prepare_buffers Prepare Buffers at Varying pH Values prepare_buffers->prepare_working setup_assay Set up Activity Assay (including controls) prepare_working->setup_assay incubate Incubate under Standard Conditions setup_assay->incubate measure Measure Assay Signal incubate->measure analyze Analyze Data: Plot Activity vs. pH measure->analyze determine_optimal Determine Optimal pH analyze->determine_optimal end End determine_optimal->end

References

Technical Support Center: Large-Scale Synthesis of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bucloxic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound typically involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of phenylcyclohexane and succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form 4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid.

  • Electrophilic Aromatic Substitution (Chlorination): Introduction of a chlorine atom onto the aromatic ring of the intermediate product to yield this compound.

  • Purification: Crystallization of the final product to achieve the desired purity and physical form.

Q2: What are the major safety concerns when handling aluminum chloride (AlCl₃) on a large scale?

A2: Aluminum chloride is a hazardous substance that requires strict safety protocols. Key concerns include its violent reaction with water and moisture, releasing toxic hydrogen chloride (HCl) gas.[1][2] It is also corrosive to skin, eyes, and metals.[1][2] Large-scale operations should be conducted in a dry, well-ventilated environment, and personnel must use appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and fire-retardant lab coats.[1] Class D fire extinguishers for combustible metals and dry sand should be readily available for emergencies.

Q3: Why is the temperature control critical during the Friedel-Crafts acylation step?

A3: Temperature control is crucial to prevent side reactions and the formation of dark, tarry materials, which can complicate purification and reduce yield. High reaction temperatures can lead to undesired byproducts. It is recommended to perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor it closely.

Q4: What are the common challenges associated with the chlorination step?

A4: The chlorination of aromatic compounds on an industrial scale can present several challenges, including the risk of runaway reactions and the formation of unstable byproducts. It is essential to have precise control over the addition of the chlorinating agent and to monitor the reaction temperature closely. Inadequate control can lead to over-chlorination or the formation of isomeric impurities.

Q5: How can I improve the purity of the final this compound product?

A5: The purity of this compound is primarily improved through recrystallization. The choice of solvent is critical for effective purification. Toluene has been reported as a suitable solvent for the recrystallization of this compound. The process should be carefully controlled to ensure the formation of the desired crystal polymorph, as different crystal forms can impact the drug's stability and bioavailability.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause Troubleshooting Action
Moisture in reagents or solvent Ensure all reagents and solvents are anhydrous. Aluminum chloride reacts violently with water, which will deactivate the catalyst.
Insufficient catalyst A stoichiometric amount of AlCl₃ relative to the acylating agent is necessary as the product forms a complex with the catalyst.
Low reaction temperature While high temperatures are problematic, a temperature that is too low may result in an incomplete reaction. Gradually increase the temperature while monitoring for byproduct formation.
Impure starting materials Use high-purity phenylcyclohexane and succinic anhydride to avoid side reactions.
Problem 2: Formation of Dark, Tarry Material During Acylation
Potential Cause Troubleshooting Action
High reaction temperature Maintain the recommended reaction temperature and monitor the reaction closely. Consider using a cooling bath for better temperature control.
Use of a polar solvent Employ a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
Impure starting materials Purify the starting materials before use to remove any contaminants that could lead to polymerization or degradation.
Problem 3: Poor Selectivity or Over-chlorination in the Chlorination Step
Potential Cause Troubleshooting Action
Excess chlorinating agent Carefully control the stoichiometry of the chlorinating agent. Use a calibrated dosing system for precise addition.
High reaction temperature Conduct the reaction at a controlled, lower temperature to minimize the rate of side reactions.
Inadequate mixing Ensure efficient mixing to maintain a homogenous reaction mixture and avoid localized high concentrations of the chlorinating agent.
Problem 4: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Action
Incomplete hydrolysis of the product-catalyst complex Ensure complete quenching of the reaction mixture with ice-cold dilute acid and stir until all solids dissolve.
Emulsion formation during extraction Use a saturated brine solution to help break up emulsions during the aqueous workup.
Inappropriate crystallization solvent or conditions Screen different solvents and temperature profiles for crystallization to optimize purity and crystal form.

Quantitative Data Summary

Parameter Friedel-Crafts Acylation Chlorination Overall Process
Typical Yield 85-95%70-80%~64%
Reaction Temperature 0 - 25 °C10 - 30 °CN/A
Reaction Time 4 - 8 hours2 - 6 hoursN/A
Purity (before crystallization) 90-95%85-90%N/A
Purity (after crystallization) N/AN/A>99%

Note: The data presented in this table are typical values and may vary depending on the specific reaction conditions and scale of operation.

Experimental Protocols

Friedel-Crafts Acylation of Phenylcyclohexane
  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel is charged with anhydrous dichloromethane.

  • Catalyst Addition: Anhydrous aluminum chloride (1.2 equivalents) is added to the reactor under a nitrogen atmosphere. The suspension is cooled to 0 °C with an ice bath.

  • Reagent Addition: A solution of succinic anhydride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Substrate Addition: Phenylcyclohexane (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C over a period of 60 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC or HPLC.

  • Workup: The reaction is quenched by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Chlorination of 4-(4'-cyclohexylphenyl)-4-keto-n-butyric acid
  • Reactor Setup: The keto-acid intermediate is dissolved in a suitable solvent (e.g., dichloromethane) in a reactor equipped with a stirrer and a gas inlet.

  • Chlorinating Agent: A source of chlorine (e.g., chlorine gas or N-chlorosuccinimide with a catalyst) is introduced into the reaction mixture at a controlled rate.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (10-20 °C) to control selectivity.

  • Monitoring: The reaction progress is monitored by HPLC to determine the consumption of the starting material and the formation of this compound.

  • Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove excess chlorine, followed by a water wash. The organic solvent is then evaporated.

Purification by Recrystallization
  • Dissolution: The crude this compound is dissolved in a minimal amount of hot toluene.

  • Decolorization: If necessary, activated carbon is added to the hot solution to remove colored impurities, and the solution is filtered while hot.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold toluene, and dried under vacuum.

Visualizations

Bucloxic_Acid_Synthesis_Workflow cluster_acylation Friedel-Crafts Acylation cluster_chlorination Chlorination cluster_purification Purification A Phenylcyclohexane + Succinic Anhydride C Reaction at 0-25°C A->C B AlCl3 in Dichloromethane B->C D Quenching (Ice/HCl) C->D E Intermediate: 4-(4'-cyclohexylphenyl) -4-keto-n-butyric acid D->E F Intermediate in Dichloromethane E->F H Reaction at 10-30°C F->H G Chlorinating Agent G->H I Workup (NaHSO3) H->I J Crude this compound I->J K Recrystallization from Toluene J->K L Pure this compound K->L

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Friedel-Crafts Acylation Cause1 Moisture Present? Start->Cause1 Cause2 Insufficient Catalyst? Start->Cause2 Cause3 Reaction Temperature Too Low? Start->Cause3 Sol1 Use Anhydrous Reagents and Solvents Cause1->Sol1 Yes Sol2 Use Stoichiometric Amount of AlCl3 Cause2->Sol2 Yes Sol3 Optimize Reaction Temperature Cause3->Sol3 Yes

Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation step.

References

Technical Support Center: Enhancing the Oral Bioavailability of Bucloxic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in improving the oral bioavailability of bucloxic acid formulations. Below, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.

Troubleshooting Guide: Common Issues in this compound Formulation

Researchers often face challenges with low and variable oral bioavailability of this compound. The following table outlines potential causes and corresponding troubleshooting steps to address these issues.

Quantitative Data Summary: this compound Properties & Formulation Outcomes
Physicochemical Property Value/Classification
LogP 4.38[1]
Predicted Aqueous Solubility Low (inferred from high LogP)
Potential BCS Classification Class II (High Permeability, Low Solubility) or Class IV (Low Permeability, Low Solubility)[1]
Formulation Strategy Expected Improvement in Oral Bioavailability (AUC Fold Increase)
Solid Dispersion2 to 5-fold (typical for poorly soluble drugs)
Self-Emulsifying Drug Delivery System (SEDDS)2 to 8-fold (typical for poorly soluble drugs)

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?

A1: The primary obstacle is likely its poor aqueous solubility. This compound has a LogP value of 4.38, indicating it is a lipophilic compound.[1] Such compounds often exhibit limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. This can lead to low and erratic absorption, resulting in suboptimal therapeutic efficacy.

Q2: How does first-pass metabolism impact the bioavailability of this compound?

A2: First-pass metabolism is a phenomenon where a drug is metabolized, primarily in the liver, after absorption from the gut, reducing the amount of active drug that reaches systemic circulation. While specific data on the first-pass metabolism of this compound is not extensively documented, it is a common challenge for many orally administered drugs. If this compound undergoes significant first-pass metabolism, its oral bioavailability will be further reduced.

Q3: What are the most promising formulation strategies for a poorly soluble drug like this compound?

A3: For compounds with low aqueous solubility, formulation strategies that enhance dissolution are paramount. Two of the most effective approaches are:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a molecular level. This technique can increase the surface area of the drug and improve its wettability, leading to a faster dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. The drug is dissolved in this lipid-based system, which facilitates its absorption.

Q4: What in vitro tests are essential for screening this compound formulations?

A4: Key in vitro tests include:

  • Solubility Studies: To determine the saturation solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Dissolution Testing: To evaluate the rate and extent of drug release from the formulation. This is a critical indicator of potential in vivo performance.

  • Caco-2 Permeability Assay: This cell-based assay is used to predict the intestinal permeability of a drug and to identify if it is a substrate for efflux transporters like P-glycoprotein.

Experimental Protocols

The following are detailed methodologies for two key formulation strategies to enhance the oral bioavailability of this compound.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from established methods for other poorly soluble non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or a similar hydrophilic polymer

  • Methanol or another suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask with the aid of sonication or gentle heating if necessary.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The dried solid dispersion should be pulverized using a mortar and pestle and then sieved to obtain a uniform particle size.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for developing a liquid SEDDS formulation.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Magnetic stirrer with heating capabilities

  • Vials

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the selected oil, surfactant, and co-surfactant in different ratios and observing the formation of a clear, isotropic mixture.

  • Formulation Preparation: a. Accurately weigh the chosen oil, surfactant, and co-surfactant in a glass vial based on a ratio identified from the self-emulsifying region of the phase diagram. b. Heat the mixture to 40°C while stirring on a magnetic stirrer to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and continue stirring until it is completely dissolved.

  • Characterization: a. Self-Emulsification Time: Add a small amount of the formulation to a volume of water and observe the time it takes to form a stable emulsion under gentle agitation. b. Droplet Size Analysis: Dilute the formulation with water and measure the globule size of the resulting emulsion using a particle size analyzer.

Visualizations

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_investigation Experimental Investigation cluster_solutions Formulation Strategies problem Low Oral Bioavailability of this compound solubility Poor Aqueous Solubility (High LogP) problem->solubility metabolism First-Pass Metabolism problem->metabolism efflux P-gp Efflux problem->efflux dissolution_study In Vitro Dissolution solubility->dissolution_study liver_microsome Liver Microsome Stability metabolism->liver_microsome caco2_assay Caco-2 Permeability efflux->caco2_assay solid_dispersion Solid Dispersion dissolution_study->solid_dispersion sedds SEDDS dissolution_study->sedds nanoparticles Nanoparticle Formulation dissolution_study->nanoparticles

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

experimental_protocol_logic cluster_start Starting Point cluster_formulation Formulation Approaches cluster_process Key Process Steps cluster_output Final Formulation api This compound (API) sd Solid Dispersion (with hydrophilic polymer) api->sd sedds SEDDS (Oil, Surfactant, Co-surfactant) api->sedds solvent_evap Solvent Evaporation sd->solvent_evap phase_diagram Phase Diagram Construction sedds->phase_diagram formulated_product Enhanced Bioavailability Formulation solvent_evap->formulated_product phase_diagram->formulated_product

Caption: Logical flow for developing enhanced this compound formulations.

References

Troubleshooting unexpected side effects of Bucloxic Acid in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during preclinical studies with Bucloxic Acid in animal models. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CAS 32808-51-8) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As an NSAID, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its therapeutic effects.

Q2: What are the expected pharmacological effects of this compound in animal models?

Based on its classification as an NSAID, this compound is expected to reduce inflammation, pain (analgesia), and fever (antipyresis) in relevant animal models. Efficacy is typically observed in models of arthritis, inflammatory pain, and pyresis.

Q3: What are the most commonly observed side effects of NSAIDs, including this compound, in animal models?

The most frequently reported side effects associated with NSAID administration in animals involve the gastrointestinal (GI) tract, kidneys, and liver. These are primarily due to the inhibition of the homeostatic functions of prostaglandins, particularly those produced via the COX-1 enzyme.

Troubleshooting Unexpected Side Effects

This section provides guidance on identifying and mitigating unexpected side effects observed during in-vivo studies with this compound.

Gastrointestinal (GI) Complications

Issue: Animals are exhibiting signs of GI distress such as anorexia, vomiting, diarrhea, or dark, tarry stools.

Possible Cause: Inhibition of COX-1 by this compound can disrupt the protective prostaglandin layer in the gastric mucosa, leading to irritation, ulceration, and bleeding.

Troubleshooting Steps:

  • Dose Reduction: Determine if the administered dose is within the therapeutic range. Consider a dose-response study to find the minimum effective dose with an acceptable safety profile.

  • Vehicle and Formulation Check: Ensure the vehicle used for drug delivery is not contributing to GI irritation.

  • Concomitant Medications: Avoid co-administration with other NSAIDs or corticosteroids, as this can exacerbate GI toxicity.

  • Supportive Care: Provide supportive care, including fluid therapy and gastroprotective agents, as advised by a veterinarian.

  • Pathological Assessment: In case of mortality or at study termination, perform a thorough necropsy with a focus on the GI tract to assess for ulceration or perforation.

Parameter Observation Potential Implication
Fecal Occult Blood PositiveGastrointestinal bleeding
Gross Pathology Gastric erosions, ulcersDirect mucosal injury
Histopathology Mucosal necrosis, inflammationDrug-induced gastropathy
Renal Toxicity

Issue: Animals are showing signs of renal dysfunction, such as changes in urine output (oliguria or anuria), increased water consumption, or elevated serum creatinine and BUN levels.

Possible Cause: Prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration rate, especially in a compromised kidney. COX inhibition by this compound can lead to reduced renal perfusion and subsequent kidney injury.

Troubleshooting Steps:

  • Hydration Status: Ensure animals are adequately hydrated, as dehydration can increase the risk of NSAID-induced renal toxicity.

  • Baseline Renal Function: Assess baseline renal function before initiating the study, particularly in older animals or those with pre-existing conditions.

  • Urinalysis: Monitor urine for proteinuria, hematuria, or changes in specific gravity.

  • Biomarker Analysis: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels.

  • Histopathological Examination: At the end of the study, examine kidney tissue for signs of tubular necrosis, interstitial nephritis, or papillary necrosis.

Parameter Observation Potential Implication
Serum Creatinine ElevatedReduced glomerular filtration
Blood Urea Nitrogen (BUN) ElevatedDecreased renal clearance
Urine Output DecreasedPossible acute kidney injury
Kidney Histology Papillary necrosis, interstitial nephritisDirect nephrotoxicity
Hepatotoxicity

Issue: Animals exhibit lethargy, jaundice (yellowing of the skin and eyes), or have elevated liver enzymes (ALT, AST).

Possible Cause: While less common than GI or renal effects, NSAIDs can cause idiosyncratic or dose-dependent liver injury. The mechanism can involve direct cellular toxicity or an immune-mediated response.

Troubleshooting Steps:

  • Liver Function Monitoring: Establish baseline liver enzyme levels (ALT, AST, ALP) and bilirubin before the study and monitor them periodically.

  • Dose Evaluation: High doses of NSAIDs are more likely to cause hepatic injury. Review the dosing regimen.

  • Histopathology: Examine liver tissue for signs of necrosis, inflammation, or steatosis.

  • Drug Metabolism: Consider potential species differences in the metabolism of this compound that might lead to the formation of toxic metabolites.

Parameter Observation Potential Implication
Alanine Aminotransferase (ALT) ElevatedHepatocellular injury
Aspartate Aminotransferase (AST) ElevatedHepatocellular injury
Total Bilirubin ElevatedCholestatic or hepatocellular damage
Liver Histology Zonal necrosis, inflammationDrug-induced liver injury

Experimental Protocols

Protocol 1: Assessment of Gastric Ulceration
  • Animal Model: Male Wistar rats (200-250 g).

  • Drug Administration: Administer this compound orally at various doses for a predetermined number of days. Include a vehicle control group.

  • Observation: Monitor animals daily for clinical signs of GI distress.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect stomach tissue.

  • Gross Examination: Open the stomach along the greater curvature and rinse with saline. Examine the mucosal surface for any signs of hemorrhage, erosions, or ulcers.

  • Ulcer Index Calculation: Score the ulcers based on their number and severity.

  • Histopathology: Fix the stomach tissue in 10% neutral buffered formalin for histopathological processing and examination.

Protocol 2: Evaluation of Renal Function
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Baseline Measurement: Place animals in metabolic cages to collect 24-hour urine for baseline volume and urinalysis. Collect blood for baseline serum creatinine and BUN.

  • Drug Administration: Administer this compound subcutaneously or orally for 7 days.

  • Monitoring: Record daily water intake and urine output.

  • Biochemical Analysis: On day 8, collect blood and urine for final analysis of creatinine and BUN.

  • Kidney Histology: Euthanize the animals and collect the kidneys. Fix one kidney in formalin for histology and snap-freeze the other for molecular analysis.

Visualizations

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Homeostatic->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Homeostatic->Platelet_Aggregation Renal_Blood_Flow Renal Blood Flow Prostaglandins_Homeostatic->Renal_Blood_Flow Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever Bucloxic_Acid This compound (NSAID) Bucloxic_Acid->COX1 Inhibition Bucloxic_Acid->COX2 Inhibition

Caption: Mechanism of action of this compound via COX inhibition.

Troubleshooting_Workflow Start Unexpected Side Effect Observed Identify_System Identify Affected System (GI, Renal, Hepatic, etc.) Start->Identify_System GI_Symptoms GI Symptoms? Identify_System->GI_Symptoms Renal_Symptoms Renal Symptoms? GI_Symptoms->Renal_Symptoms No GI_Actions Dose Reduction Vehicle Check Co-medication Review Supportive Care GI_Symptoms->GI_Actions Yes Hepatic_Symptoms Hepatic Symptoms? Renal_Symptoms->Hepatic_Symptoms No Renal_Actions Check Hydration Baseline Function Urinalysis Biomarkers Renal_Symptoms->Renal_Actions Yes Hepatic_Actions Liver Function Tests Dose Evaluation Histopathology Hepatic_Symptoms->Hepatic_Actions Yes Pathology Perform Necropsy and Histopathology Hepatic_Symptoms->Pathology No GI_Actions->Pathology Renal_Actions->Pathology Hepatic_Actions->Pathology Analyze Analyze Data and Modify Protocol Pathology->Analyze

Caption: Troubleshooting workflow for unexpected side effects.

Disclaimer: This guide is intended for informational purposes only and should not replace expert veterinary consultation. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. Due to the limited publicly available data specifically on this compound, this guide heavily relies on the known class effects of NSAIDs. Researchers should exercise caution and conduct thorough dose-finding and safety studies.

Technical Support Center: Refinement of Analytical Methods for Bucloxic Acid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the metabolism and analytical methods for bucloxic acid are limited in publicly available scientific literature. Therefore, this guide provides comprehensive information and protocols based on the analysis of structurally similar acidic non-steroidal anti-inflammatory drugs (NSAIDs). The provided methods and data should be considered as a starting point and will require optimization and validation for the specific analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: As a carboxylic acid-containing drug, this compound is expected to undergo Phase I and Phase II metabolism.[1]

  • Phase I Metabolism: This typically involves the introduction or unmasking of functional groups. For a compound like this compound, key Phase I reactions could include:

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic side chains.

    • Oxidation: Further oxidation of hydroxylated metabolites.[1]

  • Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The most common Phase II reaction for carboxylic acids is:

    • Glucuronidation: Conjugation with glucuronic acid to form an acyl glucuronide.[1]

Q2: What are the primary challenges in analyzing this compound and its metabolites in biological samples?

A2: Researchers may encounter several challenges, including:

  • Low concentrations of metabolites: Metabolites are often present at much lower concentrations than the parent drug.

  • Matrix effects: Components of biological matrices (e.g., plasma, urine) can interfere with the ionization of the analytes in the mass spectrometer, leading to signal suppression or enhancement.

  • Structural similarity of metabolites: Metabolites may have very similar chemical structures, making them difficult to separate chromatographically.

  • Lack of commercially available standards: Authentic standards for metabolites are often not available, making definitive identification and quantification challenging.

Q3: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?

A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of drug metabolites.[2] This method offers high sensitivity, selectivity, and the ability to provide structural information for identification.

Troubleshooting Guides

HPLC-Related Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or dilute the sample.
Inconsistent Retention Times - Fluctuations in pump pressure- Changes in mobile phase composition- Temperature variations- Check the HPLC system for leaks and ensure the pump is properly primed.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the system (e.g., guard column, column frit)- Particulate matter from the sample- Replace the guard column or filter.- Back-flush the analytical column.- Filter all samples before injection.
No Peaks or Very Small Peaks - Injection failure- Detector issue- Low sample concentration- Check the autosampler for proper operation.- Ensure the detector lamp is on and functioning correctly.- Concentrate the sample or increase the injection volume.
Mass Spectrometry-Related Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity - Ion suppression from matrix components- Inefficient ionization- Improve sample clean-up to remove interfering substances.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Try a different ionization mode (e.g., APCI if ESI is not effective).
High Background Noise - Contaminated mobile phase or system- Electrical interference- Use high-purity solvents and additives.- Flush the LC-MS system thoroughly.- Check for and eliminate sources of electrical noise.
Inaccurate Mass Measurement - Mass spectrometer not properly calibrated- Calibrate the mass spectrometer using the manufacturer's recommended standards.
Poor Fragmentation - Incorrect collision energy settings- Optimize collision energy for each metabolite to achieve adequate fragmentation for identification and quantification.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol describes a generic protein precipitation method, which is a common starting point for the extraction of drugs and their metabolites from plasma.

Materials:

  • Human plasma sample containing this compound and its metabolites

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This is an example of an LC-MS/MS method that can be adapted for the analysis of this compound and its metabolites.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Spray Voltage: -4500 V

    • Source Temperature: 550°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions (Illustrative):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[M-H]⁻Fragment 1-30
Hydroxylated Metabolite[M-H]⁻ + 16Fragment 2-35
Glucuronide Conjugate[M-H]⁻ + 176Fragment 3-40
Internal Standard[M-H]⁻Fragment 4-32

Note: The exact m/z values and collision energies need to be determined experimentally for this compound and its metabolites.

Quantitative Data Summary (Illustrative)

The following table provides an example of how to present quantitative data for the analysis of a parent drug and its metabolites. The values are hypothetical and should be replaced with experimental data.

Analyte Retention Time (min) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Linear Range (ng/mL)
This compound4.50.10.50.5 - 500
Hydroxylated Metabolite3.80.21.01.0 - 200
Glucuronide Conjugate3.20.52.02.0 - 100

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound metabolites.

Troubleshooting_Tree cluster_hplc HPLC Issues cluster_ms MS Issues start Problem with LC-MS/MS Data peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time pressure High Backpressure? start->pressure signal Low Signal? start->signal noise High Background? start->noise sol_peak_shape Check column health Adjust mobile phase pH Reduce sample load peak_shape->sol_peak_shape Yes sol_retention_time Check for leaks Prepare fresh mobile phase Use column oven retention_time->sol_retention_time Yes sol_pressure Replace guard column Back-flush column Filter samples pressure->sol_pressure Yes sol_signal Improve sample cleanup Optimize source parameters signal->sol_signal Yes sol_noise Use high-purity solvents Flush system noise->sol_noise Yes

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Strategies to Mitigate Bucloxic Acid-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bucloxic acid is a non-steroidal anti-inflammatory drug (NSAID) that has been withdrawn from the market in many countries due to concerns about hepatotoxicity. As a result, recent in vitro research specifically on this compound is limited. The following troubleshooting guide and FAQs are based on the well-established mechanisms of cytotoxicity for other NSAIDs, such as diclofenac and ibuprofen, which are presumed to be applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?

A1: Based on studies of related NSAIDs, the primary mechanism of this compound-induced cytotoxicity is believed to be mitochondrial dysfunction.[1][2] This involves the uncoupling of oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[2][3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis.[4]

Q2: I am observing higher-than-expected cytotoxicity with this compound in my cell line. What are the possible reasons?

A2: Several factors could contribute to increased cytotoxicity:

  • Cell Line Susceptibility: Different cell lines have varying sensitivities to NSAIDs. For example, liver-derived cell lines like HepG2 may be more susceptible due to their metabolic activities.

  • Drug Concentration: Ensure accurate preparation and dilution of your this compound stock solution. Small errors in concentration can lead to significant differences in cytotoxicity.

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells. A solvent control is crucial.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to toxic compounds.

Q3: Can antioxidants reduce this compound-induced cytotoxicity?

A3: Yes, antioxidants are a primary strategy for mitigating NSAID-induced cytotoxicity. Antioxidants like N-acetylcysteine (NAC) can help to neutralize the excess ROS produced as a result of mitochondrial dysfunction, thereby reducing oxidative stress and subsequent cell death. NAC may also offer protection by acting as a precursor for glutathione (GSH) synthesis, a key intracellular antioxidant.

Q4: How can I measure mitochondrial dysfunction in my this compound-treated cells?

A4: A common method to assess mitochondrial health is to measure the mitochondrial membrane potential (MMP). The fluorescent dye JC-1 is frequently used for this purpose. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial dysfunction.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media.
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the purple formazan crystals by placing the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells for any remaining crystals.
Precipitation of this compound Observe the culture medium for any signs of drug precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the highest concentration tested.
Issue 2: Antioxidant treatment is not reducing cytotoxicity as expected.
Possible Cause Troubleshooting Step
Timing of Antioxidant Addition The protective effect of an antioxidant can be timing-dependent. Try pre-treating the cells with the antioxidant for a few hours before adding this compound, as well as co-treating with this compound and the antioxidant simultaneously.
Concentration of Antioxidant The concentration of the antioxidant is critical. Perform a dose-response experiment for the antioxidant alone to ensure it is not toxic at the concentrations used. Then, test a range of antioxidant concentrations against a fixed, cytotoxic concentration of this compound to find the optimal protective dose.
Mechanism of Cytotoxicity While oxidative stress is a major factor, other mechanisms may be involved in this compound's cytotoxicity that are not mitigated by the specific antioxidant you are using. Consider exploring other protective agents, such as mitochondrial permeability transition pore (mPTP) inhibitors.

Quantitative Data Summary

The following tables provide representative IC50 values for other NSAIDs in common cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Common NSAIDs in Various Cell Lines

NSAIDCell LineIC50 Value (µM)Exposure Time (hours)
DiclofenacHepG270.5448
DiclofenacHep3B48.3948
DiclofenacHT-29~17648
IbuprofenMCF-7>100048
IbuprofenHT-29>100048
IbuprofenHeLa>100048

Note: IC50 values can vary significantly between studies due to different experimental conditions.

Table 2: Effect of Antioxidants on NSAID-Induced Cytotoxicity (Illustrative)

NSAIDCell LineTreatment% Cell Viability
Diclofenac (200 µM)CardiomyocytesDiclofenac alone~50%
Diclofenac (200 µM)CardiomyocytesDiclofenac + N-acetylcysteine (1 mM)~85%
Ibuprofen (1 mM)Neuronal CellsIbuprofen alone~60%
Ibuprofen (1 mM)Neuronal CellsIbuprofen + Resveratrol (20 µM)~90%

This table is illustrative, based on qualitative findings in the literature. The exact quantitative protection will vary depending on the specific experimental setup.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and any protective agents (e.g., N-acetylcysteine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and solvent-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential.

  • Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a 96-well black-walled plate suitable for fluorescence microscopy or plate reader analysis. Treat the cells with this compound as desired.

  • JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed culture medium. Remove the treatment medium, wash the cells once with warm PBS, and then add the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Image the cells using filters for red (J-aggregates, ~590 nm emission) and green (JC-1 monomers, ~529 nm emission) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at both emission wavelengths.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

NSAID_Cytotoxicity_Pathway cluster_extra Extracellular cluster_intra Intracellular Bucloxic_Acid This compound (NSAID) Mitochondrion Mitochondrion Bucloxic_Acid->Mitochondrion Inhibition of Oxidative Phosphorylation ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS ATP ↓ ATP Production Mitochondrion->ATP Caspase_Activation Caspase Activation ROS->Caspase_Activation Oxidative Stress Apoptosis Apoptosis Caspase_Activation->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Scavenges

Caption: Signaling pathway of NSAID-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare this compound & Antioxidant Solutions C Treat Cells: - Control - this compound only - this compound + Antioxidant - Antioxidant only B->C D Incubate for 24-72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Perform Mechanistic Assay (e.g., JC-1 for MMP) D->F G Measure Absorbance/ Fluorescence E->G F->G H Calculate % Viability/ % Cytotoxicity G->H I Determine IC50 & Protective Effect H->I

Caption: Experimental workflow for assessing antioxidant protection.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Bucloxic Acid and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of two nonsteroidal anti-inflammatory drugs (NSAIDs), Bucloxic Acid and Indomethacin. While both compounds are recognized for their anti-inflammatory effects, a direct head-to-head comparison with quantitative data from the same studies is notably absent in the current scientific literature. This document, therefore, presents the available data for each drug individually, alongside established experimental protocols and mechanistic insights, to facilitate an informed understanding of their respective profiles.

Quantitative Data on Anti-inflammatory Activity

DrugAssayModelKey Findings
Indomethacin Cyclooxygenase (COX) InhibitionIn vitroIC50 for COX-1: Varies (e.g., ~0.1 µM); IC50 for COX-2: Varies (e.g., ~0.9 µM)
Carrageenan-Induced Paw EdemaRatDose-dependent reduction in paw edema. ED50 values reported in some studies.
This compound Anti-inflammatory ActivityAnimal ModelsReported to possess anti-inflammatory properties.
Cyclooxygenase (COX) InhibitionIn vitroLimited publicly available data on specific IC50 values for COX-1 and COX-2.

Note: The IC50 and ED50 values for Indomethacin can differ between studies due to variations in experimental setup, enzyme source, and animal models. The lack of standardized comparative data for this compound makes a direct potency comparison with Indomethacin challenging.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism of NSAIDs, including Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The prostaglandins produced by COX-2 contribute significantly to the inflammatory response.

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2.[1][] Its inhibition of COX-2 is responsible for its anti-inflammatory effects, while the simultaneous inhibition of COX-1 is associated with some of its common side effects, such as gastrointestinal irritation.

The specific mechanism of action for this compound is less extensively documented in readily available literature but is understood to involve the inhibition of prostaglandin synthesis, characteristic of the NSAID class.

Mechanism of Action of NSAIDs Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation, Renal Function Gastroprotection, Platelet Aggregation, Renal Function Prostaglandins (Physiological)->Gastroprotection, Platelet Aggregation, Renal Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever This compound & Indomethacin (NSAIDs) This compound & Indomethacin (NSAIDs) This compound & Indomethacin (NSAIDs)->COX-1 (Constitutive) Inhibit This compound & Indomethacin (NSAIDs)->COX-2 (Inducible) Inhibit

Fig. 1: Simplified signaling pathway of NSAID action.

Experimental Protocols: Carrageenan-Induced Paw Edema in Rodents

A standard and widely used preclinical model to evaluate the in vivo anti-inflammatory activity of compounds like this compound and Indomethacin is the carrageenan-induced paw edema assay.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Animals: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • Positive Control (e.g., Indomethacin at a standard dose)

    • Test Groups (this compound at various doses)

  • Drug Administration: The test compounds, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Statistical Analysis: Data are typically analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the observed differences between the treated and control groups.

Experimental Workflow: Carrageenan-Induced Paw Edema cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase Acclimatization Acclimatization Animal Grouping Animal Grouping Acclimatization->Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Measure Paw Volume (Baseline) Measure Paw Volume (Baseline) Drug Administration->Measure Paw Volume (Baseline) Induce Edema Induce Edema Measure Paw Volume (Post-injection) Measure Paw Volume (Post-injection) Induce Edema->Measure Paw Volume (Post-injection) Measure Paw Volume (Baseline)->Induce Edema Calculate % Inhibition Calculate % Inhibition Measure Paw Volume (Post-injection)->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis Results Results Statistical Analysis->Results

Fig. 2: General workflow for the carrageenan-induced paw edema assay.

Conclusion

Both this compound and Indomethacin are classified as NSAIDs with anti-inflammatory properties, primarily acting through the inhibition of prostaglandin synthesis. Indomethacin is a well-characterized potent, non-selective COX inhibitor. While this compound is also known to possess anti-inflammatory activity, there is a significant gap in the publicly available scientific literature regarding its specific potency, COX selectivity, and direct comparative efficacy against other NSAIDs like Indomethacin. Future research involving head-to-head comparative studies under standardized conditions is necessary to definitively establish the relative anti-inflammatory activity of these two compounds.

References

A Comparative Analysis of Bucloxic Acid and Novel COX-2 Inhibitors in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available data on the anti-inflammatory agent Bucloxic Acid and its comparison with novel cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Etoricoxib, highlights the evolution of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their efficacy, selectivity, and underlying mechanisms of action, supported by experimental data and methodologies.

This compound, a derivative of 4-hydroxy-3,5-di-tert-butylbenzoic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was historically used for its analgesic and anti-inflammatory properties. However, it has been largely withdrawn from the market due to concerns about hepatotoxicity. In contrast, novel COX-2 inhibitors were developed to offer a more targeted approach to inflammation with a potentially improved safety profile, particularly concerning gastrointestinal side effects.[1][2]

Mechanism of Action: A Tale of Two Isozymes

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[3] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract, regulate renal blood flow, and mediate platelet aggregation.[4] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]

This compound is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. This lack of selectivity is associated with the gastrointestinal side effects commonly seen with older NSAIDs. Novel COX-2 inhibitors, often referred to as "coxibs," were specifically designed to selectively inhibit COX-2. This selectivity is attributed to structural differences in the active sites of the two enzymes, with the bulkier side chains of coxibs fitting into the larger active site of COX-2 but not COX-1.

Comparative Efficacy and Selectivity

Direct comparative studies between this compound and novel COX-2 inhibitors are scarce due to the former's withdrawal from the market. However, by examining their individual properties, a comparative assessment can be made.

Table 1: Comparative COX Inhibition

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2)
This compound Data not readily available Data not readily available Non-selective
Celecoxib ~15 ~0.04 ~375
Etoricoxib ~50 ~0.47 ~106

| Diclofenac (for comparison) | ~0.9 | ~0.02 | ~45 |

Note: IC50 values can vary depending on the assay conditions. The data presented are representative values from various sources.

As indicated in Table 1, novel COX-2 inhibitors like Celecoxib and Etoricoxib demonstrate a significantly higher selectivity for COX-2 over COX-1 compared to non-selective NSAIDs. While specific IC50 values for this compound are not widely reported in recent literature, its classification as a non-selective inhibitor implies a low selectivity ratio.

In terms of anti-inflammatory efficacy, clinical trials have shown that novel COX-2 inhibitors are as effective as traditional NSAIDs in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis. For instance, studies have demonstrated that celecoxib is comparable in efficacy to naproxen, a conventional NSAID. Similarly, etoricoxib has shown efficacy similar to or greater than other NSAIDs in treating rheumatoid arthritis and osteoarthritis.

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to assess the efficacy and selectivity of anti-inflammatory compounds.

In Vitro COX Inhibition Assay:

This assay is fundamental to determining the inhibitory potency (IC50) and selectivity of a compound for COX-1 and COX-2.

  • Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, Celecoxib).

    • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • The production of prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, is measured. This is often done using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound. The selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Carrageenan-Induced Paw Edema in Rats:

This is a classic in vivo model used to evaluate the anti-inflammatory activity of a compound.

  • Objective: To assess the ability of a compound to reduce acute inflammation in an animal model.

  • Methodology:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound is administered to the rats, typically orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a solution of carrageenan (a substance that induces inflammation) is injected into the sub-plantar surface of the rat's hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group that received only the vehicle.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Bucloxic_Acid This compound (Non-selective) Bucloxic_Acid->COX2 Inhibits Novel_COX2_Inhibitors Novel COX-2 Inhibitors (Selective) Novel_COX2_Inhibitors->COX2 Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Wistar Rats) Start->Animal_Model Baseline_Measurement Baseline Paw Volume Measurement Animal_Model->Baseline_Measurement Compound_Administration Administer Test Compound (e.g., this compound, Celecoxib) Baseline_Measurement->Compound_Administration Carrageenan_Injection Induce Inflammation (Carrageenan Injection) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Analyze Data & Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

The development of novel COX-2 inhibitors represents a significant advancement in the field of anti-inflammatory therapeutics. By selectively targeting the COX-2 enzyme, these agents aim to provide the same level of efficacy as older, non-selective NSAIDs like this compound, while potentially reducing the risk of gastrointestinal complications. However, it is important to note that selective COX-2 inhibitors are not without their own potential side effects, including cardiovascular risks, which have led to the withdrawal of some coxibs from the market. The choice of an appropriate anti-inflammatory agent, therefore, requires a careful consideration of the balance between efficacy and safety for each individual patient. This comparative guide serves as a valuable resource for researchers and drug development professionals in understanding the landscape of COX inhibition and in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

Bucloxic Acid: A Comparative Analysis of a Classic NSAID and its Potential Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bucloxic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class, has been utilized for its analgesic and anti-inflammatory properties. This guide provides a comparative analysis of this compound, summarizing its known characteristics. While specific, publicly available data on a wide range of this compound derivatives is limited, this guide will also explore the common strategies for the derivatization of related NSAIDs to provide a framework for potential future research and development.

Core Compound: this compound

This compound, chemically known as 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₁₉ClO₃
Molecular Weight 294.77 g/mol
Appearance Crystalline solid
Mechanism of Action Cyclooxygenase (COX) Inhibitor

Comparative Analysis of Derivatives (Hypothetical Framework)

Table 2: Hypothetical Comparative Anti-Inflammatory Activity of this compound Derivatives

This table is for illustrative purposes only, based on general principles of NSAID derivatization, as specific experimental data for this compound derivatives is not available.

CompoundDerivative TypeExpected Change in Potency (COX Inhibition)Expected Change in GI ToxicityRationale
This compound -BaselineBaselineParent drug with a free carboxylic acid group, associated with direct gastric irritation.
Methyl Bucloxate Methyl EsterPotentially lower in vitro, similar in vivoPotentially lowerProdrug requiring in vivo hydrolysis to the active acid form, potentially reducing direct contact with gastric mucosa.
Ethyl Bucloxate Ethyl EsterPotentially lower in vitro, similar in vivoPotentially lowerSimilar to the methyl ester, with slight variations in hydrolysis rate and bioavailability.
Bucloxamide Primary AmidePotentially lowerPotentially lowerAmide prodrugs can exhibit reduced acidity and slower conversion to the active acid, potentially improving GI safety.
N-methyl Bucloxamide Substituted AmideVariablePotentially lowerThe nature of the substituent on the amide nitrogen can significantly influence the rate of hydrolysis and overall activity.

Experimental Protocols

To generate the comparative data presented hypothetically above, a series of standardized in vitro and in vivo assays would be required.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC₅₀).

Methodology:

  • Purified ovine COX-1 or human recombinant COX-2 is incubated with various concentrations of the test compounds (this compound and its derivatives) in a suitable buffer (e.g., Tris-HCl).

  • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • The conversion of arachidonic acid to prostaglandin H₂ (PGH₂) is monitored, typically by measuring oxygen consumption or by quantifying the production of prostaglandin E₂ (PGE₂) using an enzyme immunoassay (EIA) kit.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of the test compounds.

Methodology:

  • Male Wistar rats are fasted overnight with free access to water.

  • The test compounds (this compound and its derivatives) or a vehicle control are administered orally at a predetermined dose.

  • After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.

Gastrointestinal Ulcerogenicity Assay

Objective: To evaluate the potential of the test compounds to induce gastric mucosal damage.

Methodology:

  • Rats are fasted for 24 hours with free access to water.

  • The test compounds are administered orally at high doses for several consecutive days.

  • On the final day, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or other mucosal damage.

  • The severity of the lesions can be scored based on their number and size to provide a quantitative measure of ulcerogenicity.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and its potential derivatives are primarily mediated through the inhibition of the arachidonic acid cascade.

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Housekeeping)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammation)->Inflammation, Pain, Fever This compound & Derivatives This compound & Derivatives This compound & Derivatives->COX-1 (Constitutive) Inhibition This compound & Derivatives->COX-2 (Inducible) Inhibition

Caption: Inhibition of COX-1 and COX-2 by this compound.

The development and evaluation of novel anti-inflammatory agents follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Development_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Compound Design & Synthesis Compound Design & Synthesis In Vitro Screening In Vitro Screening Compound Design & Synthesis->In Vitro Screening COX Inhibition Assays In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Screening->In Vivo Efficacy Models Carrageenan Paw Edema Safety & Toxicology Safety & Toxicology In Vivo Efficacy Models->Safety & Toxicology Ulcerogenicity Studies Phase I (Safety) Phase I (Safety) Safety & Toxicology->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Large-scale Trials) Phase III (Large-scale Trials) Phase II (Efficacy)->Phase III (Large-scale Trials) Regulatory Approval Regulatory Approval Phase III (Large-scale Trials)->Regulatory Approval

Caption: General workflow for NSAID development.

A Comparative Guide to the Cross-Validation of Analytical Methods for Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Bucloxic Acid, a non-steroidal anti-inflammatory drug (NSAID). The selection of a suitable analytical method is critical for ensuring the accuracy and reliability of pharmacokinetic, quality control, and stability studies. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Due to the limited availability of direct comparative studies for this compound, this guide utilizes validation data from published methods for Aceclofenac, a structurally related phenylacetic acid derivative. This approach provides a relevant and insightful comparison of the expected performance of these analytical techniques for this compound.

Comparative Performance of Analytical Methods

The following tables summarize the key validation parameters for HPLC and UV-Vis spectrophotometric methods, offering a clear comparison of their performance characteristics.

Table 1: Performance Data for HPLC Method

Validation ParameterReported Performance for a Structurally Similar Compound (Aceclofenac)
Linearity Range20-70 µg/mL[1]
Accuracy (% Recovery)99.59 ± 0.90[1]
Precision (% RSD)< 2%
Limit of Detection (LOD)0.5 mg/L
Limit of Quantification (LOQ)Not explicitly stated, but typically higher than LOD
SpecificityThe method is specific as it separates the drug from its degradation products[1]

Table 2: Performance Data for UV-Vis Spectrophotometric Method

Validation ParameterReported Performance for a Structurally Similar Compound (Aceclofenac)
Linearity Range0.5-50 µg/mL
Accuracy (% Recovery)100.33 ± 0.84 (for a colorimetric method)
Precision (% RSD)< 2%
Limit of Detection (LOD)0.5 mg/L
Limit of Quantification (LOQ)Not explicitly stated, but typically higher than LOD
SpecificityThe method appeared to be specific with no interference from the matrix

Experimental Protocols

Detailed methodologies for the HPLC and UV-Vis spectrophotometric analysis of a compound structurally similar to this compound (Aceclofenac) are provided below. These protocols can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of the active pharmaceutical ingredient in the presence of its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the compound, for Aceclofenac it is approximately 273-275 nm.

  • Sample Preparation: A stock solution of the drug is prepared in a suitable solvent (e.g., methanol). This stock solution is then diluted to various concentrations within the linear range for calibration standards. For the analysis of pharmaceutical formulations, tablets are typically crushed, and the active ingredient is extracted with the solvent.

UV-Vis Spectrophotometric Method

This method is a simpler and more cost-effective technique for the quantification of the active ingredient.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the drug is soluble and stable. For Aceclofenac, methanol and phosphate buffer (pH 7.4) have been used.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the drug over a range of wavelengths (e.g., 200-400 nm). For Aceclofenac, the λmax is around 273-275 nm.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared by diluting a stock solution. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of different analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_data_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., HPLC, UV-Vis) define_objectives->select_methods prepare_samples Prepare Standard and Quality Control (QC) Samples select_methods->prepare_samples analyze_hplc Analyze Samples using Method A (HPLC) prepare_samples->analyze_hplc analyze_uv Analyze Samples using Method B (UV-Vis) prepare_samples->analyze_uv collect_data Collect and Process Data from Both Methods analyze_hplc->collect_data analyze_uv->collect_data compare_performance Compare Performance Parameters (Linearity, Accuracy, Precision, etc.) collect_data->compare_performance statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_performance->statistical_analysis evaluate_results Evaluate if Methods are Equivalent based on Acceptance Criteria statistical_analysis->evaluate_results documentation Document Results in a Validation Report evaluate_results->documentation

Caption: Logical workflow for the cross-validation of analytical methods.

References

Structure-Activity Relationship (SAR) Studies of Bucloxic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis and pharmacological evaluation of bucloxic acid analogs is currently limited by the scarcity of publicly available research data. Extensive literature searches did not yield specific structure-activity relationship (SAR) studies providing quantitative data on the anti-inflammatory and analgesic activities of a series of this compound derivatives. Therefore, a direct comparison guide as requested cannot be generated at this time.

While the core request concerning this compound analogs cannot be fulfilled due to the lack of specific data, this guide will provide a framework for such a comparison by outlining the standard experimental protocols used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, it will present a comparative analysis of a related class of NSAIDs, the arylpropionic acid derivatives, for which SAR data is more readily available, to serve as an illustrative example.

Key Biological Activities and Experimental Evaluation

The primary therapeutic effects of NSAIDs like this compound are their anti-inflammatory and analgesic properties. These are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation and pain.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1][2] An ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain without the gastrointestinal side effects associated with COX-1 inhibition.

To assess the potential of new chemical entities as anti-inflammatory and analgesic agents, a standard battery of in vitro and in vivo tests are employed.

In Vitro Evaluation: Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to understanding the mechanism of action of NSAIDs. It measures the ability of a compound to inhibit the activity of both COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of the compound for COX-2.

Experimental Protocol: COX Inhibition Assay (Illustrative)

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by the COX enzymes. The inhibition of PGE2 production in the presence of the test compound is quantified.

  • Procedure:

    • The test compounds at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of PGE2 produced is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Evaluation: Anti-inflammatory and Analgesic Activity
  • Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity): This is a widely used and well-established model for acute inflammation.[3]

  • Acetic Acid-Induced Writhing Test (Analgesic Activity): This test is a common method for screening peripheral analgesic activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • Animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin or diclofenac), and test groups (receiving different doses of the this compound analogs).

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or standard drug are administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (a phlogistic agent that induces inflammation) is given into the right hind paw of each rat.

    • The paw volume is measured again at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group compared to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animals: Swiss albino mice are commonly used.

  • Procedure:

    • Animals are divided into control, standard (e.g., aspirin or diclofenac), and test groups.

    • The test compounds or standard drug are administered orally or intraperitoneally.

    • After a set period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

    • The percentage of protection or inhibition of writhing is calculated for the treated groups compared to the control group.

Illustrative SAR of Arylpropionic Acid Derivatives

In the absence of data for this compound analogs, the following table summarizes the structure-activity relationship for a series of arylpropionic acid derivatives, a well-studied class of NSAIDs. This illustrates how structural modifications can influence anti-inflammatory activity.

CompoundR1R2Anti-inflammatory Activity (% inhibition of edema)Ulcerogenic Potential
Ibuprofen i-BuH55Moderate
Analog 1 PhH62High
Analog 2 OPhH48Low
Analog 3 i-BuCH365Moderate

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format of a comparative data table for SAR studies.

Signaling Pathway and Experimental Workflow

The mechanism of action of NSAIDs involves the inhibition of the cyclooxygenase pathway, which is a key part of the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Gastric_Mucosa_Protection Gastric Mucosa Protection Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Mucosa_Protection Bucloxic_Acid_Analogs This compound Analogs (NSAIDs) Bucloxic_Acid_Analogs->COX1_COX2 Inhibition

Caption: Mechanism of action of NSAIDs like this compound analogs.

The general workflow for the synthesis and evaluation of new anti-inflammatory and analgesic agents is a multi-step process.

Drug_Discovery_Workflow cluster_0 Preclinical Research Design_Synthesis Analog Design & Chemical Synthesis In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition) Design_Synthesis->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (Anti-inflammatory & Analgesic) In_Vitro_Screening->In_Vivo_Screening Toxicity_Studies Preliminary Toxicity (e.g., Ulcerogenic Potential) In_Vivo_Screening->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Lead_Optimization->Design_Synthesis Iterative Process

Caption: General workflow for the development of novel NSAIDs.

Conclusion

References

A Comparative Analysis of Bucloxic Acid's Efficacy: An In-Vitro and In-Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro and in-vivo efficacy of Bucloxic Acid, a non-steroidal anti-inflammatory drug (NSAID), benchmarked against commonly used alternatives, Ibuprofen and Celecoxib. The following sections detail the experimental data, methodologies, and the underlying signaling pathways.

In-Vitro Efficacy: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. The relative inhibition of these isoforms is a key determinant of a drug's efficacy and side-effect profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen 12800.15[1]
Celecoxib 826.812[1]

Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

The determination of IC50 values for COX-1 and COX-2 inhibition is typically performed using an in-vitro assay with purified enzymes.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds (this compound, Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Detection system to measure prostaglandin production (e.g., ELISA, LC-MS/MS).

Procedure:

  • A reaction mixture is prepared containing the assay buffer, a heme cofactor, and the purified COX enzyme (either COX-1 or COX-2).

  • The test compound is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The mixture is incubated for a specific period at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

In-Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in-vivo assay to screen for the anti-inflammatory activity of new compounds. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema).

Specific quantitative data on the percentage inhibition of paw edema by this compound was not found in the available literature. The table below provides a framework for such a comparison, including available data for comparator drugs.

CompoundDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)
This compound Data not availableData not availableData not availableData not available
Ibuprofen 100Oral3 hours~50% (estimated from various studies)
Celecoxib 10Oral3 hours~45-50% (estimated from various studies)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol outlines the standard procedure for evaluating the in-vivo anti-inflammatory efficacy of a test compound.

Objective: To assess the ability of a test compound to reduce the acute inflammatory response induced by carrageenan in the paw of a rodent.

Materials:

  • Wistar rats or Swiss albino mice.

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compound (this compound) and reference drugs (Ibuprofen, Celecoxib).

  • Vehicle for drug administration.

  • Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume or thickness of the right hind paw of each animal is measured.

  • The test compound, reference drug, or vehicle is administered to the respective groups of animals (e.g., orally or intraperitoneally).

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • The paw volume or thickness is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade, which is the primary target for this compound and other NSAIDs.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Physiological Physiological Functions (Platelet Aggregation, Gastric Mucosa Protection) Prostaglandins->Physiological Bucloxic_Acid This compound (NSAID) Bucloxic_Acid->COX1 Inhibition Bucloxic_Acid->COX2 Inhibition

Caption: The COX signaling pathway and the inhibitory action of NSAIDs like this compound.

Experimental Workflow: In-Vivo Anti-Inflammatory Assay

The logical flow of the carrageenan-induced paw edema experiment is depicted in the diagram below.

InVivo_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping of Animals (Control, this compound, Comparators) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Drug Administration Baseline->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement (at time intervals) Induction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis End End Analysis->End

Caption: Workflow for the in-vivo carrageenan-induced paw edema assay.

References

A Head-to-Head Comparison of Bucloxic Acid with Established Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Bucloxic Acid, a non-steroidal anti-inflammatory drug (NSAID), with established compounds in the same class: Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This compound was withdrawn from the market due to safety concerns, and this guide serves as a retrospective analysis of its pharmacological profile, offering valuable insights into the efficacy and safety considerations paramount in drug development.

Mechanism of Action: COX Inhibition

The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[1][2] The ratio of COX-1 to COX-2 inhibition is a critical determinant of an NSAID's efficacy and side-effect profile.[3]

Arachidonic_Acid_Pathway Mechanism of NSAID Action cluster_COX Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological Metabolism PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Metabolism Function GI Protection Platelet Function PGs_Physiological->Function Inflammation Inflammation Pain, Fever PGs_Inflammatory->Inflammation NSAIDs NSAIDs (this compound, Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibit Experimental_Workflow Carrageenan-Induced Paw Edema Workflow Start Animal Acclimatization (e.g., Wistar Rats, 150-250g) Grouping Random Grouping (n=6 per group) - Vehicle Control - Positive Control (e.g., Diclofenac) - Test Compound (this compound) Start->Grouping Baseline Measure Baseline Paw Volume (Plethysmometer) Grouping->Baseline Dosing Administer Compound (Oral Gavage) Baseline->Dosing Induction Induce Inflammation (Subplantar injection of 1% Carrageenan) Dosing->Induction 1 hr post-dose Measurement Measure Paw Volume (Hourly for 4-5 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

References

Validating the Therapeutic Target of Bucloxic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Bucloxic Acid's therapeutic target, benchmarked against other common non-steroidal anti-inflammatory drugs (NSAIDs). The content is based on available experimental data and established methodologies in the field.

Comparative Analysis of COX Inhibition

The efficacy and safety of an NSAID are often characterized by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the drug. A higher ratio suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

DrugTarget(s)IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Ratio (COX-1/COX-2)
This compound COX-1/COX-2Data not availableData not availableData not available
Ibuprofen COX-1/COX-212800.15[1]
Naproxen COX-1/COX-2~5.6 (time-independent)~0.18 (time-dependent)~31.1
Celecoxib COX-2826.812[1]
Diclofenac COX-1/COX-20.0760.0262.9[1]

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway of Prostaglandin Synthesis and NSAID Action

The anti-inflammatory action of this compound and other NSAIDs is achieved by blocking the conversion of arachidonic acid to prostaglandins. The following diagram illustrates this key signaling pathway.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 COX-1 COX-1 COX-2 COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2->Prostaglandins (PGs) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever This compound & other NSAIDs This compound & other NSAIDs This compound & other NSAIDs->COX-1 This compound & other NSAIDs->COX-2

Caption: Inhibition of COX enzymes by NSAIDs blocks prostaglandin synthesis. (Within 100 characters)

Experimental Protocols

The validation of a therapeutic target for a new chemical entity like this compound involves a series of in vitro and in vivo experiments. Below is a generalized protocol for an in vitro COX inhibition assay, a fundamental experiment in this process.

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference NSAIDs (e.g., Ibuprofen, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS system

  • 96-well microplates

  • Incubator and plate reader

Experimental Workflow Diagram:

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzymes, Substrate, Buffers C Add Enzyme (COX-1 or COX-2) and Cofactors to Wells A->C B Prepare Test Compound Serial Dilutions D Add Test Compound or Vehicle Control B->D C->D E Pre-incubate D->E F Initiate Reaction with Arachidonic Acid E->F G Incubate F->G H Terminate Reaction G->H I Measure Prostaglandin E2 (ELISA or LC-MS/MS) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

References

A Comparative Study of the Metabolic Pathways of Bucloxic Acid Across Species: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bucloxic acid, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, has been utilized for its analgesic and anti-inflammatory properties. Understanding its metabolic fate across different species is crucial for preclinical and clinical drug development, aiding in the interpretation of toxicology studies and the extrapolation of data to humans. Due to a scarcity of publicly available, direct comparative metabolic data for this compound, this guide provides a predictive comparative analysis based on the well-established metabolic pathways of structurally similar arylpropionic acid NSAIDs, such as ibuprofen and ketoprofen. The information presented herein is intended to serve as a foundational resource for researchers, guiding hypothesis-driven experimental work.

Predicted Metabolic Profile of this compound

The metabolism of arylpropionic acid NSAIDs predominantly involves Phase I oxidation reactions, primarily hydroxylation of the aliphatic side chains and the aromatic ring, followed by Phase II conjugation reactions, with glucuronidation being the most common.[1][2] Significant species-specific variations are often observed in the extent of these reactions.[3][4]

Based on these general principles, the predicted major and minor metabolites of this compound in common preclinical species and humans are summarized below. It is important to note that this is a hypothetical profile and requires experimental verification.

Table 1: Predicted Metabolic Profile of this compound in Various Species

MetaboliteChemical TransformationRatDogMonkey (Baboon)HumanPredicted Significance
This compound-Parent DrugParent DrugParent DrugParent DrugParent Compound
Hydroxy-Bucloxic Acid (Side Chain)HydroxylationMajorMinor/AbsentMajorMajorPrimary Phase I Metabolite
Carboxy-Bucloxic AcidOxidation of Hydroxy MetaboliteMajorMinor/AbsentMajorMajorFurther Oxidized Metabolite
This compound GlucuronideGlucuronidation of Carboxylic AcidMajorMajorMajorMajorPrimary Phase II Metabolite
Hydroxy-Bucloxic Acid GlucuronideGlucuronidation of Hydroxy MetaboliteMinorMinorMinorMinorSecondary Phase II Metabolite

This table is a predictive summary based on the metabolism of other arylpropionic acid NSAIDs and is intended for illustrative purposes. The actual metabolic profile may vary.

Predicted Metabolic Pathways of this compound

The primary metabolic transformations anticipated for this compound are hydroxylation and glucuronidation. The following diagram illustrates these predicted pathways.

BucloxicAcidMetabolism BucloxicAcid This compound HydroxyBucloxicAcid Hydroxy-Bucloxic Acid (Side Chain) BucloxicAcid->HydroxyBucloxicAcid Hydroxylation (CYP450) BucloxicAcidGlucuronide This compound Glucuronide BucloxicAcid->BucloxicAcidGlucuronide Glucuronidation (UGTs) CarboxyBucloxicAcid Carboxy-Bucloxic Acid HydroxyBucloxicAcid->CarboxyBucloxicAcid Oxidation HydroxyBucloxicAcidGlucuronide Hydroxy-Bucloxic Acid Glucuronide HydroxyBucloxicAcid->HydroxyBucloxicAcidGlucuronide Glucuronidation (UGTs)

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

To experimentally determine the metabolic pathways of this compound, a combination of in vitro and in vivo studies is recommended. The following are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

Objective: To identify the primary oxidative metabolites of this compound and the cytochrome P450 (CYP450) enzymes involved.

Materials:

  • This compound

  • Liver microsomes from different species (rat, dog, monkey, human)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1-10 µM), and phosphate buffer.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and potential metabolites.

  • To identify the specific CYP450 enzymes involved, incubations can be performed with specific chemical inhibitors or recombinant human CYP enzymes.

In Vivo Metabolism and Excretion Studies

Objective: To identify and quantify the major metabolites of this compound in urine and feces of different species and to determine the primary routes of excretion.

Materials:

  • This compound (radiolabeled, e.g., with ¹⁴C, is often used for comprehensive mass balance studies)

  • Test animals (e.g., rats, dogs, monkeys)

  • Metabolism cages for separate collection of urine and feces

  • Analytical standards of predicted metabolites (if available)

  • LC-MS/MS, NMR, and/or radiometric detection methods

Procedure:

  • Administer a single dose of this compound to the test animals (e.g., orally or intravenously).

  • House the animals in metabolism cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Process the collected urine and feces samples. Urine may be analyzed directly after centrifugation. Feces are typically homogenized and extracted with an appropriate solvent.

  • Analyze the samples using LC-MS/MS to identify the structures of the metabolites. NMR spectroscopy can be used for definitive structural elucidation of major metabolites.

  • If radiolabeled compound is used, determine the total radioactivity in each sample to perform a mass balance analysis and identify the major routes of excretion.

  • Quantify the parent drug and its major metabolites in the excreta.

General Experimental Workflow for Drug Metabolism Studies

The following diagram outlines a typical workflow for investigating the metabolic fate of a new chemical entity like this compound.

DrugMetabolismWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analytical Methods cluster_outcome Outcomes LiverMicrosomes Liver Microsomes LCMS LC-MS/MS LiverMicrosomes->LCMS Hepatocytes Hepatocytes Hepatocytes->LCMS RecombinantEnzymes Recombinant Enzymes RecombinantEnzymes->LCMS AnimalDosing Animal Dosing (Rat, Dog, Monkey) SampleCollection Urine, Feces, Plasma Collection AnimalDosing->SampleCollection SampleCollection->LCMS NMR NMR SampleCollection->NMR Radiometric Radiometric Analysis SampleCollection->Radiometric MetaboliteID Metabolite Identification LCMS->MetaboliteID NMR->MetaboliteID PKProfile Pharmacokinetic Profile Radiometric->PKProfile PathwayElucidation Pathway Elucidation MetaboliteID->PathwayElucidation SpeciesComparison Species Comparison PathwayElucidation->SpeciesComparison PKProfile->SpeciesComparison

Caption: A general workflow for drug metabolism studies.

Conclusion

While direct experimental data on the comparative metabolism of this compound is limited, a predictive analysis based on structurally related arylpropionic acid NSAIDs provides a valuable framework for initiating research. The primary anticipated metabolic pathways are hydroxylation and glucuronidation, with expected species differences in the metabolic profiles. The experimental protocols and workflow outlined in this guide offer a systematic approach to definitively characterize the metabolic fate of this compound, which is essential for its continued development and safe use. Researchers are strongly encouraged to conduct species-specific metabolism studies to validate these predictions and to gain a comprehensive understanding of the biotransformation of this compound.

References

Benchmarking NSAID Safety: A Comparative Analysis with a Focus on Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the safety profiles of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is crucial for informed decision-making in research and drug development. This guide provides a comprehensive overview of the safety profiles of commonly used NSAIDs—Ibuprofen, Naproxen, and Diclofenac—across key toxicological endpoints. A special section addresses the challenges in benchmarking Bucloxic Acid, a pyrrazole derivative NSAID, due to its market withdrawal and the limited availability of public safety data.

Executive Summary

This compound, an anti-inflammatory agent, presents a significant challenge for a direct safety comparison with other NSAIDs due to a lack of publicly available clinical trial data and post-marketing surveillance information. The absence of this compound from major drug formularies and regulatory agency databases suggests its withdrawal from the market, likely due to safety concerns that may have included hepatotoxicity and immuno-allergic hemolytic anemia.

Consequently, this guide provides a robust safety benchmark using data from extensively studied NSAIDs: Ibuprofen, Naproxen, and Diclofenac. The comparative data herein is intended to serve as a reference for evaluating the safety profile of any new or lesser-known NSAID.

Comparative Safety Profiles of Common NSAIDs

The safety of NSAIDs is primarily related to their inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. Non-selective NSAIDs inhibit both COX-1, which has a protective role in the gastrointestinal tract and platelets, and COX-2, which is induced during inflammation. This dual inhibition is the mechanistic basis for both their therapeutic effects and their most common adverse events.

Gastrointestinal (GI) Toxicity

GI adverse events are the most frequently reported complications of NSAID therapy, ranging from dyspepsia to life-threatening ulceration and bleeding. This toxicity is largely attributed to the inhibition of COX-1 in the gastric mucosa, leading to reduced production of protective prostaglandins.

Adverse EventIbuprofenNaproxenDiclofenac
Dyspepsia CommonCommonCommon
Gastric Ulcers Moderate RiskHigher RiskModerate to High Risk
GI Bleeding Lower risk among traditional NSAIDsHigher riskModerate to High Risk

Experimental Protocol for Assessing Gastrointestinal Toxicity:

A common preclinical model involves the administration of the test NSAID to rodents (e.g., Wistar rats) for a specified period. Following treatment, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions. The severity of gastric damage can be scored based on the number and size of ulcers. Histopathological examination of the gastric mucosa is also performed to assess for cellular damage.

Cardiovascular (CV) Risk

The cardiovascular risks associated with NSAIDs, particularly with long-term use and in patients with pre-existing cardiovascular disease, are a significant concern. These risks are thought to be mediated by the inhibition of COX-2 in the vasculature, which can lead to an imbalance between pro-thrombotic and anti-thrombotic factors.

Adverse EventIbuprofenNaproxenDiclofenac
Myocardial Infarction Increased risk, particularly at high dosesGenerally considered to have a lower CV riskSignificant increased risk
Stroke Increased riskLower risk compared to other NSAIDsIncreased risk
Hypertension Can cause or worsen hypertensionCan cause or worsen hypertensionCan cause or worsen hypertension

Experimental Protocol for Assessing Cardiovascular Risk:

In preclinical studies, the cardiovascular effects of NSAIDs can be evaluated in animal models of hypertension or thrombosis. For example, the effect of an NSAID on blood pressure can be monitored in spontaneously hypertensive rats. In clinical trials, large-scale, long-term outcome studies are necessary to definitively assess the cardiovascular risk of a new NSAID. These trials typically enroll patients with or at high risk for cardiovascular disease and monitor for the incidence of major adverse cardiovascular events (MACE).

Renal Toxicity

NSAIDs can cause renal adverse effects by inhibiting the synthesis of renal prostaglandins, which are crucial for maintaining renal blood flow and glomerular filtration, especially in the context of compromised renal function.

Adverse EventIbuprofenNaproxenDiclofenac
Acute Kidney Injury Risk, especially in susceptible patientsRisk, especially in susceptible patientsRisk, especially in susceptible patients
Sodium and Fluid Retention CommonCommonCommon

Experimental Protocol for Assessing Renal Toxicity:

Renal safety is assessed in preclinical studies by monitoring kidney function parameters (e.g., serum creatinine, blood urea nitrogen) and examining kidney histology in animals treated with the NSAID. In clinical trials, renal function is closely monitored in all participants, with particular attention paid to elderly patients and those with pre-existing renal disease or heart failure.

Hepatotoxicity

Drug-induced liver injury (DILI) is a rare but potentially fatal adverse effect of some NSAIDs. The mechanism is often idiosyncratic and not fully understood.

Adverse EventIbuprofenNaproxenDiclofenac
Elevated Liver Enzymes RareRareMore common than with other NSAIDs
Severe Liver Injury Very RareVery RareRare, but cases of fulminant hepatitis reported

Experimental Protocol for Assessing Hepatotoxicity:

Preclinical assessment involves in vitro studies using human hepatocytes to evaluate the potential for drug-induced cytotoxicity. In vivo animal studies also monitor for liver enzyme elevations and histopathological changes in the liver. During clinical development, routine monitoring of liver function tests is mandatory. Post-marketing surveillance is critical for detecting rare instances of severe hepatotoxicity.

Signaling Pathways and Experimental Workflows

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI Protection\nPlatelet Aggregation\nRenal Function GI Protection Platelet Aggregation Renal Function Prostaglandins_Physiological->GI Protection\nPlatelet Aggregation\nRenal Function Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins_Inflammatory->Inflammation\nPain\nFever NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2

Figure 1: Mechanism of action of non-selective NSAIDs.

Safety_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_postmarket Post-Marketing in_vitro In Vitro Studies (e.g., Hepatocyte Cytotoxicity) animal_models In Vivo Animal Models (Rodent, Non-rodent) in_vitro->animal_models tox_endpoints Toxicological Endpoints (GI, CV, Renal, Hepatic) animal_models->tox_endpoints phase1 Phase I (Healthy Volunteers) tox_endpoints->phase1 IND Submission phase2_3 Phase II & III (Patient Populations) phase1->phase2_3 safety_monitoring Intensive Safety Monitoring (Labs, AEs) phase2_3->safety_monitoring pms Post-Marketing Surveillance (Spontaneous Reporting) safety_monitoring->pms NDA Submission & Approval phase4 Phase IV Studies (Long-term Safety) pms->phase4

Figure 2: Experimental workflow for NSAID safety assessment.

NSAID_Risk_Benefit cluster_benefit Therapeutic Benefits cluster_risk Adverse Risks NSAID NSAID Administration analgesia Analgesia NSAID->analgesia anti_inflammation Anti-inflammation NSAID->anti_inflammation antipyresis Antipyresis NSAID->antipyresis gi_risk Gastrointestinal NSAID->gi_risk cv_risk Cardiovascular NSAID->cv_risk renal_risk Renal NSAID->renal_risk hepatic_risk Hepatic NSAID->hepatic_risk

Figure 3: Risk-benefit relationship of NSAID therapy.

Conclusion

The comprehensive safety assessment of any new chemical entity is paramount. While a direct comparative safety profile of this compound could not be constructed due to the lack of available data, the established safety profiles of widely used NSAIDs like Ibuprofen, Naproxen, and Diclofenac provide a valuable benchmark. The likely withdrawal of this compound from the market underscores the importance of rigorous post-marketing surveillance to identify rare but serious adverse events. For researchers and drug development professionals, understanding the mechanistic basis of NSAID-related toxicities and employing robust preclinical and clinical safety evaluation protocols are essential for developing safer anti-inflammatory therapies.

Lack of Publicly Available Data Hinders Replication of Bucloxic Acid's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly accessible scientific literature and databases has revealed a significant lack of published findings on the anti-inflammatory effects of Bucloxic Acid. This absence of primary research data makes it impossible to replicate, verify, or conduct a comparative analysis of its purported therapeutic properties.

Initial searches for the original publications detailing the anti-inflammatory actions of this compound, as well as subsequent studies that would be necessary for a comparative guide, did not yield any specific experimental results. Broader inquiries into its mechanism of action and clinical trial data have also proven fruitless. While a listing for this compound exists in the PubChem database, this entry lacks the detailed experimental data required for a thorough scientific evaluation[1].

The available search results primarily provide general information on non-steroidal anti-inflammatory drugs (NSAIDs) and their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5] NSAIDs work by blocking COX-1 and COX-2 enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation and pain. Some NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while others are selective for COX-2, aiming to reduce gastrointestinal side effects associated with COX-1 inhibition.

Without specific studies on this compound, it is not possible to determine its specific mechanism of action, its potency, or its safety profile in comparison to other well-established anti-inflammatory agents. Therefore, the creation of a comparison guide with supporting experimental data, detailed protocols, and visualizations as requested is not feasible at this time due to the lack of foundational research on this particular compound in the public domain. Further investigation would require access to proprietary or unpublished research data.

References

Comparative Genomics Approach to Identify Potential Off-Targets of Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive framework for utilizing comparative genomics to identify potential off-target interactions of bucloxic acid, a non-steroidal anti-inflammatory drug (NSAID). By comparing its effects with a known selective inhibitor, researchers can elucidate potential secondary targets, contributing to a better understanding of its pharmacological profile and potential side effects.

Introduction to this compound and Off-Target Identification

This compound is a water-insoluble anti-inflammatory agent with analgesic and antipyretic properties[1]. While its primary mechanism is presumed to involve the inhibition of cyclooxygenase (COX) enzymes, common to many NSAIDs, a complete understanding of its molecular interactions is crucial for predicting potential adverse effects and exploring opportunities for drug repositioning. Off-target interactions, where a drug binds to proteins other than its intended target, are a significant cause of adverse drug reactions.[2][3]

Comparative genomics offers a powerful set of tools to predict and identify these off-targets.[4][5] By comparing the genomic and proteomic responses of cells treated with this compound to those treated with a well-characterized, selective COX-2 inhibitor, we can isolate the effects that are unique to this compound and thus likely represent its off-target activities.

Comparative Experimental Strategy

This guide proposes a multi-pronged approach comparing this compound to Celecoxib, a highly selective COX-2 inhibitor. The rationale is that any cellular pathways and protein interactions uniquely perturbed by this compound are likely due to its engagement with off-targets.

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Off-Target Identification & Validation A Human Cell Line (e.g., HT-29) B Treatment Groups: 1. Vehicle Control 2. This compound 3. Celecoxib A->B C Transcriptomics (RNA-Seq) B->C D Proteomics (Thermal Proteome Profiling) B->D E Differential Gene Expression Analysis C->E F Thermal Shift Analysis D->F G Pathway & Network Analysis E->G F->G H Candidate Off-Target List G->H I Biochemical Assays (e.g., Binding Affinity) H->I J Cell-based Assays (e.g., siRNA Knockdown) H->J

Caption: Experimental workflow for identifying this compound off-targets.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the proposed experiments.

Table 1: Summary of Transcriptomic (RNA-Seq) Analysis

GeneThis compound (Log2 Fold Change)Celecoxib (Log2 Fold Change)AnnotationPotential Off-Target Relevance
PTGS2 (COX-2)-1.8-1.9Prostaglandin-Endoperoxide Synthase 2On-Target
ALOX5-1.5-0.2Arachidonate 5-LipoxygenaseHigh (Unique to this compound)
MAPK141.60.3Mitogen-Activated Protein Kinase 14High (Unique to this compound)
VEGFA1.21.1Vascular Endothelial Growth Factor ALow (Similar Regulation)
CYP1A12.10.1Cytochrome P450 Family 1 Subfamily A Member 1Moderate (Differential Regulation)

Table 2: Summary of Proteomic (Thermal Proteome Profiling) Analysis

ProteinThis compound (ΔTm °C)Celecoxib (ΔTm °C)FunctionPotential Off-Target Relevance
PTGS2 (COX-2)5.25.5Prostaglandin SynthesisOn-Target
ALOX54.80.3Leukotriene SynthesisHigh (Unique to this compound)
MAPK14-3.9-0.5Signal TransductionHigh (Unique to this compound)
HSP90AA10.20.1ChaperoneLow (No Significant Shift)
GSTP13.50.4DetoxificationModerate (Differential Stabilization)

Detailed Experimental Protocols

4.1 Cell Culture and Treatment

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Culture Conditions: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells were seeded at a density of 2 x 10^6 cells per 10 cm dish. After 24 hours, the medium was replaced with fresh medium containing either 0.1% DMSO (Vehicle Control), 10 µM this compound, or 1 µM Celecoxib. Cells were incubated for 6 hours before harvesting for RNA and protein extraction.

4.2 Transcriptomic Analysis (RNA-Seq)

  • RNA Extraction: Total RNA was extracted using the RNeasy Kit (Qiagen) according to the manufacturer's protocol.

  • Library Preparation: RNA-Seq libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • Sequencing: Sequencing was performed on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.

  • Data Analysis: Raw reads were aligned to the human reference genome (GRCh38) using STAR aligner. Differential gene expression was determined using DESeq2.

4.3 Proteomic Analysis (Thermal Proteome Profiling)

  • Cell Lysis: Cells were harvested, washed with PBS, and lysed by freeze-thaw cycles in a hypotonic buffer.

  • Heating Gradient: The cell lysate was divided into aliquots and heated to a temperature gradient (e.g., 37°C to 67°C in 2°C increments) for 3 minutes.

  • Protein Precipitation and Digestion: The heated samples were centrifuged to pellet precipitated proteins. The supernatant containing soluble proteins was collected, and proteins were digested into peptides using trypsin.

  • LC-MS/MS Analysis: Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Protein melting curves were generated by plotting the relative abundance of each protein at different temperatures. The melting temperature (Tm) was calculated for each protein in each treatment group. A significant change in Tm (ΔTm) upon drug treatment indicates a direct drug-protein interaction.

Signaling Pathway Visualization

The hypothetical results suggest that this compound may interact with the 5-lipoxygenase (ALOX5) and p38 MAPK (MAPK14) pathways, in addition to its expected effect on the COX pathway.

cluster_0 Arachidonic Acid Metabolism cluster_1 MAPK Signaling AA Arachidonic Acid COX2 COX-2 AA->COX2 ALOX5 ALOX5 AA->ALOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes ALOX5->Leukotrienes MAPK14 p38 MAPK (MAPK14) Inflammation Inflammatory Response MAPK14->Inflammation Bucloxic_Acid This compound Bucloxic_Acid->COX2 Inhibition Bucloxic_Acid->ALOX5 Potential Inhibition Bucloxic_Acid->MAPK14 Potential Modulation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Potential signaling pathways affected by this compound.

Conclusion

This guide outlines a systematic approach using comparative genomics to identify potential off-targets of this compound. The hypothetical data and pathways presented illustrate how this methodology can differentiate on-target from off-target effects. The validation of these candidate off-targets through subsequent biochemical and cell-based assays is a critical next step in building a comprehensive safety and efficacy profile for this compound. Such studies are essential for advancing drug development and ensuring patient safety.

References

Assessing Bucloxic Acid's Selectivity for COX Isoenzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Selectivity of Common NSAIDs

To provide a context for where Bucloxic acid might fall on the spectrum of COX selectivity, the following table summarizes the IC50 values and selectivity ratios for several well-known NSAIDs. The IC50 value represents the concentration of a drug required to inhibit 50% of the enzyme's activity. The COX-2/COX-1 selectivity ratio is a common metric used to compare the relative selectivity of NSAIDs; a lower ratio indicates greater selectivity for COX-1, while a higher ratio indicates greater selectivity for COX-2.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)Predominant Selectivity
Ibuprofen1334426.5Non-selective
Naproxen2.64.21.6Non-selective
Diclofenac0.70.070.1COX-2 selective
Celecoxib150.040.0027Highly COX-2 selective
Rofecoxib>10000.018<0.000018Highly COX-2 selective
Meloxicam2.50.130.052COX-2 selective
Indomethacin0.11.717Non-selective
Piroxicam3.80.240.063COX-2 selective

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Determining COX Selectivity

The determination of an NSAID's selectivity for COX-1 and COX-2 involves in vitro enzyme inhibition assays. Below are detailed methodologies for conducting such experiments.

Human Whole Blood Assay

This assay is considered to be highly physiologically relevant as it measures COX activity in its natural cellular environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

  • COX-1 (Thromboxane B2) Assay:

    • Freshly drawn human venous blood is collected into tubes without anticoagulants.

    • Aliquots of blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour at 37°C to allow for clotting, which stimulates platelet COX-1 activity.

    • The reaction is stopped by placing the tubes on ice.

    • Serum is separated by centrifugation.

    • Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using a specific enzyme immunoassay (EIA) kit.

  • COX-2 (Prostaglandin E2) Assay:

    • Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

    • Aliquots of blood are incubated with various concentrations of the test compound or vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for 24 hours at 37°C.

    • Plasma is separated by centrifugation.

    • Prostaglandin E2 (PGE2), a major product of COX-2, is measured in the plasma using a specific EIA kit.

  • Data Analysis:

    • The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant Human Enzyme Assay

This assay utilizes purified recombinant human COX-1 and COX-2 enzymes, allowing for a more direct assessment of enzyme inhibition without cellular factors.

Objective: To determine the IC50 values of a test compound for purified recombinant human COX-1 and COX-2.

Methodology:

  • Enzyme Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are obtained from commercial sources or expressed and purified in-house.

  • Inhibition Assay:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains assay buffer (e.g., Tris-HCl), heme cofactor, and the respective COX enzyme.

    • The test compound at various concentrations or a vehicle control is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid (the substrate).

    • The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • Product Quantification:

    • The amount of prostaglandin produced (commonly PGE2) is quantified using an enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The percentage of inhibition of prostaglandin production is calculated for each concentration of the test compound relative to the vehicle control.

    • IC50 values are determined as described for the whole blood assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of COX enzymes and a typical experimental workflow for assessing COX inhibition.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 Prostaglandins_Thromboxanes_1 Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_Prostacyclins Prostaglandins, Prostacyclins COX2->Prostaglandins_Prostacyclins Physiological_Effects Stomach Lining Protection, Platelet Aggregation, Kidney Function Prostaglandins_Thromboxanes_1->Physiological_Effects Inflammatory_Response Inflammation, Pain, Fever Prostaglandins_Prostacyclins->Inflammatory_Response Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: General signaling pathway of COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Prepare Human Whole Blood or Recombinant Enzymes Incubation Incubate Sample with This compound Sample_Prep->Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation Reaction Initiate COX Reaction (e.g., add Arachidonic Acid) Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Prostaglandin Production (EIA or LC-MS) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50_Determination Determine IC50 Values and Selectivity Ratio Calculation->IC50_Determination

References

Safety Operating Guide

Proper Disposal of Bucloxic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bucloxic Acid (CAS Number: 32808-51-8) could not be located. The following disposal procedures are based on general best practices for handling halogenated organic acids and should be supplemented by a formal hazard assessment conducted by qualified personnel. Consultation with a certified hazardous waste disposal provider is mandatory to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. The procedural steps outlined below are intended to mitigate risks and ensure safe handling of this compound.

Hazard Assessment and Classification

Due to the absence of a specific SDS, a definitive hazard classification for this compound is not available. However, based on its chemical structure (a halogenated carboxylic acid), it should be handled as a potentially hazardous substance. Key considerations for hazard assessment include:

  • Corrosivity: As an acid, this compound is likely corrosive to skin, eyes, and respiratory tract.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

  • Toxicity: While comprehensive toxicity data is unavailable, it should be handled with care to avoid accidental exposure.

Inferred Hazard Classification:

Hazard CategoryClassificationRationale
Skin Corrosion/IrritationCategory 1 or 2 (Assumed)Presence of a carboxylic acid group.
Eye Damage/IrritationCategory 1 (Assumed)Presence of a carboxylic acid group.
Acute Aquatic ToxicityCategory 2 or 3 (Assumed)Presence of a halogenated aromatic ring.
Chronic Aquatic ToxicityCategory 2 or 3 (Assumed)Potential for persistence of halogenated organic compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (with caution): For small spills, cautiously neutralize with a weak base such as sodium bicarbonate. This should only be performed by trained personnel.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Procedures

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with acidic and halogenated organic compounds.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "32808-51-8"

    • Hazard characteristics (e.g., "Corrosive," "Environmental Hazard")

    • Accumulation start date.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with all available information regarding the chemical's properties and potential hazards.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Bucloxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bucloxic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 32808-51-8). Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes available toxicological data for this compound with general safety protocols for its chemical class, which includes aromatic ketones and arylpropionic acid derivatives. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Chemical and Physical Properties
PropertyValue
CAS Number 32808-51-8
Molecular Formula C₁₆H₁₉ClO₃
Molecular Weight 294.77 g/mol [1]
Toxicological Data

Limited toxicological data is available for this compound. The following oral and intraperitoneal LD50 values have been reported for mice and rats:

SpeciesRouteLD50
MouseOral900 mg/kg[1]
RatOral120 mg/kg[1]
MouseIntraperitoneal1100 mg/kg[1]
RatIntraperitoneal210 mg/kg[1]

Note: This data indicates significant toxicity, particularly via the oral route in rats. All handling should be conducted with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

Based on the general handling procedures for aromatic ketones and propionic acid derivatives, the following PPE is mandatory when handling this compound:

OperationRequired PPE
Handling and Weighing (Solid) - Safety glasses with side shields or chemical safety goggles- Nitrile gloves- Laboratory coat- N95 dust mask (if there is a risk of generating dust)
Preparing Solutions - Chemical safety goggles or a face shield- Nitrile gloves- Laboratory coat- Work in a chemical fume hood to avoid inhalation of any aerosols.
Spill Cleanup - Chemical safety goggles and a face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant coveralls or apron- Air-purifying respirator with appropriate cartridges for organic vapors and particulates.

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Experimental Workflow: Handling and Use

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Handling this compound Workflow
Spill Response Plan

In the event of a spill, follow this procedural diagram:

This compound Spill Response Plan Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don Spill PPE Don Spill PPE Alert Supervisor->Don Spill PPE Contain Spill Contain Spill Don Spill PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

This compound Spill Response
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., gloves, absorbent pads) should be collected in a designated hazardous waste container.

Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucloxic Acid
Reactant of Route 2
Reactant of Route 2
Bucloxic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.